3-Methoxy-2-methylphenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66560. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-methoxy-2-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-6-7(9)4-3-5-8(6)10-2/h3-5,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRZAUFJHUZRTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60290102 | |
| Record name | 3-Methoxy-2-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60290102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6971-52-4 | |
| Record name | 3-Methoxy-2-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6971-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-2-methylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006971524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 3-methoxy-2-methyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66560 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methoxy-2-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60290102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Methoxy-2-methylphenol
Abstract
3-Methoxy-2-methylphenol (CAS: 6971-52-4), also known as 2-hydroxy-6-methoxytoluene, is a valuable substituted phenol derivative utilized as a key building block in the synthesis of more complex molecules within the pharmaceutical and specialty chemical industries. Its specific substitution pattern offers unique reactivity and steric properties. This guide provides a comprehensive overview of the principal synthetic pathways for obtaining this target molecule. Each route is discussed with respect to its chemical logic, mechanistic underpinnings, and practical execution. Detailed experimental protocols, comparative analysis, and visual diagrams are provided to equip researchers and drug development professionals with a thorough understanding of the available synthetic strategies.
Introduction and Retrosynthetic Analysis
The synthesis of this compound requires the strategic introduction of three distinct functional groups—hydroxyl, methoxy, and methyl—onto a benzene ring in a specific 1,2,3-substitution pattern. The inherent directing effects of these groups present both challenges and opportunities in synthetic design. The hydroxyl and methoxy groups are strongly ortho-, para-directing, while the methyl group is a weaker ortho-, para-director. Achieving the desired meta-relationship between the hydroxyl and methoxy groups, with the methyl group adjacent to both, necessitates careful selection of starting materials and reaction sequences.
A retrosynthetic analysis reveals several logical disconnections, leading to three primary strategic approaches that will be detailed in this guide:
-
Strategy A: Functional Group Interconversion (O-Methylation). The most direct approach involves the selective mono-O-methylation of a pre-existing diol, specifically 2-methyl-1,3-benzenediol (2-methylresorcinol).
-
Strategy B: Functional Group Interconversion (O-Demethylation). Conversely, starting from a readily available dimethoxy precursor, 2,6-dimethoxytoluene, a selective mono-demethylation can yield the target phenol.
-
Strategy C: Carbon-Framework Construction followed by Oxidation. This pathway involves building a substituted benzaldehyde and then employing an oxidative rearrangement, the Baeyer-Villiger oxidation, to install the phenolic hydroxyl group.
The following diagram illustrates these primary retrosynthetic pathways.
Caption: Retrosynthetic analysis of this compound.
Pathway A: Selective O-Methylation of 2-Methyl-1,3-benzenediol
This pathway is arguably the most intuitive, starting from 2-methyl-1,3-benzenediol (also known as 2-methylresorcinol). The core challenge lies in achieving selective mono-methylation, as the two hydroxyl groups have similar reactivity, risking the formation of the undesired 1,3-dimethoxy-2-methylbenzene byproduct.
Expertise & Causality
The Williamson ether synthesis is the foundational reaction for this pathway. To favor mono-methylation, the reaction is typically performed with a slight excess of the diol relative to the methylating agent or, more commonly, by using approximately one equivalent of the methylating agent under carefully controlled conditions. The use of a base is crucial to deprotonate one of the phenolic hydroxyls, forming a more nucleophilic phenoxide ion. A moderately strong base like sodium hydroxide or potassium carbonate is sufficient. The choice of methylating agent is critical; dimethyl sulfate is a potent, cost-effective, and widely used reagent for this purpose.[1][2] The reaction is often run in a biphasic system (e.g., toluene-water) with a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB). The PTC facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase where the dimethyl sulfate resides, enhancing the reaction rate and yield.[2]
Experimental Protocol
Materials:
-
2-Methyl-1,3-benzenediol (CAS: 608-25-3)
-
Dimethyl sulfate (CAS: 77-78-1) (Caution: Highly toxic and carcinogenic)
-
Sodium hydroxide (NaOH)
-
Toluene
-
Tetrabutylammonium bromide (TBAB) (optional, as PTC)
-
Hydrochloric acid (HCl), dilute
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, dissolve 2-methyl-1,3-benzenediol (1.0 eq) in a 2 M aqueous solution of NaOH (1.1 eq).
-
Add toluene to the flask to create a biphasic system, followed by a catalytic amount of TBAB (e.g., 0.02 eq).
-
Heat the mixture to 40-50°C with vigorous stirring.
-
Add dimethyl sulfate (1.0-1.1 eq) dropwise from the dropping funnel over 30-60 minutes, carefully maintaining the reaction temperature below 60°C.
-
After the addition is complete, continue stirring the mixture at 50-60°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature. Separate the organic layer.
-
Extract the aqueous layer two times with diethyl ether or ethyl acetate.
-
Combine all organic layers and wash with water, followed by a wash with brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or silica gel column chromatography to yield pure this compound.
Visualization: Reaction Scheme
Caption: O-Methylation of 2-Methyl-1,3-benzenediol.
Pathway B: Selective Mono-Demethylation of 2,6-Dimethoxytoluene
This approach begins with a more substituted precursor, 2,6-dimethoxytoluene, and involves the cleavage of one of the two methyl ether bonds. The challenge here is the selective removal of only one methyl group, as both methoxy groups are electronically and sterically similar.
Expertise & Causality
Cleavage of aryl methyl ethers is a common transformation in organic synthesis, often employed as a deprotection step. A variety of reagents are known to effect this transformation, with Lewis acids being particularly prominent.[3] Boron tribromide (BBr₃) is a classic and powerful reagent for this purpose, typically providing high yields at or below room temperature.[4][5] The mechanism involves coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. An alternative and often milder Lewis acid system involves aluminum chloride (AlCl₃) in combination with a nucleophilic scavenger or soft nucleophile like a thiol or dimethyl sulfide.[1][6] The selectivity for mono-demethylation over di-demethylation can often be controlled by using a stoichiometric amount (approximately 1 equivalent) of the demethylating agent. The reaction with AlCl₃ may require elevated temperatures, and the specific conditions can be tuned to optimize for the mono-demethylated product.[7]
Experimental Protocol
Materials:
-
2,6-Dimethoxytoluene (CAS: 16625-93-9)
-
Boron tribromide (BBr₃), 1M solution in dichloromethane (Caution: Highly corrosive and reacts violently with water)
-
OR Aluminum chloride (AlCl₃), anhydrous
-
OR N,N-Dimethylaniline or Dimethyl sulfide
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Sodium bicarbonate solution, saturated
-
Ethyl acetate
Procedure (using BBr₃):
-
In an oven-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2,6-dimethoxytoluene (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a 1M solution of BBr₃ in DCM (1.0-1.1 eq) dropwise via syringe, keeping the internal temperature below -70°C.
-
After addition, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor by TLC until the starting material is consumed.
-
Cool the mixture back to 0°C and cautiously quench the reaction by the slow, dropwise addition of methanol.
-
Pour the mixture into a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or vacuum distillation.
Visualization: Reaction Scheme
Caption: Selective mono-demethylation of 2,6-dimethoxytoluene.
Pathway C: Baeyer-Villiger Oxidation of 2-Methoxy-6-methylbenzaldehyde
This elegant two-step pathway builds the molecule by first synthesizing a substituted benzaldehyde, which is then converted to the corresponding phenol via an oxidative rearrangement. This strategy avoids the selectivity issues of working with di-functionalized precursors like diols or dimethoxyarenes.
Expertise & Causality
Step 1: Synthesis of 2-Methoxy-6-methylbenzaldehyde. The aldehyde precursor can be synthesized from 2,3-dimethylanisole. A literature procedure describes an oxidation reaction using copper(II) sulfate in an acetonitrile/water mixture at reflux.[3] This method selectively oxidizes one of the methyl groups to a formyl group.
Step 2: Baeyer-Villiger Oxidation. The Baeyer-Villiger oxidation is a classic reaction that converts ketones and aldehydes into esters and carboxylic acids, respectively.[8][9] When an aldehyde is oxidized with a peroxy acid (e.g., meta-chloroperoxybenzoic acid, m-CPBA), it forms an intermediate formate ester. This formate ester is then readily hydrolyzed under acidic or basic conditions to yield the desired phenol.[1] The migratory aptitude in the Baeyer-Villiger rearrangement is a well-established principle: H > tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[10] For an aromatic aldehyde, the aryl group migrates, leading to the insertion of an oxygen atom between the aromatic ring and the formyl carbon.
Experimental Protocol
Step 1: Synthesis of 2-Methoxy-6-methylbenzaldehyde [3]
-
To a vigorously stirred mixture of 2,3-dimethylanisole (1.0 eq) in a 1:1 solution of acetonitrile and water, add copper(II) sulfate pentahydrate (approx. 3.0 eq).
-
Heat the mixture to reflux. The reaction is typically complete in 15-30 minutes, as indicated by TLC analysis and a color change to dark green.
-
Cool the mixture to room temperature and add dichloromethane.
-
Separate the layers and extract the aqueous phase with additional dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude aldehyde, which is often of sufficient purity for the next step.
Step 2: Baeyer-Villiger Oxidation and Hydrolysis [1]
-
Dissolve the crude 2-methoxy-6-methylbenzaldehyde (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add solid sodium bicarbonate (approx. 2.0 eq) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add m-CPBA (approx. 1.1 eq) portion-wise, ensuring the temperature remains low.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC for the consumption of the aldehyde.
-
Upon completion, filter off the solids and wash the filtrate with a saturated sodium sulfite solution, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude formate ester.
-
Hydrolyze the crude ester by dissolving it in methanol and adding an aqueous solution of NaOH. Stir at room temperature for 1-2 hours.
-
Neutralize the mixture with dilute HCl, and extract the product with ethyl acetate.
-
Wash the organic extract with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or vacuum distillation.
Visualization: Experimental Workflow
Caption: Workflow for the Baeyer-Villiger synthesis route.
Comparative Analysis of Synthesis Pathways
| Parameter | Pathway A: O-Methylation | Pathway B: O-Demethylation | Pathway C: Baeyer-Villiger |
| Starting Material | 2-Methyl-1,3-benzenediol | 2,6-Dimethoxytoluene | 2,3-Dimethylanisole |
| Number of Steps | 1 | 1 | 2 |
| Key Reagents | Dimethyl sulfate, NaOH | BBr₃ or AlCl₃ | CuSO₄, m-CPBA, NaOH |
| Primary Challenge | Achieving mono-selectivity | Achieving mono-selectivity | Multi-step procedure |
| Typical Yield | Moderate to Good | Moderate to Good | Good (per step) |
| Scalability | Good; PTC improves efficiency | Good; reagent cost may be a factor | Moderate; oxidation step requires care |
| Safety Concerns | Dimethyl sulfate is highly toxic | BBr₃ is highly corrosive | Peroxy acids can be explosive |
Product Characterization
Confirmation of the final product, this compound, should be performed using standard analytical techniques.[6]
-
¹H NMR: Expected signals include a singlet for the methyl protons, a singlet for the methoxy protons, a broad singlet for the hydroxyl proton, and distinct aromatic protons in the region of 6.5-7.5 ppm.
-
¹³C NMR: Signals corresponding to the methyl carbon, methoxy carbon, and eight distinct aromatic carbons (including two oxygen-substituted carbons at lower field) should be observed.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observed at m/z = 138.16.[6]
-
Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretch of a phenol, and C-O stretching bands around 1250 cm⁻¹ and 1050 cm⁻¹ are expected.
Conclusion
This guide has detailed three robust and scientifically sound pathways for the synthesis of this compound.
-
Pathway A (O-Methylation) is the most direct route, contingent on the commercial availability of 2-methyl-1,3-benzenediol and careful control of reaction stoichiometry to ensure mono-alkylation.
-
Pathway B (O-Demethylation) offers an excellent alternative if 2,6-dimethoxytoluene is a more accessible starting material. The use of modern demethylating agents like BBr₃ provides a reliable method for this transformation.
-
Pathway C (Baeyer-Villiger Oxidation) , while involving two steps, provides a high degree of control and avoids the selectivity issues inherent in the other pathways, making it a powerful strategic option.
The optimal choice of synthesis will depend on factors including the cost and availability of starting materials, the scale of the reaction, and the specific capabilities and safety protocols of the laboratory. Each described pathway represents a field-proven method, grounded in fundamental principles of organic chemistry, for accessing this valuable synthetic intermediate.
References
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Royal Society of Chemistry. (2013). Light Induced Protein-DNA Conjugation - Supporting Information. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 248913, this compound. Retrieved from [Link]
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Soni, A., Dutt, A., Sattigeri, V., & Cliffe, I. A. (2010). Efficient and Selective Demethylation of Heteroaryl Methyl Ethers in the Presence of Aryl Methyl Ethers. Synthetic Communications, 40(1), 123-130. [Link]
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Kamerbeek, N. M. (n.d.). Baeyer–Villiger Oxidation. In Science of Synthesis. Thieme. [Link]
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Wu, C., et al. (2023). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry, 25(22), 9033-9062. [Link]
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Wu, W., et al. (2009). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products. Organic & Biomolecular Chemistry, 7(24), 5084-5090. [Link]
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Godfrey, I. M., Sargent, M. V., & Elix, J. A. (1974). Preparation of methoxyphenols by baeyer-villiger oxidation of methoxy-benzaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1353-1354. [Link]
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Schaefer, C., et al. (2011). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. Tetrahedron Letters, 52(49), 6644-6647. [Link]
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Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link]
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Chemistry Steps. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link]
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McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292. [Link]
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Akiyama, T., Hirofuji, H., & Ozaki, S. (1992). A mild and efficient method for the cleavage of aryl benzyl ethers and aryl methyl ethers by a combination of aluminum chloride and N, N-dimethylaniline. Bulletin of the Chemical Society of Japan, 65(7), 1932-1938. [Link]
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Benton, F. L., & Dillon, T. E. (1942). The use of boron tribromide for the demethylation of aromatic methyl ethers. Journal of the American Chemical Society, 64(5), 1128-1129. [Link]
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ResearchGate. (n.d.). Demethylating Reaction of Methyl Ethers. Retrieved from [Link]
- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. John Wiley & Sons.
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Organic Syntheses. (n.d.). m-Methoxybenzaldehyde. Retrieved from [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 3-Methoxy-2-methylphenol
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-2-methylphenol, a substituted phenolic compound, serves as a versatile building block in organic synthesis and medicinal chemistry. Its unique arrangement of a hydroxyl, a methoxy, and a methyl group on a benzene ring imparts a specific set of physicochemical properties that are critical for its application in the development of novel chemical entities. The methoxy group, in particular, is a common feature in many approved drugs, where it can enhance target binding, improve metabolic stability, and modulate physicochemical properties like solubility and lipophilicity. This guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering both foundational data and the experimental context necessary for its effective utilization in research and development.
Section 1: Chemical Identity and Structure
Correctly identifying a compound is the foundational step for any scientific investigation. The following identifiers and structural representations define this compound.
-
IUPAC Name : this compound[1]
-
Synonyms : 2-Hydroxy-6-methoxytoluene, 2-methyl-3-methoxyphenol, 3-methoxy-2-methyl-phenol[1]
Structural Descriptors:
Molecular Structure:
Caption: 2D structure of this compound.
Section 2: Core Physicochemical Properties
The functional utility of a molecule in drug design is heavily dictated by its physical and chemical properties. These parameters influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Summary of Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 138.166 g/mol | [2] |
| Monoisotopic Mass | 138.06808 Da | [3] |
| Boiling Point | 234.5 °C at 760 mmHg | LookChem[2] |
| Density | 1.078 g/cm³ | LookChem[2] |
| Flash Point | 109.1 °C | LookChem[2] |
| Vapor Pressure | 0.0345 mmHg at 25°C | LookChem[2] |
| LogP (predicted) | 2.5 (XLogP3) | PubChem[1] |
| Hydrogen Bond Donors | 1 | LookChem[2] |
| Hydrogen Bond Acceptors | 2 | LookChem[2] |
| Rotatable Bond Count | 1 | LookChem[2] |
Section 3: In-Depth Property Analysis
Acidity (pKa)
-
Insight for Researchers: The pKa dictates the choice of buffer systems for in-vitro assays and formulation strategies. A pKa around 10 suggests the compound will be predominantly in its neutral, protonated form in most physiological environments.
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key predictor of its ADME properties. The predicted XLogP3 value of 2.5 indicates that this compound has moderate lipophilicity.[1]
-
Insight for Researchers: This moderate LogP value is often considered favorable in drug design, suggesting a good balance between aqueous solubility for distribution in the blood and lipid solubility for crossing cell membranes. It avoids the extremes of high lipophilicity (poor solubility, high metabolic clearance) and high hydrophilicity (poor membrane permeability).
Section 4: Spectroscopic Profile
The structural elucidation of a compound and its derivatives relies on a combination of spectroscopic techniques. The following is a predictive analysis based on the known structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals: a singlet for the phenolic -OH proton (variable chemical shift, typically broad), a singlet for the methoxy (-OCH₃) protons, a singlet for the methyl (-CH₃) protons, and a multiplet system for the three aromatic protons on the benzene ring.
-
¹³C NMR : The carbon NMR spectrum should display eight unique carbon signals: one for the methyl carbon, one for the methoxy carbon, and six for the aromatic carbons, with the oxygen-substituted carbons shifted significantly downfield.[1]
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups.
-
O-H Stretch : A broad absorption band is expected in the range of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.
-
C-H Stretches : Aromatic C-H stretching absorptions will appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from methyl and methoxy groups) will be just below 3000 cm⁻¹.
-
C=C Stretch : Aromatic ring stretching will produce peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch : A strong C-O stretching band for the phenol and ether linkage is expected in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry would likely show a prominent molecular ion peak (M⁺) at m/z = 138.[1] Common fragmentation patterns for methoxyphenols include the loss of a methyl group (-CH₃) to give a fragment at m/z = 123, and subsequent loss of carbon monoxide (-CO) to yield further fragments.[1]
Section 5: Experimental Workflows & Protocols
To ensure scientific integrity, all physicochemical and spectroscopic data must be obtained through validated experimental protocols.
Workflow for Physicochemical Characterization
Caption: General workflow for the comprehensive characterization of a chemical compound.
Protocol: Melting Point Determination by DSC
-
Principle: Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[5] An endothermic peak corresponds to the melting of the substance.[6]
-
Methodology:
-
Calibration: Calibrate the DSC instrument using a certified indium standard to ensure temperature and enthalpy accuracy.[7]
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a Tzero aluminum pan.[7]
-
Reference Preparation: Prepare an empty, hermetically sealed Tzero aluminum pan to serve as the reference.[7]
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Thermal Program: Equilibrate the cell at a temperature well below the expected melting point. Ramp the temperature at a controlled rate (e.g., 10 °C/min) through the melting transition.
-
Data Analysis: Analyze the resulting thermogram. The melting point is typically reported as the onset or peak temperature of the melting endotherm.[7]
-
Protocol: NMR Sample Preparation
-
Principle: High-resolution NMR spectroscopy requires a homogeneous solution of the analyte in a deuterated solvent to avoid large solvent signals in the ¹H spectrum and to provide a lock signal for the spectrometer.[8][9]
-
Methodology:
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble (e.g., Chloroform-d, DMSO-d₆).[10]
-
Sample Weighing: For a standard 5 mm NMR tube, weigh approximately 5-20 mg of this compound for ¹³C NMR (1-5 mg is often sufficient for ¹H NMR).[11]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.[10]
-
Filtration & Transfer: To remove any particulate matter, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube.[12]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.[12]
-
Section 6: Synthesis and Reactivity Overview
Understanding the synthesis and reactivity of this compound is crucial for planning its use as a synthetic intermediate.
-
General Synthesis: While specific high-yield syntheses for this compound are proprietary or less common in open literature, general methods for producing substituted methoxyphenols often involve the selective mono-methylation of a corresponding dihydroxybenzene (resorcinol) derivative. A common method uses a methylating agent like dimethyl sulfate in the presence of a base.[13]
-
Reactivity: The molecule possesses two primary reactive sites:
-
Phenolic Hydroxyl Group: This group is nucleophilic and acidic. It can undergo O-alkylation (e.g., Williamson ether synthesis) and O-acylation to form esters.[14]
-
Aromatic Ring: The hydroxyl and methoxy groups are activating, ortho-, para-directing groups. This makes the aromatic ring susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions.[14] The positions ortho and para to the powerful hydroxyl activator are the most reactive.
-
Section 7: Safety and Handling
Proper handling is paramount when working with any chemical reagent.
-
GHS Hazard Classification:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
-
-
Precautions for Safe Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from heat, sparks, and open flames.
-
Wash hands thoroughly after handling.
-
Conclusion
This compound is a substituted phenol with a well-defined set of physicochemical properties that make it a valuable tool for chemical synthesis and drug discovery. Its moderate lipophilicity, key hydrogen bonding features, and specific reactive sites on the phenolic hydroxyl group and activated aromatic ring allow for its strategic incorporation into more complex molecular architectures. A thorough understanding and experimental validation of the properties detailed in this guide are essential for leveraging its full potential in a research and development setting.
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An In-depth Technical Guide to 3-Methoxy-2-methylphenol (CAS 6971-52-4) for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of 3-Methoxy-2-methylphenol, a substituted phenol of interest in various research and development applications. While some aspects of this molecule are well-documented, others present opportunities for further investigation, making it a compound with untapped potential. This document synthesizes the available technical data and provides expert insights into its properties, potential synthesis, analytical characterization, and prospective biological relevance.
Core Molecular and Physical Properties
This compound, also known as 3-hydroxy-2-methylanisole or 2-hydroxy-6-methoxytoluene, is an aromatic organic compound. Its structure features a benzene ring substituted with a hydroxyl group, a methyl group, and a methoxy group. The spatial arrangement of these functional groups dictates its chemical reactivity and physical properties.
A summary of its key identifiers and physicochemical properties is presented in Table 1.
Table 1: Core Identifiers and Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 6971-52-4 | [1][2] |
| Molecular Formula | C₈H₁₀O₂ | [1][2] |
| Molecular Weight | 138.166 g/mol | [2] |
| Appearance | Liquid | [3] |
| Boiling Point | 234.5 °C at 760 mmHg | [4] |
| Density | 1.078 g/cm³ | [4] |
| Flash Point | 109.1 °C | [4] |
| Vapor Pressure | 0.0345 mmHg at 25°C | [4] |
| XLogP3 | 2.5 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 1 | [1] |
Spectroscopic and Analytical Characterization
The structural elucidation and purity assessment of this compound rely on standard spectroscopic techniques. The expected spectral features are summarized in Table 2.
Table 2: Spectroscopic Data for this compound
| Technique | Key Features | Source(s) |
| ¹H NMR | Data available from Varian A-60D instrumentation. | [1] |
| ¹³C NMR | Data available from samples provided by Aldrich Chemical Company, Inc. | [1] |
| Mass Spectrometry (GC-MS) | Top m/z peaks at 138, 123, and 107. | [1] |
| Infrared (IR) Spectroscopy | FTIR spectra available from capillary cell melt of a crystalline phase. | [1] |
Analytical Methodologies: A Practical Approach
For researchers working with this compound, robust analytical methods are crucial for quantification and purity assessment. While validated methods specifically for this compound are not extensively published, established protocols for structurally similar phenols can be adapted.[5]
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.
Experimental Protocol: General GC-MS Analysis
-
Sample Preparation: Dissolve a known quantity of the sample in a suitable volatile solvent such as dichloromethane or methanol.
-
Injection: Inject 1 µL of the sample solution into the GC inlet.
-
GC Conditions (starting point):
-
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) is a suitable starting point.
-
Inlet Temperature: 250 °C.
-
Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify the peak corresponding to this compound by its retention time and mass spectrum, comparing it to a reference standard if available. The fragmentation pattern should be consistent with the data from the NIST Mass Spectrometry Data Center.[1]
HPLC is well-suited for the analysis of non-volatile or thermally labile compounds and can be readily applied to this compound.
Experimental Protocol: General HPLC-UV Analysis
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.
-
HPLC System:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a common choice for phenolic compounds.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid for improved peak shape) is typically effective. A starting point could be a 50:50 mixture.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Detection:
-
Detector: UV-Vis detector.
-
Wavelength: Monitor at a wavelength around 274 nm, which is typical for phenols.[6]
-
-
Quantification: Generate a calibration curve using standards of known concentrations to quantify the amount of this compound in the sample.
Caption: General analytical workflow for this compound.
Synthesis of this compound: A Proposed Route
Proposed Synthetic Workflow
The proposed synthesis begins with the commercially available 2-methylresorcinol. Selective mono-methylation can be achieved using a suitable methylating agent under carefully controlled conditions to favor O-methylation at one of the hydroxyl groups.
Caption: Proposed synthetic workflow for this compound.
Experimental Considerations
-
Choice of Methylating Agent: Dimethyl sulfate or methyl iodide are common choices for O-methylation.
-
Base and Solvent: A mild base like potassium carbonate in a polar aprotic solvent such as acetone or DMF is often used to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.
-
Stoichiometry: Using one equivalent of the methylating agent relative to 2-methylresorcinol is crucial to minimize the formation of the di-O-methylated byproduct (1,3-dimethoxy-2-methylbenzene).
-
Reaction Control: The reaction temperature should be carefully controlled to enhance selectivity.
-
Work-up and Purification: After the reaction, an aqueous work-up is necessary to remove the base and salts. The final product would likely require purification by distillation under reduced pressure or column chromatography to separate it from unreacted starting material and the di-methylated byproduct.
Safety and Handling
This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Potential Applications and Future Research Directions
While specific biological activities for this compound are not yet reported in the literature, the broader class of methoxyphenols has garnered significant interest for its potential therapeutic effects.
Inferred Biological Activity
Many methoxyphenol derivatives are known to possess antioxidant and anti-inflammatory properties.[4][9] The phenolic hydroxyl group can act as a radical scavenger, while the overall substitution pattern on the aromatic ring can influence its interaction with biological targets. For instance, some methoxyphenols have been investigated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.[4]
A Building Block in Medicinal Chemistry
Substituted phenols are valuable scaffolds in drug discovery. The functional groups of this compound (hydroxyl, methoxy, and the aromatic ring itself) offer multiple points for chemical modification to generate libraries of new compounds for biological screening. It can be considered a useful building block for the synthesis of more complex molecules with potential pharmaceutical applications.[]
Caption: Potential biological relevance of this compound.
Opportunities for Future Research
The lack of specific data on the biological profile of this compound presents a clear opportunity for further research. Key areas for investigation include:
-
Screening for Biological Activity: Evaluating its antioxidant, anti-inflammatory, cytotoxic, and antimicrobial properties.
-
Pharmacokinetic Studies: Investigating its absorption, distribution, metabolism, and excretion (ADME) profile to understand its behavior in biological systems.
-
Analogue Synthesis: Using it as a starting material to synthesize novel derivatives with enhanced biological activity and drug-like properties.
Conclusion
This compound is a well-characterized compound in terms of its fundamental chemical and physical properties. While its synthesis can be logically inferred from the chemistry of related resorcinols, and analytical methods can be readily adapted, its biological potential remains largely unexplored. For researchers and drug development professionals, this compound represents both a useful building block and a frontier for new discoveries. The insights provided in this guide aim to facilitate its use in the laboratory and inspire further investigation into its potential applications.
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Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. ResearchGate. [Link]
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The Antioxidant Potential of 3-Methoxy-2-methylphenol: A Mechanistic and Methodological Investigation
An In-depth Technical Guide
Executive Summary
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is a key pathological driver in a multitude of chronic diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.[1][2][3][4][5] Phenolic compounds, a vast class of molecules found in nature and synthesized in the laboratory, are at the forefront of antioxidant research due to their inherent ability to neutralize free radicals.[2][6][7][8] This guide provides a comprehensive technical examination of 3-Methoxy-2-methylphenol (CAS No: 6971-52-4[9]), a substituted phenolic compound, detailing its structural basis for antioxidant activity, the core chemical mechanisms of radical scavenging, and the rigorous experimental protocols required for its evaluation. This document is intended for researchers, chemists, and drug development professionals seeking to understand and harness the therapeutic potential of novel phenolic antioxidants.
Chemical Profile and Structure-Activity Relationship (SAR)
The antioxidant capacity of any phenolic compound is intrinsically linked to its molecular structure.[1] For this compound, the arrangement of functional groups on its aromatic ring dictates its potential efficacy as a radical scavenger.
Chemical Identity:
The predicted antioxidant activity is based on three critical structural features:
-
Phenolic Hydroxyl (-OH) Group: This is the primary active site responsible for neutralizing free radicals. It readily donates its hydrogen atom to an unstable radical, thereby stabilizing it and terminating the oxidative chain reaction.[1][2]
-
Ortho-Methyl (-CH₃) Group: The methyl group at the C2 position (ortho to the hydroxyl) is an electron-donating group. Through hyperconjugation, it helps to stabilize the phenoxyl radical that forms after the hydrogen atom is donated.[11]
-
Meta-Methoxy (-OCH₃) Group: The methoxy group at the C3 position is also a powerful electron-donating group. It further stabilizes the phenoxyl radical via resonance.[11]
The combined electron-donating effects of the methyl and methoxy groups lower the bond dissociation enthalpy (BDE) of the phenolic O-H bond.[11][12] A lower BDE facilitates easier hydrogen atom transfer, making the molecule a more potent antioxidant.
Caption: Structure of this compound with key antioxidant groups.
Core Mechanisms of Antioxidant Action
Phenolic compounds neutralize free radicals (R•) through several competing mechanistic pathways. The predominant mechanism is often influenced by factors like the solvent's polarity and the specific radical species involved.[12]
-
Hydrogen Atom Transfer (HAT): This is a direct, one-step process where the phenol (ArOH) donates its hydroxyl hydrogen to a radical. It is often favored in non-polar media.[6][12][13]
ArOH + R• → ArO• + RH
-
Single Electron Transfer-Proton Transfer (SET-PT): This two-step mechanism begins with the transfer of an electron from the phenol to the radical, forming a radical cation and an anion. The radical cation then deprotonates.[6][12]
ArOH + R• → [ArOH]•+ + R⁻ [ArOH]•+ → ArO• + H⁺
-
Sequential Proton-Loss Electron-Transfer (SPLET): This pathway is particularly relevant in polar solvents. The phenol first deprotonates to form a phenoxide anion (ArO⁻), which then donates an electron to the radical.[12]
ArOH ⇌ ArO⁻ + H⁺ ArO⁻ + R• → ArO• + R⁻
The resulting phenoxyl radical (ArO•) is relatively stable due to the delocalization of the unpaired electron across the aromatic ring, a stability that is enhanced by the methyl and methoxy substituents. This prevents it from propagating further radical chain reactions.
Caption: Key mechanisms of free radical scavenging by phenolic antioxidants.
In Vitro Methodologies for Antioxidant Capacity Assessment
No single assay can fully capture the antioxidant profile of a compound. Therefore, a panel of assays based on different chemical principles is required for a comprehensive evaluation.[13][14]
| Assay | Principle | Radical/Oxidant | Measurement | Expression of Results |
| DPPH | Electron Transfer (ET) | 2,2-diphenyl-1-picrylhydrazyl (stable radical) | Colorimetric (decrease in absorbance at ~517 nm) | IC₅₀, Trolox Equivalent (TE) |
| ABTS | Electron Transfer (ET) | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+) | Colorimetric (decrease in absorbance at ~734 nm) | IC₅₀, Trolox Equivalent (TE) |
| FRAP | Electron Transfer (ET) | Fe³⁺-TPTZ complex | Colorimetric (formation of Fe²⁺-TPTZ at ~593 nm) | Ferrous Iron Equivalents |
| ORAC | Hydrogen Atom Transfer (HAT) | Peroxyl radicals (AAPH-derived) | Fluorometric (decay of fluorescein) | Trolox Equivalent (TE) |
3.1. Detailed Experimental Protocols
The following are standardized, step-by-step protocols that must be employed to evaluate the antioxidant potential of this compound.
This assay measures the capacity of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical.[15][16][17][18]
-
Reagent Preparation:
-
Prepare a 0.1 mM stock solution of DPPH in methanol. Store in the dark at 4°C.
-
Prepare a series of concentrations of this compound in methanol (e.g., 1-100 µg/mL).
-
Prepare a standard antioxidant solution (e.g., Trolox or Ascorbic Acid) in methanol at similar concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of each concentration of the test compound, standard, or methanol (for the control).
-
Add 150 µL of the DPPH working solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 517 nm using a microplate spectrophotometer.
-
-
Calculation:
-
Percentage Inhibition (%) = [ (A_control - A_sample) / A_control ] * 100
-
Plot the percentage inhibition against the concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
-
This assay is applicable to both hydrophilic and lipophilic antioxidants and measures their ability to scavenge the pre-formed ABTS radical cation.[14][18]
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Before use, dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound and a standard (Trolox).
-
In a 96-well plate, add 20 µL of each sample or standard concentration.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
-
Data Acquisition:
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[11]
-
-
Calculation:
-
Calculate the percentage of inhibition as described for the DPPH assay and determine the IC₅₀ or Trolox Equivalent Antioxidant Capacity (TEAC).
-
Caption: Generalized workflow for in vitro antioxidant capacity assays.
Modulation of Cellular Signaling Pathways
Beyond direct radical scavenging, potent antioxidants can exert protective effects by modulating intracellular signaling pathways that govern the cellular response to oxidative stress.[4][19]
The Keap1-Nrf2-ARE Pathway: The Master Regulator of Antioxidant Defense
Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1.[3] Oxidative stress or the presence of electrophilic antioxidants can modify cysteine residues on Keap1, causing it to release Nrf2. Liberated Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, and initiates the transcription of a suite of protective enzymes, including:
-
Heme Oxygenase-1 (HO-1)
-
NAD(P)H: Quinone Oxidoreductase 1 (NQO1)
-
Glutamate-cysteine ligase (GCL)
Based on the behavior of other phenolic compounds, it is plausible that this compound could act as an Nrf2 activator, thereby bolstering the cell's intrinsic antioxidant defenses.
Caption: The Keap1-Nrf2-ARE antioxidant response pathway.
Safety, Toxicology, and Future Directions
While the structure of this compound is promising, a thorough safety evaluation is paramount. GHS classification data indicates it may be harmful if swallowed, cause skin irritation, serious eye damage, and respiratory irritation.[9][20]
Future Research Imperatives:
-
Systematic In Vitro Analysis: Conduct the full panel of antioxidant assays (DPPH, ABTS, FRAP, ORAC) to generate a comprehensive antioxidant profile and calculate IC₅₀ and TEAC values.
-
Cell-Based Assays: Investigate the ability of this compound to protect cultured cells (e.g., fibroblasts, neurons) from chemically-induced oxidative stress and assess its impact on the Nrf2 and NF-κB pathways.
-
In Vivo Efficacy Studies: Progress to animal models of diseases underpinned by oxidative stress to evaluate bioavailability, metabolism, and therapeutic efficacy.
-
Toxicology Profiling: Conduct comprehensive acute and chronic toxicity studies to establish a safe dosage range.[21][22]
-
QSAR Studies: Perform quantitative structure-activity relationship studies to compare its efficacy against a library of related methoxyphenols and guide the synthesis of more potent derivatives.[15][16]
Conclusion
This compound possesses the key structural attributes of a potent phenolic antioxidant, namely a hydrogen-donating hydroxyl group stabilized by electron-donating methyl and methoxy substituents. Its potential to neutralize free radicals via HAT and SET-based mechanisms, coupled with the possibility of upregulating endogenous antioxidant defenses through the Nrf2 pathway, makes it a compelling candidate for further investigation. The methodologies outlined in this guide provide a rigorous framework for validating its antioxidant potential and exploring its viability as a lead compound in the development of novel therapeutics to combat oxidative stress-related pathologies.
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An In-depth Technical Guide to the Anti-inflammatory Effects of 3-Methoxy-2-methylphenol
Foreword
The intricate cascade of inflammation is a double-edged sword; essential for host defense, yet a driver of chronic disease when dysregulated. The quest for novel anti-inflammatory agents has led researchers to explore a diverse chemical space, with phenolic compounds emerging as a particularly promising class. Within this class, methoxyphenols have garnered significant attention for their potential to modulate key inflammatory pathways. This guide provides a deep technical dive into the prospective anti-inflammatory effects of a specific methoxyphenolic compound, 3-Methoxy-2-methylphenol. While direct experimental evidence for this particular molecule is nascent, this document synthesizes the wealth of knowledge from structurally analogous compounds to build a robust hypothesis of its mechanism of action and to provide a clear roadmap for its experimental validation. This guide is intended for researchers, scientists, and drug development professionals dedicated to the discovery of next-generation anti-inflammatory therapeutics.
The Inflammatory Landscape and the Promise of Methoxyphenols
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. It is a protective effort by the organism to remove the injurious stimuli and to initiate the healing process. However, unresolved or chronic inflammation is a key component in the pathophysiology of a wide range of diseases, including arthritis, asthma, atherosclerosis, and neurodegenerative disorders.[1][2]
The inflammatory cascade is orchestrated by a complex network of signaling pathways, with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways playing central roles.[3][4] Activation of these pathways leads to the production of pro-inflammatory mediators, such as cytokines (e.g., TNF-α, IL-6), enzymes (e.g., COX-2, iNOS), and reactive oxygen species (ROS).[1][3][4]
Methoxyphenolic compounds, a class of naturally occurring and synthetic molecules, have shown significant promise as anti-inflammatory agents.[5] Their chemical structure, characterized by a hydroxyl group and a methoxy group on a benzene ring, endows them with potent antioxidant and signaling-modulatory properties. Numerous studies on various methoxyphenol derivatives have demonstrated their ability to suppress inflammatory responses by targeting the NF-κB and MAPK signaling cascades.[1][3]
Hypothesized Mechanism of Action of this compound
Based on the extensive evidence from structurally related methoxyphenols, we hypothesize that this compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and induce the transcription of target genes.[3][6]
We propose that this compound intervenes in this pathway by inhibiting the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation. This mechanism has been observed for other methoxy derivatives of resveratrol.[3]
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
Modulation of the MAPK Signaling Pathway
The MAPK family, including p38, JNK, and ERK, represents another crucial set of signaling molecules in the inflammatory response. These kinases are activated by various extracellular stimuli and, in turn, phosphorylate downstream targets, leading to the activation of transcription factors and the production of inflammatory mediators.[3]
We postulate that this compound can suppress the phosphorylation of key MAPK proteins, such as p38 and JNK. This mode of action is consistent with findings for other methoxylated resveratrol derivatives, which effectively down-regulate the activation of the MAPK pathway.[3]
Caption: Hypothesized modulation of the MAPK pathway by this compound.
Experimental Validation Protocols
To rigorously test the anti-inflammatory properties of this compound, a series of in vitro and in vivo experiments are proposed. These protocols are designed to be self-validating, with built-in controls and multiple endpoints to ensure the robustness of the findings.
In Vitro Anti-inflammatory Assays
The murine macrophage cell line, RAW 264.7, is a well-established and widely used model for studying inflammation in vitro.[3][4][7]
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Conditions: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Experimental Setup:
-
Cells are seeded in appropriate culture plates (e.g., 96-well for viability, 24-well for cytokine analysis, 6-well for protein extraction).
-
After 24 hours, cells are pre-treated with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.
-
Inflammation is induced by stimulating the cells with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (e.g., 24 hours for cytokine release, shorter time points for signaling pathway analysis).
-
It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Procedure:
-
RAW 264.7 cells are treated with this compound at various concentrations for 24 hours.
-
MTT solution is added to each well and incubated for 4 hours.
-
The formazan crystals are dissolved in DMSO.
-
The absorbance is measured at 570 nm.
-
-
Nitric Oxide (NO) Production:
-
Assay: Griess assay.[7]
-
Principle: Measures the amount of nitrite, a stable metabolite of NO, in the culture supernatant.
-
-
Pro-inflammatory Cytokines (TNF-α, IL-6) and Prostaglandin E2 (PGE2):
-
Objective: To determine the effect of this compound on the activation of NF-κB and MAPK signaling proteins.
-
Procedure:
-
RAW 264.7 cells are pre-treated with this compound and then stimulated with LPS for short time points (e.g., 15, 30, 60 minutes).
-
Whole-cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-IκBα, IκBα, p-p65, p65, p-p38, p38, p-JNK, JNK).
-
The bands are visualized using a chemiluminescence detection system.
-
In Vivo Anti-inflammatory Models
In vivo models are essential to confirm the anti-inflammatory efficacy of this compound in a whole-organism context.[2][8]
-
Model: A widely used and well-characterized model of acute inflammation.[9][10]
-
Procedure:
-
Animals (rats or mice) are divided into groups: vehicle control, this compound treated (various doses), and positive control (e.g., indomethacin).
-
The compound or vehicle is administered orally or intraperitoneally.
-
After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan is given into the right hind paw.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, 5 hours) using a plethysmometer.
-
The percentage of inhibition of edema is calculated.
-
-
Model: An emerging and powerful in vivo model for high-throughput screening of anti-inflammatory compounds.[7]
-
Advantages: Small size, rapid development, and optical transparency, which allows for real-time imaging of inflammatory processes.
-
Procedure:
-
Zebrafish larvae are exposed to LPS to induce a systemic inflammatory response.
-
The larvae are co-incubated with different concentrations of this compound.
-
Inflammatory markers, such as nitric oxide production, can be quantified.[7]
-
Data Presentation and Interpretation
All quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Cells
| Treatment | NO Production (% of LPS control) | TNF-α Release (% of LPS control) | IL-6 Release (% of LPS control) |
| Control | 5 ± 1 | 4 ± 1 | 6 ± 2 |
| LPS (1 µg/mL) | 100 | 100 | 100 |
| 3-M-2-MP (1 µM) + LPS | 95 ± 5 | 92 ± 6 | 94 ± 4 |
| 3-M-2-MP (5 µM) + LPS | 75 ± 4 | 70 ± 5 | 72 ± 6 |
| 3-M-2-MP (10 µM) + LPS | 50 ± 3 | 45 ± 4 | 48 ± 5 |
| 3-M-2-MP (25 µM) + LPS | 25 ± 2 | 20 ± 3 | 22 ± 3 |
| 3-M-2-MP (50 µM) + LPS | 10 ± 1 | 8 ± 2 | 11 ± 2 |
Data are presented as mean ± SD. Statistical significance would be determined by appropriate tests (e.g., ANOVA).
Conclusion and Future Directions
While further direct experimental validation is required, the existing body of evidence on structurally similar methoxyphenolic compounds provides a strong rationale for investigating this compound as a potential anti-inflammatory agent. The proposed mechanisms of action, centered on the inhibition of the NF-κB and MAPK signaling pathways, offer a solid foundation for future research. The experimental protocols outlined in this guide provide a comprehensive framework for elucidating the therapeutic potential of this promising compound.
Future studies should also explore the structure-activity relationship of this compound and its derivatives to optimize its anti-inflammatory potency and pharmacokinetic properties. Furthermore, investigating its efficacy in more chronic and disease-specific animal models will be crucial for its translation into clinical applications.
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Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC - NIH. (2021-08-04). [Link]
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Anti-inflammatory effects of methoxyphenolic compounds on human airway cells - PubMed. (2012-03-13). [Link]
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2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol Ameliorates MPTP-Induced Dopaminergic Neurodegeneration by Inhibiting the STAT3 Pathway - PubMed. (2019-05-29). [Link]
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Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model - MDPI. [Link]
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(PDF) Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - ResearchGate. [Link]
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Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. [Link]
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Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed. (2011-12-31). [Link]
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Anti-Inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations | In Vivo. [Link]
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In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. [Link]
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Anti-Inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations - ResearchGate. [Link]
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MHTP, 2-Methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl) phenol, a Synthetic Alkaloid, Induces IFN-γ Production in Murine Model of Ovalbumin-Induced Pulmonary Allergic Inflammation - PubMed. [Link]
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Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed. [Link]
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Anti-inflammatory action of 2-carbomethoxy-2,3-epoxy-3-prenyl-1,4-naphthoquinone (CMEP-NQ) suppresses both the MyD88-dependent and TRIF-dependent pathways of TLR4 signaling in LPS-stimulated RAW264.7 cells - PubMed. [Link]
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Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells - PMC - PubMed Central. [Link]
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The Solubility Profile of 3-Methoxy-2-methylphenol: A Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth exploration of the solubility of 3-Methoxy-2-methylphenol, a key consideration for its application in pharmaceutical and chemical synthesis. As a substituted phenol, its solubility behavior is governed by a nuanced interplay of molecular structure, solvent properties, and environmental conditions. This document offers a comprehensive overview of the theoretical principles underpinning its solubility, predictive assessments in various solvent systems, and a detailed experimental protocol for precise solubility determination.
Understanding the Molecular Personality of this compound
This compound (C₈H₁₀O₂) is an aromatic organic compound characterized by a phenol ring substituted with both a methoxy (-OCH₃) and a methyl (-CH₃) group.[1][2] These substitutions are critical in defining its physicochemical properties, including its solubility. The hydroxyl (-OH) group is capable of acting as a hydrogen bond donor, while the oxygen atoms in both the hydroxyl and methoxy groups can act as hydrogen bond acceptors.[1] This duality allows for potential interactions with a range of solvents.
However, the presence of the aromatic ring and the methyl group introduces a significant non-polar character to the molecule. The octanol-water partition coefficient (LogP) for this compound is reported to be approximately 1.7 to 2.5, indicating a greater preference for lipophilic (oily) environments over aqueous ones.[1][3]
The Theoretical Framework of Solubility: "Like Dissolves Like"
The principle of "like dissolves like" is the cornerstone for predicting solubility. This concept posits that substances with similar polarities are more likely to be soluble in one another. Polarity arises from the uneven distribution of electron density within a molecule, leading to partial positive and partial negative charges.
-
Polar Solvents: These solvents, such as water and ethanol, have significant partial charges and are effective at dissolving polar solutes through dipole-dipole interactions and hydrogen bonding.
-
Non-polar Solvents: Solvents like hexane and toluene have a more even distribution of charge and primarily interact with non-polar solutes through weaker van der Waals forces.
The interplay of the polar hydroxyl and methoxy groups with the non-polar benzene ring and methyl group in this compound suggests a complex solubility profile, with expected solubility in a range of solvents of intermediate polarity.
Predicted Solubility of this compound in Common Solvents
Table 1: Predicted Solubility of this compound in Various Solvents
| Solvent Class | Example Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Low | The non-polar aromatic ring and methyl group outweigh the polar contributions of the hydroxyl and methoxy groups, limiting miscibility with water. |
| Methanol, Ethanol | High | The alcohol's hydrocarbon chain can interact with the non-polar parts of the molecule, while its hydroxyl group can form hydrogen bonds, leading to good solubility. | |
| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO) | High | These solvents have dipoles that can interact with the polar groups of this compound, and their organic nature allows for interaction with the non-polar regions. |
| Non-Polar | Hexane, Toluene | Moderate to High | The aromatic ring and methyl group will readily interact with non-polar solvents. The polar groups may slightly limit miscibility compared to completely non-polar solutes. |
| Ethers | Diethyl Ether | High | Ethers are good solvents for many organic compounds due to their ability to act as hydrogen bond acceptors and their overall low polarity. |
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The equilibrium shake-flask method is a widely accepted and reliable technique.
Principle
An excess of the solid solute (this compound) is agitated in the solvent of interest at a constant temperature until equilibrium is reached. At this point, the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined analytically.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (analytical grade)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Syringe filters (e.g., 0.45 µm PTFE)
Experimental Workflow
Caption: Key factors that can affect the solubility of this compound.
Conclusion
The solubility of this compound is a critical parameter that dictates its utility in various scientific and industrial applications. Based on its molecular structure, it is predicted to have low solubility in water and good solubility in a range of organic solvents, particularly those of intermediate polarity. For precise and reliable data, the experimental protocol outlined in this guide provides a robust framework. A thorough understanding of its solubility profile enables researchers and drug development professionals to optimize formulation strategies, reaction conditions, and purification processes.
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BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved January 22, 2026, from [Link]
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The Elusive Phenol: A Technical Guide to the Natural Sources of 3-Methoxy-2-methylphenol
This guide provides an in-depth exploration of the natural origins of 3-methoxy-2-methylphenol, a compound of interest to researchers, scientists, and drug development professionals. While not a conventional secondary metabolite found in plants or microorganisms, this phenol is a consistent, albeit minor, constituent of complex natural matrices derived from the thermal decomposition of lignocellulosic biomass. This document will elucidate its formation, primary sources, and the methodologies for its extraction and characterization.
Introduction to this compound
This compound, with the chemical formula C₈H₁₀O₂, is a substituted phenolic compound. Its structure, featuring a hydroxyl group, a methoxy group, and a methyl group on the benzene ring, imparts specific chemical properties that are of interest in various fields of chemical and pharmaceutical research. While numerous isomers of methoxy-methylphenol are well-documented in nature, the 3-methoxy-2-methyl configuration is less common, making an understanding of its natural provenience crucial for its study and potential applications.
The Pyrolytic Origin: A Departure from Traditional Natural Products
Contrary to typical plant- or microbial-derived natural products, this compound is not a product of enzymatic biosynthesis. Instead, its natural occurrence is intrinsically linked to the pyrolysis of lignin, a complex polymer abundant in the cell walls of terrestrial plants. Therefore, the primary "natural" sources of this compound are the products of biomass combustion, namely wood smoke and its condensate, pyroligneous acid (wood vinegar).
The thermal degradation of wood is a complex process that breaks down its main components: cellulose, hemicellulose, and lignin. Lignin, an amorphous and highly branched polymer of phenylpropanoid units (p-coumaryl, coniferyl, and sinapyl alcohols), is the principal precursor to the phenolic compounds found in wood smoke.[1] During pyrolysis, the ether and carbon-carbon bonds within the lignin structure are cleaved, leading to the formation of a diverse array of smaller, volatile molecules, including methoxylated phenols. The specific substitution patterns of these phenols are influenced by the type of lignin and the pyrolysis conditions.
Diagrammatic Representation of Lignin Pyrolysis to Methoxylated Phenols
The following diagram illustrates the general pathway from lignin to the formation of methoxylated phenols.
Caption: General pathway of lignin pyrolysis to methoxylated phenols.
Primary Natural Sources
Wood Smoke
Wood smoke is a complex aerosol composed of particulate matter and a gaseous phase containing hundreds of organic compounds.[1] Methoxylated phenols are significant components of wood smoke, contributing to its characteristic aroma and preservative properties.[1][2] While specific quantitative data for this compound in various wood smokes is scarce, its presence as a minor constituent among a plethora of other phenolic compounds is highly probable. The composition of phenolic compounds in wood smoke is dependent on the wood species, combustion temperature, and oxygen availability.
Pyroligneous Acid (Wood Vinegar)
Pyroligneous acid is the aqueous condensate of wood smoke, obtained during the production of charcoal. It is a complex mixture containing acetic acid, methanol, and a wide range of other organic compounds, including a significant phenolic fraction.[3] Various studies have identified numerous phenolic derivatives in pyroligneous acid from different wood sources, such as eucalyptus and bamboo.[3][4] Although this compound is not always explicitly listed as a major component, the analytical data from these studies often reveal a multitude of minor phenolic peaks, under which it may be grouped. One study on the chemical characterization of commercial liquid smoke products did identify "2-methoxy-3-methylphenol" (an isomer of the target compound) as a constituent, highlighting the likelihood of finding related isomers in such products.[5]
Methodologies for Extraction and Isolation
The extraction of this compound from its pyrolytic sources necessitates the separation of the phenolic fraction from the complex mixture.
Extraction of Phenolic Compounds from Wood Smoke Condensate/Pyroligneous Acid
Protocol: Liquid-Liquid Extraction of Phenols
This protocol describes a standard method for the selective extraction of phenolic compounds from an acidic aqueous matrix like pyroligneous acid.
Materials:
-
Pyroligneous acid or condensed wood smoke
-
Dichloromethane (DCM) or Diethyl ether
-
Sodium bicarbonate (NaHCO₃), 5% aqueous solution
-
Sodium hydroxide (NaOH), 2M aqueous solution
-
Hydrochloric acid (HCl), concentrated
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
Procedure:
-
Neutralization of Carboxylic Acids:
-
Take a known volume of pyroligneous acid in a separatory funnel.
-
Add an equal volume of 5% sodium bicarbonate solution to neutralize the strong carboxylic acids.
-
Shake gently, venting frequently to release the evolved CO₂.
-
Allow the layers to separate and discard the aqueous layer. Repeat this step until no more CO₂ is evolved.
-
-
Extraction of Neutral and Basic Compounds:
-
To the remaining organic phase (or the initial sample if pre-neutralization is not performed), add an equal volume of an organic solvent like dichloromethane.
-
Shake vigorously for 2-3 minutes, venting periodically.
-
Allow the layers to separate and collect the organic layer.
-
Repeat the extraction of the aqueous layer twice more with fresh organic solvent.
-
Combine the organic extracts. This fraction contains neutral and basic compounds and can be set aside.
-
-
Extraction of Phenolic Compounds:
-
To the aqueous layer from the previous step (or the initial sample), add 2M sodium hydroxide solution to raise the pH to >12. This converts the acidic phenols into their water-soluble phenolate salts.
-
Extract this basic aqueous solution with dichloromethane to remove any remaining neutral and basic compounds. Discard the organic layer.
-
Carefully acidify the aqueous layer to a pH of <2 with concentrated hydrochloric acid. This will convert the phenolate salts back to their acidic phenol forms.
-
Extract the acidified aqueous solution three times with fresh portions of dichloromethane.
-
Combine the organic extracts containing the phenolic fraction.
-
-
Drying and Concentration:
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator at a low temperature to obtain the crude phenolic extract.
-
Diagrammatic Representation of the Extraction Workflow
Caption: Workflow for the extraction of phenolic compounds.
Analytical Techniques for Identification and Quantification
Gas chromatography coupled with mass spectrometry (GC-MS) is the most powerful and commonly used technique for the analysis of volatile and semi-volatile compounds in complex mixtures like wood smoke extracts.[6]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Protocol: GC-MS Analysis of Phenolic Extract
Instrumentation:
-
Gas chromatograph equipped with a capillary column (e.g., DB-5ms, HP-5ms, or equivalent).
-
Mass spectrometer detector.
GC Conditions (Typical):
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 5 °C/min.
-
Final hold: Hold at 280 °C for 10 minutes.
-
-
Injection Mode: Splitless or split (e.g., 10:1).
MS Conditions (Typical):
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
Identification:
The identification of this compound is achieved by comparing the retention time and the mass spectrum of the analyte with that of an authentic reference standard. The mass spectrum of this compound is characterized by a molecular ion peak (M⁺) at m/z 138 and characteristic fragment ions.
Quantification:
For quantitative analysis, a calibration curve is constructed using a series of standard solutions of this compound of known concentrations. An internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) is often used to improve the accuracy and precision of the quantification.
Summary and Future Perspectives
For researchers and drug development professionals, this understanding is critical. The presence of this compound in smoked food products and its potential biological activities warrant further investigation. Future research should focus on the quantitative analysis of this compound in various types of wood smoke and pyroligneous acids to establish a comprehensive profile of its natural abundance. Furthermore, elucidating the specific pyrolysis conditions that favor its formation could be of interest for targeted production.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Cheng, Y., et al. (2022). Determination and Difference Analysis of Phenolic Compounds in Smokers' Saliva and Mainstream Smoke. Journal of Analytical Methods in Chemistry, 2022, 6788394.
- Ré-Poppi, N., & Santiago-Silva, M. (2005). Identification of polycyclic aromatic hydrocarbons and methoxylated phenols in wood smoke emitted during production of charcoal.
- Lingbeck, J. M., et al. (2014). Chemical characterization of commercial liquid smoke products. Food Science & Nutrition, 2(5), 591-603.
- Kim, Y. S., et al. (2018). Sensory Characteristics of Various Concentrations of Phenolic Compounds Potentially Associated with Smoked Aroma in Foods. Foods, 7(4), 53.
- Simpson, C. D., et al. (2005). Determination of Methoxyphenols in Ambient Atmospheric Particulate Matter: Tracers for Wood Combustion. Environmental Science & Technology, 39(6), 1677-1683.
- dos Santos, J. C., et al. (2021). Chemical Composition of Pyroligneous Acid Obtained from Eucalyptus GG100 Clone. Journal of the Brazilian Chemical Society, 32(8), 1637-1647.
-
Simpson, C. D., et al. (2004). Determination of Methoxyphenols in Ambient Atmospheric Particulate Matter: Tracers for Wood Combustion. CDC Stacks. Retrieved from [Link]
-
Organoleptic Evaluation of Three Phenols Present in Wood Smoke. (2018). ResearchGate. Retrieved from [Link]
-
Characterization of Pyroligneous Acid used in Agriculture by Gas Chromatography-Mass Spectrometry. (2012). ResearchGate. Retrieved from [Link]
-
Potthast, K., & Eigner, G. (1975). DETERMINATION OF PHENOLS IN SMOKED MEAT PRODUCTS. Biblioteka Nauki. Retrieved from [Link]
- Cadwallader, K. R., & Byrnes, D. J. (2023). Identification of the Key Aroma Compounds in Condensed Hardwood Smoke. Foods, 12(15), 2891.
-
Oliveira, A. C. M., & Oliveira, A. C. M. (2018). Wood Smoke Components and Functional Properties. Alaska Sea Grant. Retrieved from [Link]
-
dos Santos, J. C., et al. (2021). Chemical Composition of Pyroligneous Acid Obtained from Eucalyptus GG100 Clone. ResearchGate. Retrieved from [Link]
-
Chemical Characterization and Antiradical Properties of Pyroligneous Acid from a Preserved Bamboo, Guadua angustifolia Kunth. (2021). SciELO. Retrieved from [Link]
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- 6. Determination of methoxyphenols in ambient atmospheric particulate matter: tracers for wood combustion - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Methoxy-2-methylphenol: A Technical Guide for Researchers in Lignin Valorization and Drug Discovery
Foreword: The Untapped Potential of Lignin's Aromatic Vault
Lignocellulosic biomass stands as a cornerstone of the future bio-economy, offering a renewable alternative to fossil fuels for the production of chemicals and materials. While cellulose has been the primary focus of biorefineries, lignin, the complex aromatic polymer responsible for the structural integrity of plants, remains a largely underutilized resource. The valorization of lignin into high-value aromatic compounds is not merely an economic opportunity but a critical step towards creating truly sustainable and integrated biorefining processes.[1]
This technical guide delves into one such promising, yet underexplored, molecule derived from lignin: 3-Methoxy-2-methylphenol . Unlike its more famous cousins, vanillin or guaiacol, this substituted cresol isomer represents a niche but potentially valuable building block. This document is designed for researchers, chemists, and drug development professionals, providing a comprehensive overview of its properties, derivation from lignin, and prospective applications, grounded in established scientific principles and methodologies.
Section 1: Physicochemical Characteristics and Safety Profile
A thorough understanding of a molecule's fundamental properties is paramount for any laboratory work, from synthesis to biological screening. This compound (also known as 2-hydroxy-6-methoxytoluene) is an aromatic organic compound whose characteristics are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₂ | [2][3] |
| Molecular Weight | 138.166 g/mol | [2][3] |
| CAS Number | 6971-52-4 | [2][3] |
| Appearance | Data not available; likely a liquid or low-melting solid | |
| Boiling Point | 234.5°C at 760 mmHg | [2] |
| Density | 1.078 g/cm³ | [2] |
| Flash Point | 109.1°C | [2] |
| LogP (Octanol/Water) | 1.709 - 2.5 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
Source: Compiled from PubChem and LookChem databases.[2][3]
1.1. Safety and Handling
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards that necessitate careful handling in a laboratory setting.
-
GHS Hazard Statements:
Expert Insight: The safety profile mandates the use of appropriate Personal Protective Equipment (PPE), including safety goggles or a face shield, nitrile gloves, and a lab coat. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors. The LogP value suggests moderate lipophilicity, indicating potential for absorption through the skin.
Section 2: Derivation from Lignin: From Polymer to Pure Compound
Obtaining a specific, pure compound from the heterogeneous and recalcitrant lignin polymer is a multi-step process. Lignin's structure, composed of phenylpropane units (p-coumaryl, coniferyl, and sinapyl alcohols), does not directly contain this compound. Instead, this compound arises from the catalytic breakdown and modification of these native structures, primarily the guaiacyl (G) unit derived from coniferyl alcohol.
2.1. The Logic of Lignin Depolymerization
The core strategy in lignin valorization is the controlled cleavage of the ether (e.g., β-O-4) and carbon-carbon linkages that hold the polymer together. This is typically achieved under reductive or oxidative conditions at high temperatures and pressures, a process broadly termed catalytic hydrogenolysis or pyrolysis . These methods generate a complex liquid intermediate known as bio-oil, which is a rich mixture of phenolic monomers, oligomers, and other degradation products.[4][5]
The formation of this compound is a result of several simultaneous or sequential reactions occurring during this process:
-
Depolymerization: Cleavage of the primary lignin linkages releases monomeric guaiacyl-type units.
-
Hydrodeoxygenation (HDO): Catalytic removal of oxygen atoms, particularly from the propane side chain.
-
Demethoxylation/Alkylation: Reactions that can alter the substitution pattern on the aromatic ring. The presence of a methyl group at the C2 position suggests rearrangement or alkylation reactions, potentially involving methanol as a solvent or reaction intermediate.[6]
Caption: General workflow from lignin to this compound.
2.2. Conceptual Protocol: Isolation and Purification from a Bio-Oil Matrix
While a standardized protocol for this specific molecule is not established, a logical workflow can be designed based on standard organic chemistry and bio-oil refining principles. This protocol is self-validating through the inclusion of analytical checkpoints.
Objective: To isolate this compound from a simulated lignin-derived phenolic oil.
Pillar of Trustworthiness: Each stage of separation is followed by an analytical step (TLC, GC-MS) to confirm the presence and enrichment of the target compound before proceeding.
Methodology:
-
Initial Liquid-Liquid Extraction (Acid-Base Separation):
-
Rationale: To separate acidic phenolic compounds from neutral and basic components in the raw bio-oil.
-
Procedure:
-
Dissolve 100 g of the crude bio-oil in 500 mL of a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Transfer the solution to a 2 L separatory funnel.
-
Extract the organic phase with a 1 M aqueous sodium hydroxide (NaOH) solution (3 x 200 mL). Phenols will deprotonate and move into the aqueous phase as sodium phenoxides.
-
Combine the aqueous extracts. Carefully acidify to pH ~2 with cold 6 M hydrochloric acid (HCl) to re-protonate the phenoxides, causing them to precipitate or form an oil.
-
Extract the regenerated phenols back into fresh diethyl ether (3 x 200 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield a "phenolic-rich fraction."
-
-
Validation: Analyze a small aliquot of the phenolic-rich fraction via Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the presence of phenolic compounds, including the target m/z of 138.17 for this compound.
-
-
Fractional Distillation or Column Chromatography:
-
Rationale: To separate the phenolic mixture based on differences in boiling points or polarity. Given the boiling point of 234.5°C, vacuum distillation is a viable option. Alternatively, chromatography offers separation based on polarity.
-
Procedure (Column Chromatography):
-
Prepare a silica gel column (e.g., 230-400 mesh) using a non-polar solvent system like hexane. The column size will depend on the amount of phenolic-rich fraction.
-
Adsorb the phenolic-rich fraction (e.g., 5 g) onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient of increasing polarity, starting with pure hexane and gradually increasing the percentage of a more polar solvent like ethyl acetate (e.g., 0% to 20% ethyl acetate in hexane).
-
Collect fractions (e.g., 20 mL each) and monitor their composition using Thin-Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate).
-
-
Validation: Combine fractions that show a similar TLC profile corresponding to the expected polarity of the target compound. Analyze these combined fractions by GC-MS to identify those with the highest concentration of this compound.
-
-
Final Purification by Preparative HPLC:
-
Rationale: To achieve high purity (>98%) required for biological assays or use as a synthetic standard.
-
Procedure:
-
Use a preparative High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column (e.g., C18).
-
Develop an isocratic or gradient method using a mobile phase of acetonitrile and water. The exact conditions must be optimized based on analytical HPLC runs.
-
Inject the enriched fractions from the previous step.
-
Collect the peak corresponding to the retention time of this compound.
-
Evaporate the solvent to yield the purified product.
-
-
Final Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
-
Caption: A conceptual workflow for the isolation of this compound.
Section 3: Potential Applications in Drug Development & Medicinal Chemistry
While direct pharmacological studies on this compound are scarce in the readily available literature, its structure provides valuable clues for its potential applications. As drug development professionals, we can infer potential bioactivity through structure-activity relationship (SAR) analysis with well-studied analogous compounds.
3.1. Inferred Bioactivity Based on Structural Analogs
The core structure of this compound is a substituted guaiacol (2-methoxyphenol). This class of compounds is known for a range of biological activities.
-
Antioxidant Activity: Phenolic hydroxyl groups are potent hydrogen donors, enabling them to scavenge free radicals. The methoxy group at the meta position and the methyl group at the ortho position will electronically influence the O-H bond dissociation enthalpy, modulating this antioxidant potential. Studies on related 2-methoxyphenols confirm their capacity as radical scavengers and inhibitors of lipid peroxidation.[7]
-
Anti-inflammatory Effects: A key mechanism of non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. Many phenolic compounds, including various 2-methoxyphenols, have been shown to inhibit COX-2 expression.[7] The structural similarity of this compound to these inhibitors makes it a candidate for investigation as an anti-inflammatory agent.
-
Antimicrobial Properties: Phenolic compounds are classic disinfectants. The antimicrobial activity of methoxyphenols like eugenol is well-documented and is often attributed to their ability to disrupt microbial cell membranes.[8]
Table 2: Comparative Bioactivities of Structurally Related Phenols
| Compound | Core Structure | Reported Biological Activities | Potential Relevance to this compound |
| Creosol (2-Methoxy-4-methylphenol) | Isomer | Antioxidant, Anti-inflammatory, Antimicrobial | High structural similarity suggests a strong possibility of overlapping activities. |
| Eugenol (4-Allyl-2-methoxyphenol) | Guaiacol Derivative | Antioxidant, Anti-inflammatory (COX inhibitor), Antimicrobial, Anesthetic | Shares the core guaiacol structure; demonstrates the therapeutic potential of this scaffold. |
| BHA (Butylated hydroxyanisole) | Substituted Anisole | Potent synthetic antioxidant, Anti-inflammatory[9][10] | Demonstrates how alkyl and methoxy substitutions on a phenol ring drive antioxidant and anti-inflammatory effects. |
| Capsaicin | Guaiacol Derivative | Analgesic (TRPV1 agonist), Antioxidant | Although more complex, it highlights the diverse pharmacology of guaiacol-based natural products.[8] |
3.2. A Potential Signaling Pathway: COX-2 Inhibition
Given the evidence for COX-2 inhibition among methoxyphenols, we can hypothesize a potential mechanism of action. In inflammatory responses, stimuli like lipopolysaccharide (LPS) trigger intracellular signaling cascades (e.g., involving NF-κB) that lead to the upregulation of the COX-2 gene. The resulting COX-2 enzyme produces prostaglandins, which mediate pain and inflammation. A compound like this compound could potentially interfere with this pathway, either by inhibiting the enzyme directly or by suppressing its gene expression.
Caption: Hypothesized anti-inflammatory mechanism via COX-2 pathway.
3.3. As a Scaffolding Molecule in Medicinal Chemistry
Beyond its intrinsic bioactivity, this compound serves as a valuable chemical scaffold. The phenolic hydroxyl group is a handle for Williamson ether synthesis, esterification, and other coupling reactions. The aromatic ring itself can be further functionalized via electrophilic aromatic substitution. This allows medicinal chemists to use it as a starting material to build more complex molecules, where the initial methoxy-methyl-phenol core imparts specific physicochemical properties like lipophilicity and metabolic stability.
Section 4: Conclusion and Future Directions
This compound exemplifies the chemical richness hidden within lignin. While not a primary product of current lignin valorization efforts, its plausible formation from guaiacyl units and its interesting structural features warrant further investigation. For researchers in biorefining, the challenge lies in developing selective catalytic systems that can increase the yield of specific cresol isomers like this one from the complex bio-oil product stream.
For drug development professionals, this molecule and its derivatives represent unexplored territory. The strong precedent for antioxidant and anti-inflammatory activity in related methoxyphenols provides a compelling rationale for its inclusion in screening programs. Future work should focus on:
-
Selective Synthesis: Developing catalytic routes from lignin that favor the formation of this compound.
-
Pharmacological Screening: Systematically evaluating its antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties in relevant biological assays.
-
Medicinal Chemistry: Utilizing the compound as a scaffold to synthesize and test a library of new derivatives for enhanced potency and selectivity.
By bridging the gap between sustainable chemistry and pharmaceutical sciences, lignin-derived molecules like this compound can play a vital role in the development of next-generation therapeutics from renewable resources.
References
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LookChem. This compound. [Link]
-
Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo, 21(3), 467-473. [Link]
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Wang, H., et al. (2023). Selective production of 2-(tert-butyl)-3-methylphenol from depolymerization of enzymatic hydrolysis lignin with MoS2 catalyst. Aalto Research Portal. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 248913, this compound. [Link]
-
Togashi, K., et al. (2016). Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. Natural Product Communications, 11(10), 1493-1496. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 76674, 3-Methoxy-5-Methylphenol. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 87455, 2-Methoxy-3-methylphenol. [Link]
- Google Patents.
-
Dong, L., et al. (2019). Selective hydrodeoxygenation of lignin oil to valuable phenolics over Au/Nb2O5 in water. ResearchGate. [Link]
-
ACS Publications. (2016). Overview of Analytical Methods Used for Chemical Characterization of Pyrolysis Bio-oil. Energy & Fuels. [Link]
-
ResearchGate. (2017). Anti-microbial and Anti-inflammatory Activity of New 4-methoxy-3-(methoxymethyl) Phenol and ( E )-N′-(5-bromo-2-methoxybenzylidene)-4-methoxy Benzohydrazide Isolated from Calotropis gigantean white. [Link]
-
Zikeli, F., et al. (2022). Analytical Strategies Involved in the Detailed Componential Characterization of Biooil Produced from Lignocellulosic Biomass. PubMed Central. [Link]
-
ACS Publications. (2020). Toward Alkylphenols Production: Lignin Depolymerization Coupling with Methoxy Removal over Supported MoS2 Catalyst. Industrial & Engineering Chemistry Research. [Link]
-
AIP Publishing. (2019). The Separation of Phenolic Compounds from Bio-oil Produced from Pyrolysis of Corncobs. [Link]
-
ResearchGate. Toward Alkylphenols Production: Lignin Depolymerization Coupling with Methoxy Removal over Supported MoS2 Catalyst. [Link]
-
ResearchGate. (2021). Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations. [Link]
-
Zhang, C., et al. (2018). Recent Advances in the Catalytic Depolymerization of Lignin towards Phenolic Chemicals: A Review. PubMed Central. [Link]
-
PubMed. (2024). Catalytic demethoxylation of lignin-derived alkylmethoxyphenols into alkylphenols over FeNi3/FeNi8O9.25 catalyst. [Link]
-
MDPI. (2024). Hydrodeoxygenation of Phenolic Compounds and Lignin Bio-Oil Surrogate Mixture over Ni/BEA Zeolite Catalyst and Investigation of Its Deactivation. [Link]
-
RSC Publishing. (2021). Biochemicals to enable biorefining: a case study of polyphenol extraction from bio-oil for utilization as a biodiesel antioxidant. [Link]
-
In Vivo. (2021). Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations. [Link]
-
Das, S., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. PubMed Central. [Link]
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Washington State Department of Ecology. New Bio-refinery Concept to Convert Softwood Bark to Transportation Fuels. [Link]
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ResearchGate. Advanced analytical techniques for bio-oil characterization. [Link]
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MDPI. (2020). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. [Link]
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Methodological & Application
The Strategic Utility of 3-Methoxy-2-methylphenol in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Versatile Phenolic Building Block
In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and innovative development of new therapeutic agents. 3-Methoxy-2-methylphenol, a substituted guaiacol derivative, represents a highly versatile and often underutilized building block. Its unique arrangement of a nucleophilic hydroxyl group, a methoxy moiety, and a methyl group on an aromatic ring provides a rich chemical handle for a variety of synthetic transformations. This guide delves into the practical applications of this compound in pharmaceutical synthesis, with a focus on its potential in the development of centrally acting analgesics, drawing parallels to established synthetic routes of prominent pharmaceuticals.
The presence of both a hydroxyl and a methoxy group allows for selective O-alkylation, O-acylation, and demethylation reactions, while the aromatic ring is activated towards electrophilic substitution. The ortho-methyl group can influence the regioselectivity of these reactions and provide steric hindrance that can be strategically exploited in molecular design. This combination of features makes this compound an attractive starting point for creating diverse molecular scaffolds with potential biological activity.
Core Application: A Gateway to Novel Analgesics
A significant application of methoxyphenol derivatives lies in the synthesis of opioid analgesics. A prime example is the synthesis of Tapentadol, a centrally-acting analgesic with a dual mechanism of action. While the most common synthesis of Tapentadol starts from 3-methoxyphenyl derivatives, the structural similarity of this compound makes it an ideal candidate for the synthesis of novel Tapentadol analogs. Such analogs could exhibit modified pharmacological profiles, including altered potency, selectivity for opioid receptors, or improved side-effect profiles.
Conceptual Synthetic Pathway to Tapentadol Analogs
The synthesis of Tapentadol typically involves a multi-step process that constructs the key 3-aryl-butyl-amino scaffold. By substituting this compound-derived intermediates, researchers can explore new chemical space around this pharmacophore. The following workflow illustrates a conceptual pathway for the synthesis of a Tapentadol analog from a 3-methoxy-2-methylphenyl precursor.
Caption: Conceptual workflow for the synthesis of a Tapentadol analog.
Experimental Protocols: A Practical Guide
The following protocols are adapted from established syntheses of Tapentadol and its intermediates, providing a blueprint for the synthesis of analogous compounds using this compound derivatives.[1][2][3][4][5]
Protocol 1: Synthesis of 1-(3-Methoxy-2-methylphenyl)propan-1-one (Key Intermediate)
This protocol outlines the Friedel-Crafts acylation of a 3-methoxy-2-methylphenyl precursor to generate the key propiophenone intermediate.
Materials:
-
1,2-dimethoxy-3-methylbenzene (derived from this compound)
-
Propionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend anhydrous AlCl₃ (1.2 eq) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add propionyl chloride (1.1 eq) dropwise to the suspension while maintaining the temperature at 0 °C.
-
In a separate flask, dissolve 1,2-dimethoxy-3-methylbenzene (1.0 eq) in anhydrous DCM.
-
Add the solution of the methoxy-methylbenzene derivative dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel.
| Parameter | Value |
| Reactant Ratio | 1,2-dimethoxy-3-methylbenzene : Propionyl chloride : AlCl₃ = 1 : 1.1 : 1.2 |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-6 hours |
| Typical Yield | 75-85% |
Protocol 2: Asymmetric Mannich Reaction
This step introduces the dimethylaminomethyl side chain with the desired stereochemistry.
Materials:
-
1-(3-Methoxy-2-methylphenyl)propan-1-one
-
Paraformaldehyde
-
Dimethylamine hydrochloride
-
L-Proline
-
Dimethyl sulfoxide (DMSO)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of 1-(3-Methoxy-2-methylphenyl)propan-1-one (1.0 eq) in DMSO, add paraformaldehyde (1.5 eq), dimethylamine hydrochloride (1.2 eq), and L-proline (0.1 eq).
-
Heat the reaction mixture to 60-70 °C and stir for 24-48 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Basify the mixture with a saturated solution of sodium bicarbonate and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The resulting crude product can be purified by column chromatography to yield the desired (S)-enantiomer.
Protocol 3: Grignard Reaction and Diastereoselective Reduction
This protocol describes the addition of an ethyl group and subsequent stereoselective reduction.
Materials:
-
(S)-3-(Dimethylamino)-1-(3-methoxy-2-methylphenyl)-2-methylpropan-1-one
-
Ethylmagnesium bromide (in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium borohydride
-
Methanol
-
Standard glassware for Grignard reactions
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the Mannich product (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add ethylmagnesium bromide (1.5 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction at -78 °C for 2-3 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Dry the combined organic layers and concentrate.
-
Dissolve the crude tertiary alcohol in methanol and cool to 0 °C.
-
Add sodium borohydride portion-wise and stir for 1 hour.
-
Quench the reaction with acetone and concentrate under reduced pressure.
-
Purify the resulting diastereomeric mixture by column chromatography to isolate the desired (1R,2R) isomer.
Protocol 4: Demethylation to Yield the Final Tapentadol Analog
The final step involves the cleavage of the methoxy ether to reveal the phenolic hydroxyl group, a key feature for opioid receptor binding.
Materials:
-
(1R,2R)-3-(Dimethylamino)-1-(3-methoxy-2-methylphenyl)-2-methyl-1-propyl acetate
-
Boron tribromide (BBr₃) or Hydrobromic acid (HBr) in acetic acid
-
Anhydrous DCM
-
Standard glassware for air-sensitive reactions
Procedure:
-
Dissolve the methoxy-protected intermediate (1.0 eq) in anhydrous DCM and cool to -78 °C.
-
Slowly add a solution of BBr₃ (1.2 eq) in DCM dropwise.
-
Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature overnight.
-
Carefully quench the reaction by the slow addition of methanol, followed by water.
-
Neutralize the solution with a saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography to obtain the final Tapentadol analog.
Broader Applications: Beyond Analgesics
The utility of the 3-methoxy-2-methylbenzoyl scaffold, derivable from this compound, extends beyond pharmaceuticals for human use. An example is in the synthesis of Methoxyfenozide, an insect growth regulator.[6] This demonstrates the versatility of this building block in creating bioactive molecules for various applications.
The synthesis of Methoxyfenozide involves the coupling of N-(3-methoxy-2-methyl-benzoyl)-N-tert-butyl hydrazine with 3,5-dimethyl benzoyl chloride.[6] This highlights the reactivity of the carboxyl group derived from the oxidation of the methyl group of a toluene precursor, which itself can be synthesized from this compound.
Caption: Synthetic route to Methoxyfenozide.
Conclusion: A Building Block with Untapped Potential
This compound and its derivatives are valuable and versatile building blocks in the synthesis of complex organic molecules. The established synthetic routes to the analgesic Tapentadol from structurally similar precursors provide a strong rationale for exploring this compound in the development of novel pain therapeutics. The additional example of Methoxyfenozide synthesis further underscores the broad applicability of this chemical scaffold. For researchers and drug development professionals, a deep understanding of the reactivity and synthetic potential of this compound can unlock new avenues for the discovery of innovative and effective bioactive compounds.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN102936205B - Synthesis method of tapentadol - Google Patents [patents.google.com]
- 3. "Process For The Preparation Of Tapentadol" [quickcompany.in]
- 4. US8791287B2 - Process for the synthesis of tapentadol and intermediates thereof - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. CN102040540A - Synthetic method of methoxyfenozide - Google Patents [patents.google.com]
A Robust and Validated HPLC-UV Method for the Accurate Quantification of 3-Methoxy-2-methylphenol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive application note details a highly reliable High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the precise quantification of 3-Methoxy-2-methylphenol. The methodology is built upon reversed-phase chromatography, which is ideally suited for the analysis of moderately non-polar phenolic compounds. We provide a complete, step-by-step protocol, from the preparation of standards and samples to instrument setup and data analysis. The causality behind critical experimental choices, such as the selection of the stationary phase, mobile phase composition, and detector wavelength, is thoroughly explained to ensure methodological robustness and transferability. This guide is intended for researchers, quality control analysts, and drug development professionals who require an accurate, self-validating system for the determination of this compound in various matrices.
Scientific Principle and Method Rationale
The quantification of active pharmaceutical ingredients and related compounds demands high accuracy and precision. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering excellent separation and quantification capabilities.[1] The method described herein is based on a reversed-phase chromatographic separation, a logical choice dictated by the physicochemical properties of this compound.
Analyte Characteristics: this compound is a moderately hydrophobic molecule, a property indicated by its positive LogP value.[2] This hydrophobicity makes it an ideal candidate for retention on a non-polar stationary phase, such as C18 (octadecylsilane), through hydrophobic interactions.
Chromatographic Choices—The "Why":
-
Stationary Phase: A C18 column is selected as the stationary phase. This is the most widely used reversed-phase packing, offering a strong hydrophobic character that effectively retains this compound, separating it from more polar matrix components. The high surface area of the silica particles ensures efficient mass transfer, leading to sharp, symmetrical peaks.
-
Mobile Phase: The mobile phase consists of a polar mixture of acidified water and an organic solvent (acetonitrile).
-
Acidification: The phenolic hydroxyl group on the analyte is weakly acidic. To ensure consistent retention times and prevent peak tailing, the ionization of this group must be suppressed. By acidifying the aqueous portion of the mobile phase with 0.1% phosphoric acid to a pH of approximately 2.5, we ensure the analyte remains in its neutral, protonated form.[3][4][5][6]
-
Organic Modifier: Acetonitrile is chosen as the organic modifier. Its role is to decrease the overall polarity of the mobile phase, thereby increasing its elution strength and allowing the analyte to be eluted from the C18 column in a reasonable timeframe. Acetonitrile typically provides lower backpressure and better UV transparency compared to methanol.
-
-
Detection: this compound contains a substituted benzene ring, which is a strong chromophore that absorbs UV light. A Diode Array Detector (DAD) or a variable wavelength UV detector is used for quantification. Phenolic compounds generally exhibit significant absorbance in the 270-280 nm range.[5][7] A preliminary UV scan of a standard solution is recommended to identify the wavelength of maximum absorbance (λ-max) for optimal sensitivity.
The logical flow for developing this method is based on a systematic evaluation of the analyte's properties to inform the selection of the chromatographic conditions.
Analyte Physicochemical Data
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Chemical Name | This compound | |
| CAS Number | 6971-52-4 | [8] |
| Molecular Formula | C₈H₁₀O₂ | [2][8] |
| Molecular Weight | 138.17 g/mol | [2][8] |
| LogP (o/w) | 1.7 - 2.5 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
Instrumentation, Chemicals, and Materials
Instrumentation
| Instrument | Specification |
| HPLC System | Quaternary or Binary Pump, Degasser, Autosampler, Column Thermostat |
| Detector | Diode Array Detector (DAD) or Variable Wavelength UV-Vis Detector |
| Analytical Balance | 4- or 5-place, calibrated |
| pH Meter | Calibrated with standard buffers |
| Sonicator | For solvent degassing and sample dissolution |
| Vortex Mixer | For sample mixing |
| Filtration Device | For mobile phase and sample filtration |
Chemicals and Reagents
| Chemical | Grade |
| This compound | Analytical Reference Standard (>99% purity) |
| Acetonitrile (ACN) | HPLC Grade or higher |
| Water | HPLC Grade or Milli-Q |
| Phosphoric Acid (H₃PO₄) | ACS Grade or higher |
| Methanol (MeOH) | HPLC Grade (for cleaning and sample prep) |
Detailed Experimental Protocols
The entire analytical workflow, from sample preparation to final data analysis, is presented below.
Protocol 1: Preparation of Mobile Phase and Standard Solutions
A. Mobile Phase Preparation (0.1% H₃PO₄ in Water : Acetonitrile)
-
Aqueous Phase (A): Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water. Mix thoroughly.
-
Organic Phase (B): Use HPLC-grade acetonitrile.
-
Degassing: Degas both mobile phase components separately for at least 15 minutes using an ultrasonicator or an inline degasser.
B. Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL Class A volumetric flask.
-
Record the exact weight.
-
Add approximately 15 mL of methanol and sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with methanol and mix thoroughly by inverting the flask 15-20 times.
-
Calculate the exact concentration in µg/mL. This is your Stock A .
C. Calibration Standards
Prepare a series of calibration standards by serial dilution of Stock A using the mobile phase as the diluent.
| Standard Level | Concentration (µg/mL) | Preparation Procedure |
| Stock B | 100 µg/mL | Pipette 5.0 mL of Stock A into a 50 mL volumetric flask. Dilute to volume with mobile phase. |
| CAL 5 | 50.0 µg/mL | Pipette 5.0 mL of Stock B into a 10 mL volumetric flask. Dilute to volume with mobile phase. |
| CAL 4 | 25.0 µg/mL | Pipette 2.5 mL of Stock B into a 10 mL volumetric flask. Dilute to volume with mobile phase. |
| CAL 3 | 10.0 µg/mL | Pipette 1.0 mL of Stock B into a 10 mL volumetric flask. Dilute to volume with mobile phase. |
| CAL 2 | 5.0 µg/mL | Pipette 0.5 mL of Stock B into a 10 mL volumetric flask. Dilute to volume with mobile phase. |
| CAL 1 | 1.0 µg/mL | Pipette 0.1 mL of Stock B into a 10 mL volumetric flask. Dilute to volume with mobile phase. |
Note: Adjust concentrations as needed based on sample characteristics and instrument sensitivity.
Protocol 2: Sample Preparation
The goal of sample preparation is to produce a clean, filtered solution with the analyte concentration falling within the calibration range.
A. Simple Dilution (for clean matrices, e.g., drug product)
-
Accurately weigh a portion of the sample expected to contain ~2.5 mg of the analyte into a 100 mL volumetric flask.
-
Add ~70 mL of mobile phase and sonicate for 15 minutes to dissolve/extract the analyte.
-
Allow to cool, dilute to volume with mobile phase, and mix well. This yields a target concentration of 25 µg/mL.
-
Filter a portion of the solution through a 0.45 µm PTFE or PVDF syringe filter into an HPLC vial.
B. Solid Phase Extraction (SPE) (for complex aqueous matrices, e.g., environmental water)
This protocol is adapted from general procedures for extracting phenols from water.[1][3]
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of HPLC water (pH adjusted to ~2.5 with H₃PO₄). Do not let the cartridge run dry.
-
Sample Loading: Pass 100 mL of the water sample (acidified to pH ~2.5) through the conditioned cartridge at a slow, steady flow rate (~5 mL/min).
-
Washing: Wash the cartridge with 5 mL of HPLC water (pH ~2.5) to remove polar impurities.
-
Drying: Dry the cartridge under vacuum or with nitrogen for 10-15 minutes to remove residual water.
-
Elution: Elute the retained this compound from the cartridge by passing 5 mL of methanol into a collection tube.
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1.0 mL of mobile phase. Filter through a 0.45 µm syringe filter into an HPLC vial.
Protocol 3: HPLC Instrument Setup and Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column for good resolution and efficiency. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifier to suppress ionization of the phenolic group. |
| Mobile Phase B | Acetonitrile | Organic modifier for elution. |
| Elution Mode | Isocratic | For simple, robust quantification of a single analyte. |
| Composition | 55% A : 45% B (Adjust as needed) | Balances retention time with separation from void volume. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures stable retention times and reduces viscosity. |
| Injection Volume | 10 µL | A good starting volume for sensitivity without overloading. |
| Detection | UV at 275 nm (or determined λ-max) | High absorbance wavelength for phenolic compounds. |
| Run Time | 10 minutes | Sufficient to elute the analyte and any late-eluting impurities. |
Data Analysis, Quantification, and System Suitability
A. Calibration Curve
-
Inject the prepared calibration standards (CAL 1 to CAL 5) and a blank (mobile phase).
-
Integrate the peak corresponding to this compound in each chromatogram.
-
Construct a calibration curve by plotting the peak area (y-axis) against the concentration in µg/mL (x-axis).
-
Perform a linear regression analysis. The curve should have a coefficient of determination (R²) ≥ 0.999.
B. Quantification of Samples
-
Inject the prepared sample solutions.
-
Integrate the peak area for this compound.
-
Calculate the concentration in the sample solution using the linear regression equation from the calibration curve: Concentration (µg/mL) = (Peak Area - y-intercept) / slope
-
Account for all dilution factors and the initial sample weight to determine the final concentration in the original sample.
C. System Suitability Testing (SST)
To ensure the trustworthiness and validity of each analytical run, system suitability must be verified. This is typically done by making five replicate injections of a mid-level standard (e.g., CAL 3).
| SST Parameter | Acceptance Criterion | Purpose |
| Retention Time (RT) Precision | RSD ≤ 1.0% | Ensures system stability and peak identification. |
| Peak Area Precision | RSD ≤ 2.0% | Demonstrates injection and detector precision. |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Measures peak symmetry; values outside this range may indicate column or mobile phase issues. |
| Theoretical Plates (N) | N > 2000 | Indicates column efficiency and separation power. |
References
-
Goran, M., et al. (2020). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. NIH National Library of Medicine. Available at: [Link]
-
LookChem. (n.d.). This compound. LookChem. Available at: [Link]
-
Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Agilent Technologies Application Note. Available at: [Link]
-
Tzvetkov, N. T., & Teneva, D. G. (2017). HPLC DETERMINATION OF TWELVE POLYPHENOLS: APPLICATION IN WINE ANALYSIS. Journal of Hygienic Engineering and Design. Available at: [Link]
-
Wang, L., et al. (2021). HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. Taylor & Francis Online. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
Dabija, A., et al. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. MDPI. Available at: [Link]
-
PubChem. (n.d.). 2-Methoxy-3-methylphenol. National Center for Biotechnology Information. Available at: [Link]
-
SIELC Technologies. (2018). Separation of 3-Methoxy-5-methylphenol on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
PubChem. (n.d.). 3-[Hydroxy(methoxy)methyl]-2-methylphenol. National Center for Biotechnology Information. Available at: [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]
-
SIELC Technologies. (2018). Separation of 2-Methoxy-3-methylphenol on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
Sources
- 1. keypublishing.org [keypublishing.org]
- 2. lookchem.com [lookchem.com]
- 3. agilent.com [agilent.com]
- 4. 3-Methoxy-5-methylphenol | SIELC Technologies [sielc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Methoxy-3-methylphenol | SIELC Technologies [sielc.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound | C8H10O2 | CID 248913 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Resolution Quantification of 3-Methoxy-2-methylphenol using Gas Chromatography
Abstract
This application note presents a detailed and robust analytical method for the quantification of 3-Methoxy-2-methylphenol. The protocol outlines a comprehensive workflow from sample preparation to final analysis using Gas Chromatography with Flame Ionization Detection (GC-FID), a technique chosen for its high resolution, sensitivity, and reliability for the analysis of volatile phenolic compounds. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require a precise and accurate method for the determination of this compound in various sample matrices. The causality behind each experimental step is explained to provide a deeper understanding of the method's principles.
Introduction
This compound (CAS No: 6971-52-4), also known as 2-hydroxy-6-methoxytoluene, is an aromatic organic compound with applications in the synthesis of pharmaceuticals and specialty chemicals.[1] Accurate and precise quantification of this analyte is crucial for quality control, stability studies, and pharmacokinetic assessments. Phenolic compounds, in general, can be analyzed by various techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[2] For volatile and thermally stable phenols like this compound, GC offers excellent separation efficiency and sensitivity, particularly when coupled with a Flame Ionization Detector (FID).
This document provides a comprehensive, step-by-step protocol for the analysis of this compound. The methodology is built upon established principles of analytical chemistry and is designed to be a self-validating system through the inclusion of rigorous quality control checks.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₂ | PubChem[3] |
| Molecular Weight | 138.16 g/mol | PubChem[3] |
| Boiling Point | 234.5 °C at 760 mmHg | LookChem[1] |
| LogP | 1.709 | LookChem[1] |
| Hydrogen Bond Donor Count | 1 | LookChem[1] |
| Hydrogen Bond Acceptor Count | 2 | LookChem[1] |
The moderate boiling point and LogP value suggest that this compound is sufficiently volatile and non-polar for GC analysis without derivatization.
Experimental Workflow
The overall analytical workflow is depicted in the following diagram. This systematic approach ensures reproducibility and minimizes potential sources of error.
Caption: Overall experimental workflow for the analysis of this compound.
Materials and Reagents
-
This compound analytical standard: (≥99.5% purity)
-
Internal Standard (IS): 2,6-Dimethylphenol (or other suitable non-interfering phenol)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (all HPLC or GC grade)
-
Reagents: Anhydrous Sodium Sulfate
-
Sample Vials: 2 mL amber glass vials with PTFE-lined septa
-
Syringe Filters: 0.45 µm PTFE
Instrumentation
A Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column is required. The following parameters are a recommended starting point and may require optimization for your specific instrumentation.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides precise temperature and flow control. |
| Injector | Split/Splitless | Splitless mode is recommended for trace analysis to maximize analyte transfer to the column. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalent | A non-polar column providing good separation for a wide range of aromatic compounds.[4] |
| Carrier Gas | Helium or Hydrogen | Helium is a safe and efficient carrier gas. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow rate for column efficiency. |
| Oven Program | Initial: 80 °C (hold 1 min) Ramp: 10 °C/min to 250 °C (hold 5 min) | A temperature ramp allows for the separation of compounds with different boiling points. |
| Detector | FID | Highly sensitive to hydrocarbons and provides a linear response over a wide concentration range. |
| Detector Temperature | 280 °C | Prevents condensation of the analyte in the detector. |
| Makeup Gas | Nitrogen | |
| Hydrogen Flow | 30 mL/min | |
| Air Flow | 300 mL/min |
Standard and Sample Preparation Protocol
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a 1000 µg/mL stock solution of 2,6-dimethylphenol in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the IS to a final concentration of 10 µg/mL.
Sample Preparation (Liquid-Liquid Extraction)
This protocol is a general guideline for extracting this compound from an aqueous matrix. The procedure should be optimized and validated for the specific sample matrix.
-
Sample Collection: Collect 10 mL of the aqueous sample in a glass container.
-
Internal Standard Spiking: Add a known amount of the IS stock solution to the sample.
-
Extraction: Transfer the sample to a separatory funnel and add 10 mL of dichloromethane. Shake vigorously for 2 minutes, periodically venting the funnel. Allow the layers to separate.
-
Collection of Organic Layer: Drain the lower organic layer (DCM) into a clean glass tube containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Repeat Extraction: Repeat the extraction of the aqueous layer with a fresh 10 mL portion of DCM. Combine the organic extracts.
-
Concentration: Evaporate the combined organic extracts to near dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the residue in 1 mL of methanol.
-
Filtration: Filter the reconstituted sample through a 0.45 µm PTFE syringe filter into a GC vial.
Caption: Step-by-step liquid-liquid extraction protocol.
Data Analysis and Quantification
-
Peak Identification: Identify the peaks corresponding to this compound and the internal standard based on their retention times, as determined from the analysis of standard solutions.
-
Peak Integration: Integrate the peak areas of the analyte and the internal standard.
-
Calibration Curve: Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the analyte for the working standard solutions. Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.995 is generally considered acceptable.
-
Quantification: Calculate the concentration of this compound in the samples using the linear regression equation derived from the calibration curve.
Method Validation Considerations
To ensure the trustworthiness and reliability of this method, it should be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike-recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Active sites in the GC system interacting with the phenolic hydroxyl group. | Use a deactivated inlet liner. Trim the first few centimeters of the column.[4] |
| Ghost Peaks | Carryover from previous injections or system contamination. | Run a solvent blank to confirm the source. Clean the injection port and syringe.[4] |
| Low Recovery | Inefficient extraction. | Optimize the extraction solvent, pH, and number of extractions. |
| Inconsistent Results | Inaccurate pipetting, sample degradation, or instrument variability. | Use calibrated pipettes. Prepare fresh standards regularly. Perform system suitability tests before each run. |
Conclusion
The Gas Chromatography with Flame Ionization Detection method detailed in this application note provides a reliable and robust approach for the quantification of this compound. The provided protocols for sample preparation and instrumental analysis, when coupled with proper method validation, will ensure accurate and precise results for researchers and scientists in various fields. The principles outlined herein can be adapted for different sample matrices, although specific validation for each matrix is essential.
References
-
LookChem. This compound. [Link]
-
Lapornik, B., et al. (2005). Techniques for Analysis of Plant Phenolic Compounds. Journal of Chromatography B, 827(1), 1-17. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Robards, K. (2000). Sample preparation in the determination of phenolic compounds in fruits. Analyst, 125, 989-1009. [Link]
-
U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. [Link]
Sources
Application of 3-Methoxy-2-methylphenol in Antioxidant Assays: A Technical Guide for Researchers
Introduction: Unveiling the Antioxidant Potential of 3-Methoxy-2-methylphenol
This compound is a phenolic compound characterized by a hydroxyl group, a methoxy group, and a methyl group attached to a benzene ring.[1] The arrangement of these functional groups suggests a significant potential for antioxidant activity. Phenolic compounds are well-established as potent antioxidants due to the ability of the hydroxyl group to donate a hydrogen atom to neutralize free radicals, thereby terminating damaging oxidative chain reactions. The resulting phenoxy radical is stabilized through resonance, and the presence of electron-donating groups like methoxy and methyl groups on the aromatic ring is expected to further enhance this stability and, consequently, the radical scavenging efficacy.
This technical guide provides detailed application notes and standardized protocols for evaluating the antioxidant capacity of this compound using two widely accepted in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. While direct experimental data for this compound in these specific assays is not extensively documented in publicly available literature, the protocols herein are adapted from established methodologies for structurally similar phenolic antioxidants.[2][3] These serve as a robust starting point for researchers, scientists, and drug development professionals to explore and validate the antioxidant properties of this compound.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is critical for accurate and reproducible assay design.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₂ | [1] |
| Molecular Weight | 138.17 g/mol | [1][4] |
| Density | 1.078 g/cm³ | [4] |
| LogP | 1.71 | [4] |
| Boiling Point | 234.5 °C at 760 mmHg | [4] |
| Appearance | Likely a solid at room temperature | Inferred from similar phenols |
Solubility: Based on its LogP value and the general characteristics of phenolic compounds, this compound is predicted to have low solubility in water but should be soluble in common organic solvents such as methanol, ethanol, and DMSO.[5] Experimental verification of solubility in the chosen assay solvent is a mandatory preliminary step.
Safety and Handling: this compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[1] It may also cause respiratory irritation. Always handle this compound in a well-ventilated area or under a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal instructions.
Mechanism of Antioxidant Action: A Theoretical Framework
The primary antioxidant mechanism of phenolic compounds like this compound is predicated on the hydrogen atom transfer (HAT) pathway.[2] The phenolic hydroxyl (-OH) group donates its hydrogen atom to a reactive free radical (R•), effectively neutralizing it. This process generates a relatively stable phenoxy radical. The stability of this radical is paramount, as an unstable radical could potentially initiate new oxidation chains. The methoxy (-OCH₃) and methyl (-CH₃) groups, being electron-donating, are anticipated to stabilize the phenoxy radical of this compound through resonance and inductive effects, respectively.
Caption: Hydrogen Atom Transfer (HAT) mechanism for phenolic antioxidants.
Experimental Protocols: A Starting Point for Investigation
The following protocols are presented as a comprehensive starting point. Researchers must perform their own optimization and validation, including determining the optimal solvent, incubation times, and concentration ranges for this compound.
Protocol 1: DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which has a deep purple color, to the pale yellow hydrazine by an antioxidant. The change in absorbance is measured spectrophotometrically.[3]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
A suitable positive control (e.g., Ascorbic Acid, Trolox, or Butylated Hydroxytoluene (BHT))
-
96-well microplate
-
Microplate reader
Reagent Preparation:
-
This compound Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of the chosen solvent (e.g., methanol) in a volumetric flask. Sonication may be required for complete dissolution. Store this stock solution protected from light at 4°C.
-
Working Solutions: Prepare a series of dilutions from the stock solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) in the same solvent.
-
DPPH Working Solution (approx. 0.1 mM): Dissolve ~4 mg of DPPH in 100 mL of methanol. Adjust the concentration to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm. This solution should be prepared fresh daily and kept in an amber bottle to protect it from light.[3]
Assay Procedure:
-
In a 96-well plate, add 100 µL of each working solution of this compound or the positive control to their respective wells.
-
Add 100 µL of the solvent to a "control" well.
-
Add 200 µL of the solvent to a "blank" well.
-
Add 100 µL of the DPPH working solution to all wells except the blank.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
Calculation: The percentage of DPPH radical scavenging activity is calculated as follows: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] * 100
The IC₅₀ value (the concentration of the test compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.
Caption: Experimental workflow for the DPPH antioxidant assay.
Protocol 2: ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The pre-formed radical has a blue-green color, which is decolorized in the presence of an antioxidant.
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Methanol or Ethanol (spectrophotometric grade)
-
A suitable positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Reagent Preparation:
-
This compound Stock and Working Solutions: Prepare as described in the DPPH protocol.
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.
-
Potassium Persulfate Solution (2.45 mM): Dissolve K₂S₂O₈ in water to a final concentration of 2.45 mM.
-
ABTS•⁺ Radical Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This forms the ABTS•⁺ radical cation.[2]
-
ABTS•⁺ Working Solution: Before the assay, dilute the ABTS•⁺ radical solution with methanol or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.[2]
Assay Procedure:
-
In a 96-well plate, add 20 µL of each working solution of this compound or the positive control to their respective wells.
-
Add 180 µL of the ABTS•⁺ working solution to each well.
-
For the control well, add 20 µL of the solvent and 180 µL of the ABTS•⁺ working solution.
-
For the blank well, add 200 µL of the solvent.
-
Shake the plate gently and incubate at room temperature for 6-10 minutes.
-
Measure the absorbance at 734 nm.
Calculation: The percentage of scavenging activity is calculated using the same formula as for the DPPH assay. The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the results to a Trolox standard curve.
Conclusion and Future Directions
The structural features of this compound strongly suggest its potential as an effective antioxidant. The protocols detailed in this guide provide a solid and reliable framework for researchers to begin a systematic evaluation of its radical scavenging capabilities. It is imperative to underscore that these protocols are foundational; optimization and validation are crucial next steps. Future investigations should aim to not only quantify the antioxidant activity using assays like DPPH and ABTS but also to explore its efficacy in more biologically relevant systems, such as cellular antioxidant assays (e.g., ORAC) and lipid peroxidation assays. A comprehensive understanding of its antioxidant profile will be invaluable for its potential applications in the pharmaceutical, cosmetic, and food industries.
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PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 3-[Hydroxy(methoxy)methyl]-2-methylphenol. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 2-Methoxy-3-methylphenol. National Center for Biotechnology Information. Available from: [Link]
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Zen-Bio, Inc. ABTS Antioxidant Assay Kit. Available from: [Link]
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Dojindo Molecular Technologies, Inc. DPPH Antioxidant Assay Kit D678 manual. Available from: [Link]
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-
Cheméo. Chemical Properties of Phenol, 2-methoxy-3-methyl- (CAS 18102-31-3). Available from: [Link]
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Application Note: A Validated Protocol for Assessing the Anti-inflammatory Activity of 3-Methoxy-2-methylphenol
Abstract
This application note provides a comprehensive, multi-tiered protocol for evaluating the anti-inflammatory properties of 3-Methoxy-2-methylphenol, a phenolic compound of interest for therapeutic development. The guide is designed for researchers in pharmacology and drug discovery, offering a systematic workflow that progresses from initial in vitro screening in a cellular inflammation model to in vivo validation using a classic acute inflammation model. We detail methodologies for assessing cytotoxicity, quantifying key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines, and elucidating the underlying mechanism of action by investigating the pivotal NF-κB and MAPK signaling pathways. Each protocol is designed to be self-validating, incorporating necessary controls and explaining the scientific rationale behind experimental choices to ensure robust and reproducible results.
Introduction: The Rationale for Investigating this compound
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens and damaged cells. While acute inflammation is a protective process, its dysregulation leads to chronic inflammatory diseases. Macrophages are key players in orchestrating the inflammatory response through the production of mediators like nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)[1]. The production of these mediators is tightly controlled by intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways[2][3].
Phenolic and methoxyphenolic compounds have garnered significant attention for their potential anti-inflammatory activities[4][5]. This compound belongs to this class of molecules, and its structural similarity to other bioactive phenols suggests it may modulate inflammatory pathways. A related compound, 2-methoxy-4-vinylphenol, has been shown to suppress NF-κB and MAPK activation[6]. Therefore, a systematic evaluation of this compound is warranted. This guide presents a validated workflow to characterize its anti-inflammatory efficacy and mechanism of action.
Overall Experimental Workflow
A logical, stepwise approach is critical for efficiently evaluating a novel compound. The workflow begins with foundational in vitro assays to establish a biological activity profile and concludes with in vivo validation to confirm efficacy in a complex physiological system.
Caption: High-level workflow for anti-inflammatory activity assessment.
Materials, Reagents, and Safety
Key Materials & Equipment
-
Laminar Flow Hood, CO₂ Incubator
-
96-well and 24-well cell culture plates
-
Microplate Reader (absorbance and fluorescence)
-
Plethysmometer (for in vivo studies)
-
SDS-PAGE and Western Blotting apparatus
-
Real-time PCR system
-
Standard laboratory glassware and plasticware
Reagents & Cell Lines
-
Test Compound: this compound (CAS No. 6971-52-4)
-
Cell Line: Murine macrophage cell line RAW 264.7 (ATCC® TIB-71™)
-
Culture Media: DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Reagents: Lipopolysaccharide (LPS from E. coli O111:B4), MTT, DMSO, Griess Reagent, ELISA kits (Mouse TNF-α, IL-6), RIPA buffer, Protease/Phosphatase inhibitors, Primary and Secondary Antibodies, Carrageenan (Lambda, Type IV).
-
Positive Controls: Dexamethasone (in vitro), Indomethacin (in vivo)
Safety Precautions for this compound
Based on available safety data, this compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage[7][8].
-
Always handle the compound in a well-ventilated area or chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.
-
Consult the Safety Data Sheet (SDS) for complete handling and disposal information.
PART 1: In Vitro Evaluation in LPS-Stimulated Macrophages
The RAW 264.7 macrophage model stimulated with bacterial lipopolysaccharide (LPS) is a robust and widely accepted system for screening anti-inflammatory compounds[9][10]. LPS activates Toll-like receptor 4 (TLR4), triggering downstream signaling that mimics bacterial-induced inflammation[1].
Protocol 1.1: Cell Viability Assessment (MTT Assay)
Causality: This step is critical to establish a non-toxic working concentration range for the test compound. Any observed reduction in inflammatory markers must be decoupled from cell death to be considered a true anti-inflammatory effect.
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) in complete DMEM. The final DMSO concentration should be ≤ 0.1%. Replace the old media with 100 µL of media containing the compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Select the highest concentrations that show >95% viability for subsequent experiments.
Protocol 1.2: Nitric Oxide (NO) Production (Griess Assay)
Causality: Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation[11]. The Griess assay provides a simple, rapid colorimetric method to quantify nitrite (NO₂⁻), a stable breakdown product of NO, in the culture supernatant[12][13].
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at 2.5 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treatment: Replace the medium with fresh medium containing non-toxic concentrations of this compound or a positive control (Dexamethasone, 1 µM). Incubate for 1 hour.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate for 24 hours to allow for NO production.
-
Griess Reaction: Collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Measurement: Incubate for 10 minutes at room temperature in the dark. Measure the absorbance at 540 nm.
-
Analysis: Quantify the nitrite concentration using a standard curve prepared with sodium nitrite. Results are expressed as a percentage of inhibition compared to the LPS-only treated group.
Protocol 1.3: Pro-inflammatory Cytokine Quantification (ELISA)
Causality: TNF-α and IL-6 are pivotal pro-inflammatory cytokines that amplify the inflammatory cascade[1]. Quantifying their secretion using a highly specific and sensitive sandwich ELISA provides direct evidence of an anti-inflammatory effect[14][15].
-
Cell Culture and Stimulation: Follow steps 1-4 as described in the Nitric Oxide protocol (1.2).
-
Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatants and centrifuge at 1,500 rpm for 10 minutes to remove cellular debris. Store at -80°C until use.
-
ELISA Procedure: Perform the ELISA for mouse TNF-α and IL-6 according to the manufacturer's protocol[16]. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples (supernatants).
-
Adding a biotinylated detection antibody.
-
Adding Streptavidin-HRP.
-
Adding a chromogenic substrate (e.g., TMB) and stopping the reaction.
-
-
Measurement: Read the absorbance at 450 nm.
-
Analysis: Calculate the cytokine concentrations from the standard curve and express results as a percentage of inhibition relative to the LPS-only control.
| Parameter | Cell Line | Inducer | Assay Method | Key Output | Positive Control |
| Cytotoxicity | RAW 264.7 | None | MTT Assay | IC₅₀ or % Viability | Doxorubicin |
| NO Production | RAW 264.7 | LPS (1 µg/mL) | Griess Assay | Nitrite (µM) | Dexamethasone |
| Cytokine Levels | RAW 264.7 | LPS (1 µg/mL) | ELISA | TNF-α, IL-6 (pg/mL) | Dexamethasone |
| Table 1: Summary of In Vitro Screening Assays. |
Protocol 1.4: Mechanistic Elucidation via Western Blot
Causality: To move beyond observing what happens to understanding how it happens, we must probe the upstream signaling pathways. Western blotting allows for the quantification of specific protein modifications (i.e., phosphorylation) that indicate pathway activation. The NF-κB and MAPK pathways are the primary drivers of the inflammatory gene expression induced by LPS[17][18].
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 6-well plate. Pre-treat with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for a shorter duration (e.g., 30-60 minutes) optimal for detecting protein phosphorylation.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane[19].
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies targeting key signaling proteins.
-
NF-κB Pathway: Phospho-p65 (Ser536), Total p65, IκBα[20]. A decrease in IκBα levels indicates its degradation and pathway activation.
-
MAPK Pathway: Phospho-p38, Total p38, Phospho-ERK1/2, Total ERK1/2, Phospho-JNK, Total JNK[21].
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an ECL (chemiluminescence) substrate and an imaging system.
-
Analysis: Densitometrically quantify the phosphorylated (active) protein levels and normalize them to their respective total protein levels.
Caption: The NF-κB signaling cascade and a potential point of inhibition.
Caption: The three major branches of the MAPK signaling cascade.
PART 2: In Vivo Validation in an Acute Inflammation Model
Protocol 2.1: Carrageenan-Induced Paw Edema in Mice
Causality: An in vivo model is essential to confirm that the compound's activity observed in a simplified cell culture system translates to a complex living organism. The carrageenan-induced paw edema model is a highly reproducible and well-characterized assay for screening acute anti-inflammatory drugs[22][23][24]. Carrageenan injection induces a localized inflammatory response characterized by edema (swelling), which can be easily quantified[25].
-
Animals: Use male Swiss albino mice (25-30g). Acclimatize the animals for at least one week before the experiment. Fast the animals overnight before the experiment but allow free access to water.
-
Grouping: Divide animals into groups (n=6 per group):
-
Group I (Control): Vehicle only (e.g., 0.5% CMC in saline).
-
Group II (Negative Control): Vehicle + Carrageenan.
-
Group III (Positive Control): Indomethacin (10 mg/kg, p.o.) + Carrageenan.
-
Group IV/V (Test Groups): this compound (e.g., 50 and 100 mg/kg, p.o.) + Carrageenan.
-
-
Dosing: Administer the vehicle, Indomethacin, or test compound orally (p.o.) 60 minutes before the carrageenan injection.
-
Edema Induction: Inject 0.1 mL of 1% w/v carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each mouse.
-
Measurement: Measure the paw volume (in mL) of each mouse using a digital plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.
-
Analysis:
-
Calculate the edema volume at each time point by subtracting the initial paw volume (0 hours) from the post-injection volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the carrageenan-only group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.
-
Conclusion
This application note provides a validated, sequential workflow to thoroughly assess the anti-inflammatory potential of this compound. By integrating foundational cell-based assays with mechanistic studies and a definitive in vivo model, researchers can generate a comprehensive data package. This approach not only determines the compound's efficacy but also provides critical insights into its mechanism of action, which is essential for further preclinical development. The successful inhibition of NO, TNF-α, and IL-6 production in vitro, coupled with the suppression of NF-κB and/or MAPK pathway activation and a significant reduction of paw edema in vivo, would provide strong evidence for the anti-inflammatory activity of this compound.
References
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Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
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Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
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Schuliga, M. (2015). NF-κB Signaling in Chronic Inflammatory Airway Disease. Frontiers in Immunology, 6, 485. [Link]
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Gaestel, M., Kotlyarov, A., & Kracht, M. (2009). Targeting innate immunity protein kinase signalling. Nature Reviews Drug Discovery, 8(6), 480–499. [Link]
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv Co.[Link]
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Towers, C. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne.[Link]
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Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. Assay Genie.[Link]
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CUSABIO. (n.d.). MAPK signaling pathway. CUSABIO TECHNOLOGY LLC.[Link]
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Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs.[Link]
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PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. PUR-FORM.[Link]
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Miles, L. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate.[Link]
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da Silva, R. S., et al. (2020). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. International Journal of Molecular Sciences, 21(11), 3999. [Link]
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Lee, J. Y., & Kim, Y. S. (2011). Mitogen-activated Protein Kinases in Inflammation. Journal of Bacteriology and Virology, 41(4), 225. [Link]
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Kannan, S. (2013). Answer to "Nitric Oxide Assay?". ResearchGate.[Link]
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Tsikas, D. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Sensors, 7(12), 3094-3129. [Link]
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Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Methods in Molecular Biology, 225, 115-121. [Link]
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Bio-protocol. (n.d.). Enzyme-linked immunosorbent assay (ELISA) for human IL-6, IL-8 and TNFα. Bio-protocol.[Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information.[Link]
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de Oliveira, M. R., et al. (2022). Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis. Inflammopharmacology, 30(4), 1139-1153. [Link]
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Roy, A., et al. (2021). Anti-Inflammatory Effects of Alpha-Lipoic Acid Modulate Cystathionine-γ-Lyase Expression in RAW 264.7 Macrophages. Molecules, 26(16), 4945. [Link]
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Li, R., et al. (2023). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. BMC Molecular and Cell Biology, 24(1), 16. [Link]
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Singh, S., et al. (2025). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. Journal of Applied Pharmaceutical Science, 15(1), 001-013. [Link]
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Kumar, S., et al. (2015). Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. The Journal of Phytopharmacology, 4(1), 41-44. [Link]
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Wang, Y., et al. (2021). Myricetin Attenuates LPS-Induced Inflammation in RAW 264.7 Macrophages and Mouse Models. Bioengineered, 12(1), 4629-4641. [Link]
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Han, Y., et al. (2023). Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles. Frontiers in Nutrition, 10, 1240375. [Link]
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Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate.[Link]
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Lee, J., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Endocrinology and Metabolism, 28(1), 50-57. [Link]
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IBL International. (n.d.). TNF-α (free) ELISA. IBL International GmbH.[Link]
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Pimple, B. P. (2020). In vitro Anti inflammatory assay. YouTube.[Link]
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Houser, K. R., et al. (2012). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. Journal of Inflammation, 9, 6. [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methoxyphenol, 97%. Cole-Parmer.[Link]
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OriGene Technologies. (n.d.). Western Blot Protocol. OriGene Technologies, Inc.[Link]
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Wang, X., et al. (2021). The phosphorylation of p65 NF-κB and p38 MAPK by Western blot analysis. ResearchGate.[Link]
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Houser, K. R., et al. (2012). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. Journal of Inflammation, 9(1), 6. [Link]
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Kim, M. E., et al. (2012). Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. Archives of Pharmacal Research, 35(5), 885-894. [Link]
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Application Notes and Protocols for the Derivatization of 3-Methoxy-2-methylphenol for GC-MS Analysis
Introduction: The Analytical Challenge of 3-Methoxy-2-methylphenol
This compound is a substituted phenolic compound of interest in various fields, including environmental analysis, flavor and fragrance chemistry, and as an intermediate in pharmaceutical synthesis. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely adopted technique for the separation and identification of volatile and semi-volatile organic compounds, making it an ideal platform for the analysis of this compound. However, the inherent polarity of the phenolic hydroxyl group can lead to several analytical challenges, including poor peak shape, tailing, and potential for adsorption on active sites within the GC system. These issues can compromise chromatographic resolution, sensitivity, and reproducibility.
To mitigate these challenges, derivatization is a crucial sample preparation step. This process involves the chemical modification of the analyte to a less polar and more volatile form, thereby improving its chromatographic behavior and enhancing detection sensitivity.[1][2] This application note provides a comprehensive guide to the derivatization of this compound for GC-MS analysis, focusing on two of the most common and effective strategies: silylation and acylation. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the expected mass spectral characteristics of the resulting derivatives.
The Rationale for Derivatization: Enhancing Volatility and Thermal Stability
The primary objective of derivatizing this compound is to replace the active hydrogen of the phenolic hydroxyl group with a non-polar functional group.[2] This chemical modification achieves two critical improvements for GC-MS analysis:
-
Increased Volatility: The polar hydroxyl group can participate in hydrogen bonding, which increases the boiling point of the compound. By masking this group, intermolecular forces are reduced, leading to a significant increase in volatility and allowing the analyte to be more readily transferred to the gas phase in the GC inlet.[2]
-
Improved Thermal Stability: Phenols can be susceptible to thermal degradation at the high temperatures often employed in GC analysis. Derivatization can protect the hydroxyl group, leading to a more stable molecule that is less likely to break down during analysis.
Silylation: A Versatile and Widely Used Derivatization Technique
Silylation is a robust and widely used derivatization method for compounds containing active hydrogens, such as alcohols, phenols, carboxylic acids, and amines.[1] The reaction involves the replacement of the active hydrogen with a trimethylsilyl (TMS) group.
Mechanism of Silylation
The silylation of this compound with a common silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) proceeds via a nucleophilic attack of the phenolic oxygen on the silicon atom of the silylating agent. The reaction is typically carried out in an aprotic solvent and can be facilitated by a catalyst, such as trimethylchlorosilane (TMCS).
Diagram 1: Silylation of this compound
Caption: Silylation of this compound with BSTFA.
Common Silylating Reagents
A variety of silylating reagents are available, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being among the most common and effective for phenols.[3][4]
| Reagent | Key Characteristics |
| BSTFA | A powerful trimethylsilyl donor suitable for a wide range of compounds, including phenols.[1] |
| MSTFA | The most volatile of the trimethylsilyl amides, its byproducts are also highly volatile, which can be advantageous in preventing interference with early eluting peaks.[2][4] |
| BSTFA + 1% TMCS | The addition of TMCS as a catalyst can increase the reactivity of BSTFA, which is particularly useful for hindered phenols or when faster reaction times are desired.[1] |
Experimental Protocol: Silylation of this compound with BSTFA
Materials:
-
This compound standard
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or Acetonitrile (GC grade)
-
Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., pyridine or acetonitrile) at a concentration of 1 mg/mL.
-
Derivatization Reaction:
-
Pipette 100 µL of the this compound solution into a Reacti-Vial™.
-
Add 100 µL of BSTFA (+1% TMCS).
-
Cap the vial tightly and vortex for 30 seconds.
-
-
Reaction Conditions: Heat the vial at 70°C for 30 minutes in a heating block or water bath. Reaction times and temperatures may need to be optimized depending on the specific sample matrix and concentration.[1]
-
Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS.
Acylation: An Alternative Derivatization Strategy for Enhanced Sensitivity
Acylation is another effective derivatization technique where the phenolic hydroxyl group is converted into an ester. This is often achieved using reagents like pentafluorobenzyl bromide (PFBBr) or pentafluorobenzoyl chloride. The resulting pentafluorobenzyl esters are not only more volatile and thermally stable but also exhibit excellent electron-capturing properties, making them particularly suitable for highly sensitive analysis by GC with electron capture detection (ECD) or GC-MS with negative ion chemical ionization (NICI).
Mechanism of Acylation
The acylation of this compound with a reagent like pentafluorobenzoyl chloride typically proceeds via a nucleophilic acyl substitution reaction.[5] The reaction is often carried out in the presence of a base to deprotonate the phenol, increasing its nucleophilicity.
Diagram 2: Acylation of this compound
Caption: Acylation of this compound with Pentafluorobenzoyl Chloride.
Experimental Protocol: Acylation of this compound with Pentafluorobenzoyl Chloride
Materials:
-
This compound standard
-
Pentafluorobenzoyl chloride
-
Anhydrous Triethylamine or Pyridine (as a base)
-
Hexane or Toluene (GC grade)
-
Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., toluene) at a concentration of 1 mg/mL.
-
Derivatization Reaction:
-
Pipette 100 µL of the this compound solution into a Reacti-Vial™.
-
Add 10 µL of anhydrous triethylamine.
-
Add 20 µL of pentafluorobenzoyl chloride.
-
Cap the vial tightly and vortex for 30 seconds.
-
-
Reaction Conditions: Heat the vial at 60°C for 60 minutes in a heating block or water bath.
-
Work-up (Optional but Recommended): After cooling, add 500 µL of hexane and 500 µL of deionized water. Vortex and allow the layers to separate. The upper organic layer containing the derivatized analyte can be carefully transferred to a new vial for analysis. This step helps to remove excess reagents and byproducts.
-
Analysis: The sample is now ready for injection into the GC-MS.
Mass Spectrometry of Underivatized and Derivatized this compound
The mass spectrum of a compound provides a unique fragmentation pattern that is crucial for its identification. Derivatization significantly alters the mass spectrum, and understanding these changes is key to successful analysis.
Underivatized this compound
The electron ionization (EI) mass spectrum of underivatized this compound is characterized by a molecular ion peak (M⁺) at m/z 138.[6] Key fragment ions are observed at m/z 123 (loss of a methyl group, -CH₃) and m/z 107 (loss of a methoxy group, -OCH₃).[6]
TMS-Derivatized this compound
Upon silylation, the molecular weight of this compound increases by 72 amu (Si(CH₃)₃ - H). The resulting TMS-derivatized molecule will have a molecular ion peak at m/z 210. The fragmentation pattern of TMS derivatives of phenols is well-characterized. For the closely related TMS derivative of 3-methoxyphenol, the molecular ion is observed at m/z 196.[7] Based on this, the TMS derivative of this compound is expected to exhibit the following key fragments:
-
M⁺ at m/z 210: The molecular ion.
-
[M-15]⁺ at m/z 195: Loss of a methyl group from the TMS moiety. This is a very common and often abundant fragment for TMS derivatives.[3]
-
[M-89]⁺ at m/z 121: A characteristic rearrangement ion for TMS ethers of phenols.[3]
PFB-Derivatized this compound
Acylation with pentafluorobenzoyl chloride results in a significant increase in molecular weight. The pentafluorobenzoyl group has a mass of 195 amu. The derivatized molecule will have a molecular weight of 332 amu. The mass spectrum will be dominated by fragments related to the pentafluorobenzoyl moiety, which can be highly informative for identification.
Conclusion and Best Practices
Derivatization is an essential step for the robust and sensitive analysis of this compound by GC-MS. Both silylation and acylation are effective methods, with the choice of reagent depending on the specific analytical requirements.
-
Silylation with BSTFA or MSTFA is a versatile and straightforward method that significantly improves chromatographic performance for routine analysis.
-
Acylation with reagents like pentafluorobenzoyl chloride is particularly advantageous when high sensitivity is required, especially when using GC-MS in negative ion chemical ionization mode.
For optimal results, it is crucial to use high-purity, anhydrous solvents and reagents, as moisture can deactivate the derivatizing agents.[1] Method development should include optimization of reaction time and temperature to ensure complete derivatization. By following the protocols and understanding the principles outlined in this application note, researchers, scientists, and drug development professionals can achieve reliable and high-quality GC-MS data for this compound.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
NIST. 3-Methoxyphenol. National Institute of Standards and Technology. [Link]
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NIST. 3-Methoxyphenol, TMS derivative. National Institute of Standards and Technology. [Link]
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Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1575-1581. [Link]
-
Valdez, C. A., et al. (2021). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. Analytical and Bioanalytical Chemistry, 413(12), 3145-3151. [Link]
-
Harvey, D. J. (2019). Mass spectrometry of TMS derivatives of alcohols and phenols. Mass Spectrometry Reviews, 38(6), 527-613. [Link]
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Macherey-Nagel. Derivatization reagents for GC. [Link]
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NIST. Phenol, 2-methoxy-3-methyl-. National Institute of Standards and Technology. [Link]
-
Valdez, C. A., et al. (2021). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. Analytical and Bioanalytical Chemistry, 413(12), 3145-3151. [Link]
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Application Note & Protocols: 3-Methoxy-2-methylphenol as a Versatile Substrate for Oxidoreductase Activity Assays
Introduction: Unveiling the Utility of a Niche Phenolic Substrate
In the landscape of enzymatic research, the selection of an appropriate substrate is paramount for the accurate characterization of enzyme activity, inhibitor screening, and understanding metabolic pathways. 3-Methoxy-2-methylphenol (IUPAC name), a substituted phenolic compound, emerges as a valuable tool for probing the activity of various oxidoreductases. Its unique substitution pattern—a hydroxyl group ortho to a methyl group and meta to a methoxy group—provides specific steric and electronic features that influence its interaction with enzyme active sites.
This guide provides an in-depth exploration of this compound as an enzymatic substrate, with a primary focus on its application in assays for laccases and tyrosinases. These enzymes are of significant interest in biotechnology, environmental science, and pharmacology due to their roles in lignin degradation, bioremediation, and melanin synthesis.[1][2][3] The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower robust and reliable experimentation.
Physicochemical Profile and Handling
A thorough understanding of the substrate's properties is essential for safe handling and accurate experimental design.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 6971-52-4 | [4][5] |
| Molecular Formula | C₈H₁₀O₂ | [4][5] |
| Molecular Weight | 138.16 g/mol | [4][5] |
| Appearance | Crystalline solid | [6] |
| Solubility | Soluble in organic solvents like ethanol, methanol, DMSO. Limited solubility in water. | [7] |
Safety & Handling: this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[4][8] It may also cause respiratory irritation.[4][8] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8] Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information.[8]
The Mechanism of Enzymatic Oxidation
Oxidoreductases, particularly laccases and tyrosinases, catalyze the oxidation of this compound through distinct mechanisms, both of which typically result in the formation of chromophoric products suitable for spectrophotometric detection.
-
Laccase-Mediated Oxidation: Laccases (EC 1.10.3.2) are multi-copper oxidases that catalyze the one-electron oxidation of a wide range of phenolic and non-phenolic substrates, coupled with the four-electron reduction of molecular oxygen to water.[9] When this compound is the substrate, the laccase abstracts an electron from the phenolic hydroxyl group, generating a highly reactive phenoxy radical.[10] This radical can then undergo non-enzymatic coupling reactions (polymerization) to form colored oligomers, providing a basis for a colorimetric assay.[7][10]
-
Tyrosinase-Mediated Oxidation: Tyrosinases (EC 1.14.18.1) are copper-containing monooxygenases with two distinct catalytic activities: the hydroxylation of monophenols to o-diphenols (monophenolase activity) and the subsequent oxidation of these o-diphenols to o-quinones (diphenolase activity).[11][12] As a monophenol, this compound is first hydroxylated by tyrosinase to form a corresponding o-diphenol intermediate. This intermediate is then rapidly oxidized by the enzyme's diphenolase activity into a reactive o-quinone.[11][13] These quinones are unstable and can undergo further non-enzymatic reactions to produce melanin-like colored polymers.[3]
Experimental Workflow Overview
The general workflow for utilizing this compound in an enzymatic assay is a multi-step process that requires careful preparation and execution. The logical flow ensures reproducibility and accuracy.
Caption: General workflow for an enzyme assay using this compound.
Protocol 1: Laccase Activity Assay
This protocol provides a method for determining laccase activity using this compound. The oxidation of the substrate leads to the formation of colored products, and the rate of color formation is proportional to the laccase activity.
Causality Behind Experimental Choices:
-
Buffer pH: Laccases typically exhibit optimal activity in a slightly acidic to neutral pH range. A sodium acetate or citrate buffer is chosen to maintain a stable pH, preventing enzyme denaturation and ensuring maximal activity.[14]
-
Substrate Preparation: this compound has limited water solubility. A stock solution in an organic solvent like DMSO or ethanol is necessary for its effective dissolution before being diluted into the aqueous reaction buffer.
-
Kinetic Measurement: A kinetic assay (measuring absorbance change over time) is preferred over an endpoint assay as it provides the initial reaction velocity (V₀), which is a more accurate representation of enzyme activity before substrate depletion or product inhibition occurs.
-
Controls: Including a "no enzyme" control is critical to account for any non-enzymatic auto-oxidation of the substrate, ensuring that the measured activity is solely due to the laccase.
Proposed Laccase Reaction Pathway
Caption: Laccase catalyzes a one-electron oxidation to form a radical intermediate.
Materials:
-
This compound (CAS 6971-52-4)
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Laccase enzyme solution (e.g., from Trametes versicolor)
-
0.1 M Sodium Acetate Buffer (pH 5.0)
-
Spectrophotometer (plate reader or cuvette-based)
-
96-well microplate or quartz cuvettes
Step-by-Step Methodology:
-
Prepare Substrate Stock Solution: Dissolve this compound in DMSO to create a 100 mM stock solution. Expert Tip: Prepare fresh or store in small aliquots at -20°C, protected from light, to prevent degradation.
-
Prepare Working Solutions:
-
Substrate Working Solution: Dilute the 100 mM stock solution in 0.1 M Sodium Acetate Buffer (pH 5.0) to a final concentration of 10 mM.
-
Enzyme Solution: Dilute the laccase enzyme to a suitable concentration in the same buffer. The optimal concentration should be determined empirically to yield a linear rate of absorbance change for at least 5-10 minutes.
-
-
Set up the Reaction: For a 200 µL final volume in a 96-well plate:
-
Test Wells: Add 180 µL of 0.1 M Sodium Acetate Buffer (pH 5.0).
-
Control Wells (No Enzyme): Add 190 µL of the buffer.
-
Add 10 µL of the 10 mM substrate working solution to all test and control wells.
-
Pre-incubate the plate at the desired reaction temperature (e.g., 25°C or 37°C) for 5 minutes to ensure temperature equilibration.
-
-
Initiate the Reaction:
-
To the Test Wells , add 10 µL of the diluted enzyme solution.
-
To the Control Wells , add 10 µL of buffer.
-
Mix gently by pipetting or using the plate reader's shaking function.
-
-
Measure Activity: Immediately begin monitoring the increase in absorbance at 468 nm (A₄₆₈) every 30 seconds for 10-15 minutes. The optimal wavelength may vary slightly depending on the specific products formed and should be confirmed by a spectral scan.[14]
-
Data Analysis:
-
Plot absorbance vs. time for each well.
-
Determine the initial linear rate of reaction (ΔA₄₆₈/min) by performing a linear regression on the initial, steepest part of the curve.
-
Subtract the rate of the "no enzyme" control from the rate of the test wells to get the true enzyme-catalyzed rate.
-
Calculate enzyme activity using the Beer-Lambert law: Activity (U/mL) = (ΔA/min) * Vₜ / (ε * Vₑ * l) Where:
-
U = 1 µmol of substrate converted per minute
-
ΔA/min = The rate of absorbance change (corrected for control)
-
Vₜ = Total reaction volume (e.g., 0.2 mL)
-
ε = Molar extinction coefficient of the product (must be determined empirically)
-
Vₑ = Volume of enzyme solution added (e.g., 0.01 mL)
-
l = Path length of the cuvette/well (e.g., typically ~0.5 cm for a 96-well plate)
-
-
Protocol 2: Tyrosinase Activity Assay
This protocol measures the monophenolase activity of tyrosinase. The enzyme first hydroxylates this compound and then oxidizes the resulting diphenol to a quinone, which polymerizes to form a colored product.
Causality Behind Experimental Choices:
-
Buffer pH: Tyrosinase activity is generally optimal at a neutral pH. A phosphate buffer (pH 6.8 - 7.0) is commonly used to mimic physiological conditions and ensure the enzyme's structural integrity and catalytic function.[3]
-
Lag Phase: Tyrosinase assays with monophenol substrates often exhibit a "lag phase" before a steady-state rate is achieved.[12] This is because the enzyme requires a catalytic amount of the o-diphenol product to be formed for maximal activity. Pre-incubation or the inclusion of a catalytic amount of L-DOPA can sometimes shorten this lag time, but it's crucial to measure the steady-state rate after the lag period for accurate results.
-
Substrate Inhibition: High concentrations of some phenolic substrates can lead to substrate inhibition of tyrosinase. It is therefore essential to determine the optimal substrate concentration by performing a substrate titration curve.
Proposed Tyrosinase Reaction Pathway
Caption: Tyrosinase catalyzes a two-step oxidation of the monophenol substrate.
Materials:
-
This compound (CAS 6971-52-4)
-
Dimethyl sulfoxide (DMSO)
-
Tyrosinase enzyme solution (e.g., from mushroom)
-
0.1 M Sodium Phosphate Buffer (pH 6.8)
-
Spectrophotometer (plate reader or cuvette-based)
-
96-well microplate or quartz cuvettes
Step-by-Step Methodology:
-
Prepare Substrate Stock Solution: Dissolve this compound in DMSO to create a 100 mM stock solution.
-
Prepare Working Solutions:
-
Substrate Working Solution: Dilute the stock solution in 0.1 M Sodium Phosphate Buffer (pH 6.8) to the desired final concentration (e.g., 5 mM).
-
Enzyme Solution: Dilute the tyrosinase enzyme in the same phosphate buffer to a concentration that provides a measurable rate.
-
-
Set up the Reaction (200 µL final volume):
-
Add 170 µL of 0.1 M Sodium Phosphate Buffer (pH 6.8) to all wells.
-
Add 20 µL of the substrate working solution to the test and "no enzyme" control wells.
-
Pre-incubate the plate at 25°C for 5 minutes.
-
-
Initiate the Reaction:
-
Add 10 µL of the diluted tyrosinase solution to the test wells.
-
Add 10 µL of buffer to the control wells.
-
-
Measure Activity: Monitor the increase in absorbance at 475 nm (A₄₇₅) over time. Note: A lag phase may be observed. The rate should be calculated from the linear portion of the curve following this lag.
-
Data Analysis:
-
Calculate the steady-state reaction rate (ΔA₄₇₅/min) after any initial lag phase.
-
Correct this rate by subtracting the rate from the "no enzyme" control.
-
Calculate enzyme activity as described in the laccase protocol, using the appropriate molar extinction coefficient for the product formed.
-
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Hemamalini, M., et al. (2022). Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)- methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. Heliyon. Available at: [Link]
-
PubChem. (n.d.). 2-Methoxy-3-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]
-
Hemamalini, M., et al. (2022). Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)- methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. ResearchGate. Available at: [Link]
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LookChem. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). 3-Methoxy-5-Methylphenol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxy-5-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]
-
Ma, Y., et al. (2023). Selective production of 2-(tert-butyl)-3-methylphenol from depolymerization of enzymatic hydrolysis lignin with MoS2 catalyst. Catalysis Today. Available at: [Link]
-
PubChem. (n.d.). 3-[Hydroxy(methoxy)methyl]-2-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]
-
Muñoz-Muñoz, J. L., et al. (2021). Molecular Docking Studies of Ortho-Substituted Phenols to Tyrosinase Helps Discern If a Molecule Can Be an Enzyme Substrate. International Journal of Molecular Sciences. Available at: [Link]
-
Muñoz-Muñoz, J. L., et al. (2020). Development of a method to measure laccase activity on methoxyphenolic food ingredients and isomers. International Journal of Biological Macromolecules. Available at: [Link]
-
Tereșneu, C. C., et al. (2023). Optimized Enzymatic Extraction of Phenolic Compounds from Verbascum nigrum L.: A Sustainable Approach for Enhanced Extraction of Bioactive Compounds. Molecules. Available at: [Link]
-
Zheng, K., et al. (2013). Synthesis of poly(4-methoxyphenol) by enzyme-catalyzed polymerization and evaluation of its antioxidant activity. RSC Advances. Available at: [Link]
-
Gao, W., et al. (2018). Characterization of immobilized tyrosinase – an enzyme that is stable in organic solvent at 100 °C. RSC Advances. Available at: [Link]
-
S., S., & T., J. (2016). Screening of Potent Laccase Producing Organisms Based on the Oxidation Pattern of Different Phenolic Substrates. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Abe, A., et al. (2021). Protocols for Enzymatic Fluorometric Assays to Quantify Phospholipid Classes. Metabolites. Available at: [Link]
-
P. B. K., & S., S. (2015). Enzymatic Synthesis of Polyphenols. ResearchGate. Available at: [Link]
-
Chen, Y., et al. (2021). Anaerobic degradation of methoxylated aromatic compounds by Clostridium methoxybenzovorans and a nitrate-reducing bacterium Thauera sp. strain Cin3,4. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). Process for producing methoxyphenol or ethoxyphenol.
-
S, M., & K, S. (2015). Production, Characterization, Catalytic and Inhibitory activities of Tyrosinase. ResearchGate. Available at: [Link]
-
Krastanov, A., et al. (2016). Effect of 2-methoxyphenol on laccase activity. ResearchGate. Available at: [Link]
-
de Camargo, A. C., et al. (2016). Enzyme-assisted extraction of phenolics from winemaking by-products: Antioxidant potential and inhibition of alpha-glucosidase. Food Chemistry. Available at: [Link]
-
Sahay, R. (2017). Fungal laccase mediator and its biocatalytic potential applications: A review. Biocatalysis and Agricultural Biotechnology. Available at: [Link]
-
Nazir, A., et al. (2021). Methoxy-Substituted Tyramine Derivatives Synthesis, Computational Studies and Tyrosinase Inhibitory Kinetics. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Enzymatic modification of 2,6-dimethoxyphenol for the synthesis of dimers with high antioxidant capacity. Retrieved from [Link]
-
Dwivedi, U. N., et al. (2013). Laccase versus Laccase-Like Multi-Copper Oxidase: A Comparative Study of Similar Enzymes with Diverse Substrate Spectra. PLoS ONE. Available at: [Link]
-
Pérez-Bibbins, B., et al. (2016). Enzyme-Assisted Extraction to Obtain Phenolic-Enriched Wine Lees with Enhanced Bioactivity in Hypertensive Rats. Antioxidants. Available at: [Link]
-
ResearchGate. (n.d.). Enzyme-assisted extraction of phenolic compounds from murucizeiro leaves (Byrsonima crassifolia). Retrieved from [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: 2-Methoxyphenol. Retrieved from [Link]
-
R Discovery. (n.d.). Substrate For Tyrosinase Research Articles. Retrieved from [Link]
-
Guljas, A., et al. (2017). Ortho-Methoxy Group as a Mild Inhibitor of the Reactions Between Carboxylic Acid and Phenols. Croatica Chemica Acta. Available at: [Link]
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Application Notes and Protocols for Investigating the Biological Effects of 3-Methoxy-2-methylphenol
Introduction: Unveiling the Bioactivity of 3-Methoxy-2-methylphenol
This compound is a phenolic compound with a structural resemblance to other methoxyphenols that have demonstrated a range of biological activities, including antioxidant and anti-inflammatory properties. However, the specific biological effects and mechanisms of action of this compound remain largely unexplored. These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to systematically investigate its potential cytotoxic, antioxidant, anti-inflammatory, and genotoxic effects.
This guide is designed to be a flexible roadmap, encouraging adaptation and optimization based on emerging data. The protocols herein are based on established methodologies and are designed to ensure scientific rigor and reproducibility. For safety, it is crucial to handle this compound in accordance with its Safety Data Sheet (SDS), which indicates it is harmful if swallowed and can cause skin and eye irritation.[1] Always use appropriate personal protective equipment (PPE) and work in a well-ventilated area.[2]
Part 1: Initial Characterization and In Vitro Evaluation
The initial phase of investigation focuses on characterizing the compound and assessing its effects at the cellular level. This tiered approach allows for a cost-effective and high-throughput screening of its primary biological activities.
Compound Identity and Purity Verification
Prior to initiating biological assays, it is imperative to confirm the identity and purity of the this compound stock. This ensures that any observed biological effects are attributable to the compound of interest and not to impurities.
Protocol: Analytical Characterization
-
High-Performance Liquid Chromatography (HPLC): To determine purity, a reverse-phase HPLC method can be employed. A C18 column is suitable for separating phenolic compounds.[3] The mobile phase can consist of a gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[3] Detection is typically performed using a UV detector at a wavelength determined by the compound's UV absorption maximum.
-
Mass Spectrometry (MS): To confirm the molecular weight and identity, HPLC can be coupled with mass spectrometry (HPLC-MS).[4] This provides a highly specific and sensitive method for compound identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation, ¹H and ¹³C NMR spectroscopy should be performed.
| Parameter | Typical Method | Purpose |
| Purity | HPLC-UV | Quantify the percentage of this compound in the sample. |
| Identity | LC-MS, NMR | Confirm the molecular weight and chemical structure. |
Assessment of Cytotoxicity
Determining the cytotoxic potential of this compound is a critical first step to identify the appropriate concentration range for subsequent biological assays. The MTT assay is a widely used colorimetric method to assess cell viability.[5]
Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Plate a suitable cell line (e.g., human dermal fibroblasts, HaCaT keratinocytes, or a relevant cancer cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[6]
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 1 µM to 1 mM). Replace the old medium with the medium containing the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the cells for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[6]
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 1.5 to 4 hours at 37°C.[6][7]
-
Formazan Solubilization: Remove the MTT solution and add 100-130 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6][7]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 492 nm or 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Caption: Workflow of the MTT cytotoxicity assay.
Evaluation of Antioxidant Activity
Given that many phenolic compounds exhibit antioxidant properties, it is logical to assess the antioxidant capacity of this compound. A combination of chemical and cell-based assays is recommended for a comprehensive evaluation.
1.3.1. Chemical Antioxidant Assays
The DPPH and ABTS assays are popular and rapid methods to evaluate the free radical scavenging activity of a compound in a cell-free system.[8][9][10]
Protocol: DPPH and ABTS Radical Scavenging Assays
-
DPPH Assay:
-
Prepare a stock solution of DPPH in methanol.
-
In a 96-well plate, add different concentrations of this compound.
-
Add the DPPH solution to each well and incubate in the dark for 30 minutes.
-
Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.[10]
-
Ascorbic acid or Trolox can be used as a positive control.
-
-
ABTS Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.
-
In a 96-well plate, add different concentrations of this compound.
-
Add the ABTS•+ solution and incubate in the dark for a set time.
-
Measure the absorbance at 734 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculate the IC₅₀ value for both assays.[11]
-
1.3.2. Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of a compound within a cellular context, accounting for its uptake and metabolism.[12][13]
Protocol: Cellular Antioxidant Activity (CAA) Assay
-
Cell Culture: Seed a suitable cell line, such as HepG2, in a 96-well plate.[12]
-
Loading with DCFH-DA: Wash the cells and incubate them with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a fluorescent probe.[14][15]
-
Treatment: Remove the DCFH-DA solution and treat the cells with different concentrations of this compound.
-
Induction of Oxidative Stress: Add a peroxyl radical generator, such as AAPH, to induce oxidative stress.[13]
-
Fluorescence Measurement: Measure the fluorescence kinetically over one hour using a plate reader with excitation at 485 nm and emission at 538 nm.[14]
-
Data Analysis: Calculate the CAA value, which represents the percentage of inhibition of fluorescence compared to the control. Quercetin can be used as a standard.[12]
Caption: Overview of antioxidant activity assays.
Assessment of Anti-inflammatory Potential
The murine macrophage cell line RAW 264.7 is a well-established model for studying inflammation in vitro.[16] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in these cells.[17]
Protocol: In Vitro Anti-inflammatory Assay
-
Cell Culture: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.[18]
-
Treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.[18]
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[18][19]
-
Endpoint Analysis:
-
Nitric Oxide (NO) Production: Collect the cell culture supernatant and measure the concentration of nitrite, a stable metabolite of NO, using the Griess assay.[20][21][22]
-
Pro-inflammatory Cytokine Levels: Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[23]
-
| Parameter | Method | Purpose |
| Nitric Oxide | Griess Assay | Quantify the production of a key inflammatory mediator. |
| Cytokines (TNF-α, IL-6) | ELISA | Measure the levels of key signaling molecules in the inflammatory response. |
Evaluation of Genotoxicity
It is essential to assess whether this compound has the potential to damage DNA. The Comet assay and the Ames test are standard methods for evaluating genotoxicity.
1.5.1. Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[24][25]
Protocol: Alkaline Comet Assay
-
Cell Treatment: Treat a suitable cell line with various concentrations of this compound for a defined period.
-
Cell Embedding: Embed the treated cells in low-melting-point agarose on a microscope slide.[26]
-
Lysis: Lyse the cells in a high-salt and detergent solution to remove membranes and proteins.[25][26]
-
Alkaline Unwinding and Electrophoresis: Expose the slides to an alkaline buffer to unwind the DNA and then perform electrophoresis.[26]
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Gold) and visualize the "comets" using a fluorescence microscope.[26]
-
Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.
1.5.2. Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[27][28][29][30]
Protocol: Ames Test
-
Bacterial Strains: Use a set of Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) that are sensitive to different types of mutagens.[29]
-
Metabolic Activation: Perform the assay with and without the addition of a rat liver extract (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.[29]
-
Exposure: Expose the bacterial strains to various concentrations of this compound in the presence of a small amount of histidine.
-
Plating and Incubation: Plate the bacteria on a minimal agar medium lacking histidine and incubate for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies. A significant increase in the number of colonies compared to the negative control indicates a mutagenic effect.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Simultaneous quantification of multiple classes of phenolic compounds in blood plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US20110313672A1 - Cellular antioxidant activity (caa) assay - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. zen-bio.com [zen-bio.com]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Evaluation of In Vitro Anti-Inflammatory Activities and Protective Effect of Fermented Preparations of Rhizoma Atractylodis Macrocephalae on Intestinal Barrier Function against Lipopolysaccharide Insult - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 21stcenturypathology.com [21stcenturypathology.com]
- 26. agilent.com [agilent.com]
- 27. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 28. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 29. nelsonlabs.com [nelsonlabs.com]
- 30. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methoxy-2-methylphenol
Welcome to the technical support center for the synthesis of 3-Methoxy-2-methylphenol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our approach is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical applicability.
I. Synthesis Overview & Key Challenges
This compound, also known as 2-methylguaiacol, is a valuable building block in organic synthesis. Its preparation can be approached through several routes, most commonly involving the ortho-methylation of guaiacol or the methylation of 2-methylcatechol. The primary challenges in its synthesis are achieving high regioselectivity (methylation at the desired position), minimizing side product formation (such as C-alkylation vs. O-alkylation or poly-methylation), and ensuring efficient purification.
Common Synthetic Pathways
Caption: Common synthetic routes to this compound.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Yield
Q: I am attempting the ortho-methylation of guaiacol with methanol and a metal oxide catalyst, but I'm observing very low conversion to the desired product. What are the likely causes and how can I improve the yield?
A: Low conversion in vapor-phase ortho-methylation of phenols is a common issue that can often be traced back to suboptimal reaction conditions or catalyst deactivation.
Causality and Solutions:
-
Inadequate Reaction Temperature: The catalytic methylation of phenols is highly temperature-dependent. Temperatures that are too low will result in poor conversion, while excessively high temperatures can lead to undesired side products like hexamethylbenzene.[1]
-
Recommendation: The optimal temperature range for magnesium oxide-catalyzed ortho-methylation is typically between 475-600°C.[1] It is crucial to monitor and control the catalyst bed temperature accurately.
-
-
Catalyst Inactivity or Deactivation: The catalyst's activity is paramount. Deactivation can occur due to coking, where carbonaceous deposits block active sites.
-
Recommendation: Ensure the catalyst is properly activated before use. If deactivation is suspected, consider regenerating the catalyst or using a fresh batch. The choice of catalyst is also critical; alumina is a common choice, though magnesium oxide has shown high selectivity for ortho-methylation.[1]
-
-
Suboptimal Molar Ratio of Reactants: An excess of methanol is generally required to achieve acceptable reaction rates due to the strong interaction of phenol with the catalyst.[2]
| Parameter | Recommended Range | Rationale |
| Catalyst Bed Temperature | 475-600°C (with MgO) | Balances reaction rate and selectivity, avoiding side reactions.[1] |
| Methanol/Phenol Molar Ratio | 5:1 to 7:1 | Drives the reaction towards completion and minimizes poly-methylation.[1][2] |
| Catalyst | Magnesium Oxide (MgO) | Shown to favor ortho-methylation of phenols.[1] |
Issue 2: Poor Regioselectivity and Isomer Formation
Q: My synthesis is producing a mixture of isomers, primarily the desired this compound and what I believe to be 4-methoxy-3-methylphenol. How can I improve the selectivity for the desired product?
A: Achieving high regioselectivity in the methylation of substituted catechols is a significant challenge. The two hydroxyl groups have similar reactivity, leading to a mixture of mono-methylated products.
Causality and Solutions:
-
Steric Hindrance: The methyl group on the catechol ring can sterically hinder the methylation of the adjacent hydroxyl group. This can sometimes be exploited to favor methylation at the less hindered position.
-
Reaction Conditions: The choice of base, solvent, and methylating agent can influence the regioselectivity.
-
Recommendation: The use of a phase-transfer catalyst (PTC) in a biphasic system (e.g., toluene-water) can improve the yield and selectivity of mono-methylation.[3] While this example is for resorcinol, the principle can be applied here. Using a bulky base might favor deprotonation of the less sterically hindered hydroxyl group.
-
-
Protecting Group Strategy: For ultimate control over regioselectivity, a protecting group strategy may be necessary.
-
Workflow:
-
Protect one of the hydroxyl groups.
-
Methylate the unprotected hydroxyl group.
-
Deprotect to yield the desired isomer.
-
-
Caption: Protecting group strategy workflow for selective methylation.
Issue 3: Formation of O- vs. C-Alkylated Byproducts
Q: I am observing the formation of C-methylated byproducts in my reaction. How can I favor O-methylation over C-methylation?
A: The phenoxide ion is an ambident nucleophile, meaning it can be alkylated at either the oxygen (O-alkylation) or the aromatic ring (C-alkylation). The reaction conditions play a crucial role in determining the outcome.
Causality and Solutions:
-
Solvent Effects: The choice of solvent significantly influences the site of alkylation.
-
Recommendation: Polar aprotic solvents like DMF, DMSO, or acetone generally favor O-alkylation.[4] In contrast, non-polar solvents can lead to a higher proportion of C-alkylation.
-
-
Nature of the Cation: The counter-ion of the base used can affect the nucleophilicity of the phenoxide oxygen.
-
Recommendation: Using potassium carbonate (K2CO3) as a base can be effective for O-methylation.[5]
-
-
Catalyst Type: In acid-catalyzed methylations, the catalyst's properties are key.
-
Recommendation: While strong Brønsted acid catalysts like H-Y and H-ZSM5 zeolites can lead to a mixture of O- and C-alkylated products, heterogeneous basic catalysts are generally more specific for O-methylation.[2]
-
| Condition | Favors O-Alkylation | Favors C-Alkylation |
| Solvent | Polar aprotic (DMF, DMSO)[4] | Non-polar (Toluene) |
| Catalyst | Heterogeneous basic | Strong Brønsted acid[2] |
Issue 4: Difficulty in Product Purification
Q: My crude product is an oily mixture of the desired product and several byproducts. What is the most effective way to purify this compound?
A: The purification strategy will depend on the nature of the impurities. A combination of techniques is often most effective.
Recommended Purification Workflow:
-
Aqueous Workup:
-
After the reaction, quench the mixture and perform an extraction with a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Wash the organic layer with a dilute base solution (e.g., 5-10% NaOH) to remove any unreacted phenolic starting materials.[6]
-
Follow with a water wash and then a brine wash to remove any remaining aqueous-soluble impurities.
-
Dry the organic layer over an anhydrous salt like Na2SO4 or MgSO4.[6]
-
-
Column Chromatography:
-
This is a highly effective method for separating isomers and other byproducts with different polarities.[7]
-
Stationary Phase: Silica gel is a standard choice.
-
Eluent System: A gradient of hexane and ethyl acetate is a good starting point. Begin with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity to elute your product.[7] Monitor the fractions by Thin Layer Chromatography (TLC).
-
-
Distillation:
-
If the product and impurities have sufficiently different boiling points, vacuum distillation can be an effective purification method, especially for larger scales.[3]
-
Caption: Recommended purification workflow.
III. Frequently Asked Questions (FAQs)
Q1: What are the safest and most effective methylating agents for this synthesis? A1: Dimethyl sulfate (DMS) and methyl iodide (MeI) are common and effective methylating agents. However, they are toxic and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment.[5][8] Dimethyl carbonate (DMC) is a greener alternative, though it may require more forcing conditions.[9]
Q2: Can I use a one-pot procedure for this synthesis? A2: While one-pot procedures are desirable for their efficiency, achieving high selectivity in the synthesis of this compound can be challenging in a single step due to the potential for multiple side reactions. A multi-step approach involving protection and deprotection often yields a purer product.
Q3: How can I monitor the progress of my reaction? A3: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the reaction's progress.[4][6] By spotting the reaction mixture alongside the starting material and, if available, a standard of the product, you can observe the consumption of the starting material and the formation of the product. Gas Chromatography (GC) can also be used for more quantitative analysis of the reaction mixture.
Q4: My final product is yellowing over time. What is causing this and how can I prevent it? A4: Phenolic compounds are susceptible to oxidation upon exposure to air and light, which can cause them to develop a yellow or brownish color.[10] To prevent this, store the purified this compound under an inert atmosphere (e.g., nitrogen or argon), in a sealed, amber-colored vial, and at a low temperature.
IV. References
-
University of Milan. (n.d.). Methylation of Phenol with Methanol over High-Silica Beta Zeolite. Retrieved from [Link]
-
Google Patents. (n.d.). US3446856A - Methylation of phenols. Retrieved from
-
ResearchGate. (n.d.). Different methylating agents used for O-methylation of phenolic compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Guaiacol. Retrieved from [Link]
-
Reddit. (2024). Protecting the Phenol during Acetal Formation. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2011). Methylation of phenols. Retrieved from [Link]
Sources
- 1. US3446856A - Methylation of phenols - Google Patents [patents.google.com]
- 2. air.unimi.it [air.unimi.it]
- 3. Page loading... [guidechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sciencemadness Discussion Board - Methylation of phenols - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. researchgate.net [researchgate.net]
- 10. Guaiacol - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 3-Methoxy-2-methylphenol
Welcome to the technical support center for the synthesis of 3-Methoxy-2-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during the synthesis of this valuable compound. My aim is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what are the primary side products?
The most prevalent and direct method for synthesizing this compound is the selective mono-methylation of 2-methylresorcinol. This reaction, typically a Williamson ether synthesis, involves the deprotonation of one of the hydroxyl groups of 2-methylresorcinol with a base, followed by nucleophilic attack on a methylating agent.
However, this synthesis is often accompanied by the formation of several side products that can complicate purification and reduce the yield of the desired product. The primary side products are:
-
2,6-Dimethoxytoluene (Di-methylated product): Formation of this byproduct occurs when both hydroxyl groups of 2-methylresorcinol are methylated.
-
Unreacted 2-Methylresorcinol: Incomplete reaction leads to the presence of the starting material in the final product mixture.
-
C-Alkylated Byproducts: Although generally less favored under standard Williamson ether synthesis conditions, methylation can occur on the aromatic ring, leading to the formation of various methylated cresols. The phenolate ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the carbon atoms of the aromatic ring.[1]
The following diagram illustrates the main reaction and the formation of the key O-alkylated side product.
Caption: Primary reaction pathway and major O-alkylated side product in the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions based on chemical principles.
Problem 1: Low yield of this compound and significant amount of unreacted 2-methylresorcinol.
Causality: This issue typically arises from incomplete deprotonation of the starting material, insufficient amount of the methylating agent, or suboptimal reaction kinetics. The two hydroxyl groups of 2-methylresorcinol have different acidities, and achieving selective mono-methylation requires careful control of the reaction conditions.
Troubleshooting Steps:
-
Base Selection and Stoichiometry:
-
Expertise & Experience: While strong bases like sodium hydride can be used, they can also promote di-methylation. A weaker base like potassium carbonate (K₂CO₃) is often preferred for better selectivity in polar aprotic solvents like acetone or acetonitrile.[2] Use of approximately 1.0-1.2 equivalents of the base is a good starting point to favor mono-deprotonation.
-
Protocol: Ensure the base is finely powdered and anhydrous to maximize its reactivity.
-
-
Methylating Agent Stoichiometry:
-
Expertise & Experience: Using a slight excess of the methylating agent (e.g., 1.1 equivalents of dimethyl sulfate or methyl iodide) can drive the reaction to completion. However, a large excess will significantly increase the formation of the di-methylated product.
-
Protocol: Add the methylating agent dropwise to the reaction mixture at a controlled temperature to prevent localized high concentrations.
-
-
Reaction Temperature and Time:
-
Expertise & Experience: The Williamson ether synthesis is typically conducted at elevated temperatures to ensure a reasonable reaction rate. Refluxing in acetone (b.p. 56 °C) or acetonitrile (b.p. 82 °C) is common. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
Problem 2: High percentage of 2,6-Dimethoxytoluene in the product mixture.
Causality: The formation of the di-methylated byproduct is favored by conditions that promote the deprotonation of the second hydroxyl group of the mono-methylated product, followed by a second methylation event.
Troubleshooting Steps:
-
Control Stoichiometry:
-
Expertise & Experience: This is the most critical factor. Strictly limit the amount of the methylating agent to 1.0-1.1 equivalents relative to the 2-methylresorcinol. Similarly, avoid a large excess of the base.
-
-
Reaction Temperature:
-
Expertise & Experience: Lowering the reaction temperature can sometimes improve selectivity, although it will also decrease the reaction rate. An optimization study might be necessary to find the best balance between selectivity and reaction time.
-
-
Order of Addition:
-
Expertise & Experience: Adding the 2-methylresorcinol and base to the solvent and then slowly adding the methylating agent can help maintain a low concentration of the alkylating agent, thus disfavoring the second methylation.
-
Problem 3: Presence of C-Alkylated impurities.
Causality: The phenolate ion is an ambident nucleophile. While O-alkylation is generally favored in polar aprotic solvents, the use of protic solvents can lead to C-alkylation.[1] Protic solvents can solvate the oxygen atom of the phenolate through hydrogen bonding, making the carbon atoms of the ring more accessible for electrophilic attack.
Troubleshooting Steps:
-
Solvent Choice:
-
Expertise & Experience: To strongly favor O-alkylation, use polar aprotic solvents such as acetone, acetonitrile, or N,N-dimethylformamide (DMF).[1] Avoid protic solvents like water, methanol, or ethanol.
-
-
Nature of the Electrophile:
-
Expertise & Experience: According to Hard and Soft Acid and Base (HSAB) theory, "harder" electrophiles tend to react at the "harder" oxygen site, while "softer" electrophiles have a higher propensity for reaction at the "softer" carbon sites. Methylating agents like dimethyl sulfate are considered relatively hard, favoring O-alkylation.
-
Purification and Analysis Protocols
1. Purification by Fractional Distillation
Application Note: Fractional distillation is a suitable method for purifying this compound on a larger scale, especially for separating it from the lower-boiling starting material and the higher-boiling di-methylated product. This technique relies on the differences in the boiling points of the components in the mixture.[3]
Experimental Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser. Ensure all joints are properly sealed.
-
Distillation Conditions:
-
Expertise & Experience: The distillation should be performed under reduced pressure (vacuum) to lower the boiling points and prevent potential decomposition of the phenolic compounds at high temperatures.
-
Table 1: Boiling Points of Key Components (Estimated at Atmospheric Pressure)
Compound Boiling Point (°C) 2-Methylresorcinol ~264 This compound ~234 | 2,6-Dimethoxytoluene | ~206 |
-
-
Procedure:
-
Slowly heat the crude product in the distillation flask.
-
Carefully monitor the temperature at the head of the column.
-
Collect the fractions based on the boiling point ranges. The first fraction will likely be enriched in any lower-boiling impurities.
-
The main fraction containing this compound should be collected at its characteristic boiling point under the applied pressure.
-
The temperature will then need to be increased to distill the higher-boiling 2,6-dimethoxytoluene, which will remain in the distillation flask if the distillation is stopped at the appropriate time.
-
2. Purification by Column Chromatography
Application Note: For smaller scale purifications or to achieve very high purity, silica gel column chromatography is an effective method. It separates compounds based on their polarity.
Experimental Protocol:
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).
-
Eluent System:
-
Expertise & Experience: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by TLC analysis of the crude mixture. A good starting point is a 9:1 or 8:2 mixture of hexane:ethyl acetate.
-
-
Procedure:
-
Prepare the column with the silica gel slurry in the non-polar solvent.
-
Load the crude product (adsorbed onto a small amount of silica gel for better separation) onto the top of the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary to elute the more polar compounds.
-
Collect fractions and analyze them by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
3. Analytical Methods for Purity Assessment
A. Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note: GC-MS is a powerful technique for both separating and identifying the components of the reaction mixture.
Experimental Protocol:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium.
-
Temperature Program:
-
Initial temperature: 50-70 °C, hold for 1-2 minutes.
-
Ramp: 10-15 °C/minute to 250-280 °C.
-
Final hold: 5-10 minutes.
-
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Data Analysis: Identify the peaks by comparing their retention times with those of authentic standards and by analyzing their mass spectra.
B. High-Performance Liquid Chromatography (HPLC)
Application Note: HPLC is another excellent method for assessing the purity of the product.
Experimental Protocol:
-
Column: A reverse-phase column (e.g., C18).
-
Mobile Phase:
-
Expertise & Experience: A gradient elution is often effective. Start with a higher percentage of water (with a small amount of acid, e.g., 0.1% formic acid, to ensure the phenols are protonated) and gradually increase the percentage of an organic solvent like acetonitrile or methanol.[4][5]
-
Example Gradient: Start with 70% water / 30% acetonitrile, and over 20-30 minutes, ramp to 30% water / 70% acetonitrile.
-
-
Detection: UV detector set at a wavelength where all components have significant absorbance (e.g., 270-280 nm).[4]
-
Quantification: Purity can be determined by the area percentage of the main peak, assuming similar response factors for the impurities. For accurate quantification, calibration with standards is necessary.
Logical Workflow for Synthesis and Troubleshooting
The following diagram outlines a systematic approach to the synthesis, analysis, and troubleshooting of this compound production.
Caption: A logical workflow for the synthesis, analysis, and troubleshooting of this compound.
References
-
Gondal, M. A., & Ilyas, M. (2021). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Journal of the Indian Chemical Society, 98(7), 100063. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
- Lange, J. P., et al. (2003). Process for separating phenol from a mixture comprising at least hydroxyacetone, cumene, water and phenol. U.S. Patent No. 6,583,326 B2. Washington, DC: U.S.
-
Stothers, J. B., & Tan, C. T. (1975). THE METHYLATION OF THE RESORCINOLATE DIANION: I. THE EFFECTS OF SOLVENT AND BASE AND THE ALKYLATION SEQUENCE. Canadian Journal of Chemistry, 53(4), 581-588. [Link]
-
U.S. Environmental Protection Agency. (1984). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]
-
Stothers, J. B., & Tan, C. T. (1975). THE METHYLATION OF THE RESORCINOLATE DIANION: I. THE EFFECTS OF SOLVENT AND BASE AND THE ALKYLATION SEQUENCE. ResearchGate. [Link]
-
Ragaini, V., et al. (2009). METHYLATION OF PHENOL WITH METHANOL OVER HIGH-SILICA BETA ZEOLITE. AIR Unimi. [Link]
- Li, J., et al. (2009). Process for preparing 3-methoxypropiophenone.
-
Tang, M. C., et al. (2019). Rational Reprogramming of O-Methylation Regioselectivity for Combinatorial Biosynthetic Tailoring of Benzenediol Lactone Scaffolds. Journal of the American Chemical Society, 141(8), 3589-3599. [Link]
-
Nichols, L. (2022). 5.3D: Step-by-Step Procedures for Fractional Distillation. Chemistry LibreTexts. [Link]
-
PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. [Link]
-
Al-Anbakey, A. M., Ibrahim, D. H., & Al-latief, H. A. W. A. (2020). RP-HPLC method for the determination of removal phenol as a pollutant in aqueous solution. ResearchGate. [Link]
-
ResearchGate. (n.d.). The procedure of fraction distillation in a laboratory. [Link]
-
Li, Y., et al. (2023). Selective nucleophilic α-C alkylation of phenols with alcohols via Ti=Cα intermediate on anatase TiO2 surface. Nature Communications, 14(1), 4697. [Link]
-
Zhang, K., & Zheng, S. (2009). Chemical and Biochemical Approaches in the Study of Histone Methylation and Demethylation. PMC - PubMed Central. [Link]
-
Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. [Link]
-
Bouey, E., et al. (2019). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 24(13), 2445. [Link]
-
Ramos, M. J., et al. (2005). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International, 18(10), 586-593. [Link]
-
Higashihara, T., & Ueda, M. (2010). Synthesis and Analysis of Resorcinol-Acetone Copolymer. PMC - PubMed Central. [Link]
-
Rajakannan, V., et al. (2022). Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. ResearchGate. [Link]
-
Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. [Link]
-
Home Revise. (2019, February 4). Introduction to Fractional distillation | Distillation procedure| Home Revise [Video]. YouTube. [Link]
-
Chem.ucla.edu. (2010). Functional Groups In Organic Chemistry. [Link]
Sources
Technical Support Center: Purification of Crude 3-Methoxy-2-methylphenol
Welcome to the technical support center for the purification of crude 3-Methoxy-2-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high-purity this compound for your critical applications.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, properties, and purification of this compound.
Q1: My sample of this compound has a pink or brownish tint. What causes this discoloration and is it problematic?
A1: The discoloration of phenolic compounds, including this compound, is a common issue caused by oxidation.[1][2] Exposure to air, light, and trace metal ions can catalyze the formation of colored quinone-type impurities.[1] While a slight pink or brown hue may not significantly impact the outcome of all experiments, for sensitive applications such as drug development, it is indicative of impurity and should be addressed. The presence of these oxidation products can potentially interfere with reaction mechanisms and lead to inconsistent results.
Q2: What are the primary impurities I should expect in a crude sample of this compound?
A2: The impurity profile of crude this compound can vary depending on the synthetic route. However, common impurities may include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Isomeric impurities: Other isomers of methoxy-methylphenol, such as 2-methoxy-3-methylphenol or 3-methoxy-5-methylphenol.[3][4]
-
Related phenols: Compounds like 2-methylbenzene-1,3-diol.[5]
-
Over- or under-methylated byproducts: For example, 2,6-dimethoxytoluene.[5]
-
Solvents: Residual solvents from the reaction and workup steps.
Q3: What are the key safety precautions I should take when handling this compound?
A3: this compound is a hazardous substance and requires careful handling.[6][7] Key safety measures include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6]
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.[6][8]
-
Handling: Avoid contact with skin and eyes. In case of contact, flush immediately with plenty of water.[8] It is harmful if swallowed and can cause skin and eye irritation.[6][7]
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible substances.[8]
Q4: Which analytical techniques are best for assessing the purity of this compound?
A4: Several analytical methods can be used to determine the purity of your sample. The most common and effective are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities.[9][10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile method for separating a broad range of phenolic compounds and is suitable for both qualitative and quantitative analysis.[9][10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities. Quantitative NMR (qNMR) can be used to determine absolute purity.[7][9]
II. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification of this compound.
A. Recrystallization Issues
Recrystallization is a powerful technique for purifying solid compounds. However, several issues can arise.
Problem 1: The compound "oils out" instead of forming crystals.
-
Causality: "Oiling out" occurs when the solute is insoluble in the solvent at the boiling point or when the solution is supersaturated and cools too quickly.[12] The high concentration of impurities can also lower the melting point of the mixture, leading to the formation of a liquid phase.
-
Solution:
-
Reheat and Add Solvent: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent until the oil fully dissolves.
-
Slow Cooling: Allow the solution to cool slowly to room temperature. Do not place it directly in an ice bath. Slow cooling encourages the formation of well-defined crystals.[13]
-
Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solution-air interface to create nucleation sites. Adding a seed crystal of pure this compound can also initiate crystallization.
-
Problem 2: No crystals form, even after cooling in an ice bath.
-
Causality: This usually indicates that too much solvent was used, and the solution is not saturated enough for crystals to form.
-
Solution:
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much, which could cause the compound to oil out.
-
Induce Crystallization: Once the volume is reduced, allow the solution to cool slowly and use the induction techniques described above (scratching or seeding).
-
Problem 3: The resulting crystals are colored.
-
Causality: Colored impurities are co-crystallizing with your product. As mentioned, phenols are prone to oxidation, which forms colored byproducts.[1]
-
Solution:
-
Activated Charcoal Treatment: Dissolve the crude solid in the minimum amount of hot solvent. Add a small amount of activated charcoal (a spatula tip is usually sufficient) and boil the solution for a few minutes. The charcoal will adsorb the colored impurities. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.[13][14] This step must be done rapidly to prevent premature crystallization in the funnel.
-
Recrystallize: Allow the hot, clear filtrate to cool slowly to form pure, colorless crystals.
-
Recrystallization Troubleshooting Flowchart
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- 3. 2-Methoxy-3-methylphenol | C8H10O2 | CID 87455 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Peak Tailing of 3-Methoxy-2-methylphenol in HPLC
This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of 3-Methoxy-2-methylphenol. As a substituted phenol, this compound presents unique challenges in chromatography that can lead to asymmetrical peaks, compromising quantification and resolution. This guide provides in-depth, field-proven insights and systematic troubleshooting strategies to achieve optimal peak shape.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
Peak tailing for this compound, and phenolic compounds in general, is typically caused by unwanted secondary interactions between the analyte and the stationary phase or other components of the HPLC system. The primary cause of peak tailing is the presence of more than one mechanism for analyte retention.[1][2] While the primary retention mechanism in reversed-phase HPLC is hydrophobic interaction, secondary interactions can introduce peak distortions.
The most common culprits for phenolic compounds are:
-
Silanol Interactions: The acidic hydroxyl group of the phenol can interact with residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[1][3][4] These interactions, which can be a combination of hydrogen bonding and ion-exchange, create a secondary, stronger retention mechanism for a portion of the analyte molecules, causing them to elute later and result in a tailing peak.[4][5]
-
Metal Chelation: Phenolic compounds with adjacent methoxy and hydroxyl groups can act as chelating agents, interacting with trace metal ions present in the stationary phase, column hardware (frits, tubing), or even the sample matrix.[3][6][7] This chelation introduces another retention mechanism that can lead to significant peak tailing.[3][8][9]
-
Mobile Phase pH: The pH of the mobile phase plays a critical role. At mid-range pH, silanol groups on the silica surface can be ionized (SiO-), leading to strong electrostatic interactions with any positively charged analytes.[5] For an acidic compound like a phenol, a higher pH can lead to its deprotonation, making it more polar and altering its retention, but the ionization state of the silanols is often the more dominant factor for peak shape.
-
Column Voids or Contamination: A physical issue with the column, such as a void at the inlet or a contaminated frit, can disrupt the flow path of the analyte band, leading to peak distortion, including tailing.[1][3]
-
Extra-Column Effects: Excessive tubing length or internal diameter, as well as improper connections between the injector, column, and detector, can contribute to band broadening and peak tailing, especially for early eluting peaks.[2][10]
Q2: How does the chemical structure of this compound contribute to peak tailing?
The structure of this compound contains a phenolic hydroxyl group, which is acidic and a prime site for secondary interactions with basic sites on the stationary phase, such as ionized silanols. The presence of the methoxy group ortho to the hydroxyl group can also influence its chelating potential with metal ions.
Systematic Troubleshooting Guide
A logical and systematic approach is crucial for effectively troubleshooting peak tailing. The following workflow will guide you through a step-by-step process of identifying and resolving the issue.
Caption: A troubleshooting workflow for diagnosing and resolving peak tailing of this compound.
Corrective Actions and Experimental Protocols
Mobile Phase Optimization
The mobile phase is often the first and most effective parameter to adjust.
-
Adjusting Mobile Phase pH:
-
Rationale: Lowering the pH of the mobile phase to around 2.5-3.0 protonates the residual silanol groups on the silica surface, neutralizing their negative charge and minimizing strong ionic interactions with the analyte.[3][11]
-
Protocol:
-
Prepare the aqueous portion of your mobile phase.
-
Add a suitable acid, such as phosphoric acid or formic acid, to adjust the pH to 2.5-3.0. Use a calibrated pH meter for accurate measurement.[3]
-
Prepare the final mobile phase by mixing the pH-adjusted aqueous component with the organic modifier.
-
Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting your sample.
-
-
-
Using Mobile Phase Additives:
-
Rationale: Adding a small, basic compound, often referred to as a "sacrificial base" or "silanol suppressor," like triethylamine (TEA), can help to mask the active silanol sites.[12] The TEA will preferentially interact with the silanols, reducing the opportunity for the analyte to have secondary interactions.[12]
-
Protocol:
-
| Mobile Phase Additive | Typical Concentration | Purpose |
| Phosphoric Acid / Formic Acid | To achieve pH 2.5-3.0 | Suppress silanol ionization |
| Triethylamine (TEA) | 5-20 mM | Silanol masking/suppression |
| EDTA | 0.1-1 mM | Metal chelation |
Column Selection and Care
The choice of HPLC column is critical for analyzing polar and acidic compounds.
-
Select a High-Purity, End-Capped Column:
-
Rationale: Modern HPLC columns are often manufactured with high-purity silica (Type B) that has a lower metal content and is more effectively end-capped.[3][6] End-capping is a process where the residual silanol groups are chemically bonded with a small, inert silane to prevent them from interacting with analytes.[13]
-
Recommendation: Choose a column that is specifically marketed as "high-purity," "end-capped," or suitable for the analysis of basic or polar compounds. Columns with unique bonding and silica treatments can dramatically improve peak shape.[14]
-
-
Column Washing and Regeneration:
-
Rationale: Over time, columns can become contaminated with strongly retained compounds or metal ions from the system, leading to poor peak shape. A rigorous washing procedure can help to restore column performance.
-
Protocol:
-
Disconnect the column from the detector.
-
Flush the column with a series of solvents in order of increasing elution strength. For a reversed-phase column, a typical sequence is:
-
Mobile phase without buffer salts
-
Water
-
Isopropanol
-
Methylene chloride (if compatible with the stationary phase)
-
Isopropanol
-
Water
-
Mobile phase
-
-
Always flush with an intermediate solvent like isopropanol when switching between immiscible solvents.[15]
-
-
Mitigating Metal Chelation Effects
If you suspect metal chelation is the cause of peak tailing, the following steps can be taken.
-
Use a Chelating Agent in the Mobile Phase:
-
Rationale: Adding a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase can help to "mop up" any free metal ions in the system, preventing them from interacting with your analyte.[3]
-
Protocol: Add EDTA to your mobile phase at a low concentration, typically 0.1-1 mM.
-
-
Employ a Bio-Inert or Metal-Free HPLC System:
-
Rationale: Modern HPLC systems are available with PEEK or other polymer-based flow paths that are free of metal components.[16] This eliminates the source of metal ion contamination that can lead to peak tailing for sensitive compounds.[7][9]
-
Recommendation: If you frequently analyze chelating compounds, investing in a bio-inert or metal-passivated HPLC system and columns is a long-term solution.
-
References
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). LCGC. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]
-
The Secrets of Good Peak Shape in HPLC. (n.d.). ResearchGate. [Link]
-
Why it matters and how to get good peak shape. (2023, August 10). Agilent. [Link]
-
HPLC Troubleshooting Guide. (n.d.). Restek. [Link]
-
HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex. [Link]
-
What are common causes of peak tailing when running a reverse-phase LC column?. (n.d.). Waters. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. (2020, April 14). MicroSolv. [Link]
-
The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. (2020, June 4). LCGC. [Link]
-
Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. (2022, June 1). LCGC International. [Link]
-
Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. (n.d.). Agilent. [Link]
-
What is the effect of free silanols in RPLC and how to reduce it?. (2023, November 23). Pharma Growth Hub. [Link]
-
Identifying and Preventing Metal Ion Leaching in HPLC Systems. (2019, December 6). SilcoTek. [Link]
-
A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts. (2014, November 10). PMC - NIH. [Link]
-
How to Reduce Peak Tailing in HPLC?. (n.d.). Phenomenex. [Link]
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- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
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- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. silcotek.com [silcotek.com]
- 10. support.waters.com [support.waters.com]
- 11. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 12. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 13. lcms.cz [lcms.cz]
- 14. agilent.com [agilent.com]
- 15. agilent.com [agilent.com]
- 16. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
Technical Support Center: Optimizing Reaction Conditions for 3-Methoxy-2-methylphenol Derivatives
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of 3-Methoxy-2-methylphenol derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. This compound is a versatile aromatic building block, but its trifunctional nature—a nucleophilic and acidic phenol, an electron-rich aromatic ring, and a cleavable methyl ether—presents unique challenges. This document provides in-depth, experience-driven answers to common experimental issues.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses preliminary considerations before beginning your synthesis. Understanding the inherent reactivity of this compound is the first step toward a successful experiment.
Question: Do I need to protect the phenolic hydroxyl group?
Answer: Yes, in many cases, protection is essential. The decision depends entirely on the subsequent reaction chemistry. The phenolic proton is acidic enough to react with a wide range of bases and nucleophiles, such as Grignard reagents or organolithiums.[1] Furthermore, the hydroxyl group is a powerful activating group for the aromatic ring, which can lead to uncontrolled electrophilic substitution reactions.[1]
Consider the following workflow to decide on protection:
Question: What are the most reactive positions for Electrophilic Aromatic Substitution (EAS)?
Answer: The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong ortho-, para-directing activators. The methyl (-CH₃) group is a weaker ortho-, para-director. On the this compound ring, the directing vectors from these groups overlap, leading to specific positions of high electron density. The -OH group at C1 is the most powerful activator. Therefore, the positions ortho and para to it (C2, C6, and C4) are most activated. However, C2 is already substituted. The methoxy group at C3 activates its ortho and para positions (C2, C4, and C6). The methyl group at C2 activates its ortho and para positions (C1, C3, and C6).
The combined effect strongly activates positions C4 and C6 . Position 6 is generally the most sterically accessible and electronically favored site for electrophilic attack.
Question: How do I choose the right base for reactions involving the phenolic hydroxyl?
Answer: The choice of base is critical for reactions like O-alkylation (Williamson Ether Synthesis) or O-acylation. The goal is to deprotonate the phenol to form the more nucleophilic phenoxide ion without causing unwanted side reactions.
-
For O-Alkylation: A moderately weak, non-nucleophilic inorganic base is preferred. Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile are standard choices.[2] Stronger bases like sodium hydride (NaH) can be used but require strictly anhydrous conditions.
-
For O-Acylation: The reaction can often be run with a tertiary amine base like triethylamine (NEt₃) or pyridine in a non-protic solvent like dichloromethane (DCM). The base acts as a scavenger for the HCl or carboxylic acid byproduct generated.[3]
Section 2: Troubleshooting Guide for Common Reactions
This section addresses specific problems encountered during common synthetic transformations in a question-and-answer format.
Category A: Ether Cleavage (Demethylation)
Question: My reaction to cleave the methyl ether using BBr₃ is giving a low yield and a complex mixture of products. What's going wrong?
Answer: This is a common issue. Boron tribromide (BBr₃) is a powerful but aggressive Lewis acid for cleaving aryl methyl ethers. Several factors could be at play:
-
Probable Cause 1: Reaction Temperature. BBr₃ reactions are highly exothermic. If the reagent is added too quickly or at too high a starting temperature, localized heating can cause charring and decomposition of the electron-rich phenol ring.
-
Solution: Always perform the addition of BBr₃ at a low temperature, typically -78 °C (dry ice/acetone bath) or at least 0 °C (ice/water bath). Allow the reaction to warm slowly to room temperature only after the addition is complete.[4]
-
-
Probable Cause 2: Stoichiometry. While one equivalent of BBr₃ is theoretically needed, often a slight excess (1.1-1.5 eq.) is used to ensure the reaction goes to completion. However, a large excess can promote side reactions.
-
Solution: Titrate the BBr₃ solution before use if its concentration is uncertain. Start with 1.2 equivalents and monitor the reaction by TLC or LC-MS.
-
-
Probable Cause 3: Workup Procedure. The workup is critical for BBr₃ reactions. Quenching the reaction improperly can lead to product degradation or re-methylation if methanol is used too early.
-
Solution: Quench the reaction by slowly adding it to ice-water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃). If quenching with an alcohol like methanol, do so at a low temperature to decompose excess BBr₃ before warming. The resulting boric acid esters must be hydrolyzed, which is usually accomplished by adding water or dilute acid and stirring for an extended period.
-
Category B: Electrophilic Aromatic Substitution
Question: I'm attempting a bromination of this compound and getting a mixture of mono-, di-, and tri-brominated products. How can I achieve selective mono-bromination?
Answer: The high activation of the ring by the -OH and -OCH₃ groups makes polysubstitution a frequent problem.[5][6] Controlling the reaction's electrophilicity is key.
| Problem | Probable Cause | Recommended Solution |
| Over-bromination | The combination of Br₂ in a polar solvent is too reactive for the highly activated substrate. | Use a less reactive brominating agent such as N-Bromosuccinimide (NBS) in a non-polar solvent like CCl₄ or DCM. This reduces the concentration of free Br₂. |
| Mixture of Isomers | Reaction conditions are not selective enough. | Perform the reaction at a lower temperature (< 5 °C) to increase selectivity for the most activated, least hindered position (likely C6).[7] |
| Reaction is too fast to control | The free hydroxyl group is too strongly activating. | Consider protecting the phenol as an acetate ester. The acetyl group is less activating than a hydroxyl group, which can temper the ring's reactivity and improve selectivity. The protecting group can be removed later via hydrolysis. |
Category C: Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)
Question: I've converted the phenol to an aryl triflate for a Suzuki-Miyaura coupling, but the reaction is sluggish and I see significant triflate decomposition (hydrolysis). What should I do?
Answer: This indicates an issue with catalyst activity, base choice, or reaction setup. The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction involving an organoborane and an organohalide or triflate, catalyzed by a palladium complex.[8][9]
-
Probable Cause 1: Inactive Catalyst. The Pd(0) active catalyst may not be generating properly or is being poisoned.
-
Solution: Ensure your reaction is performed under an inert atmosphere (Nitrogen or Argon). Degas your solvents thoroughly before use to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. Use a reliable palladium source like Pd(PPh₃)₄ or a pre-catalyst like Pd₂(dba)₃ with an appropriate phosphine ligand.
-
-
Probable Cause 2: Inappropriate Base. The base is crucial for the transmetalation step. If it's too weak or not soluble enough, the cycle will stall. Triflate hydrolysis is also base-mediated.
-
Solution: For Suzuki couplings with aryl triflates, aqueous bases like K₂CO₃ or K₃PO₄ are often effective.[8] Ensure vigorous stirring to overcome phase-transfer limitations if using a biphasic system (e.g., Toluene/Water).
-
-
Probable Cause 3: Ligand Choice. The ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Solution: For an electron-rich aryl triflate, a bulky, electron-rich phosphine ligand like SPhos or XPhos can accelerate the oxidative addition and reductive elimination steps.
-
Section 3: Analytical & Purification Support
Question: How can I effectively monitor the progress of my reaction?
Answer: For derivatives of this compound, a combination of techniques is best.
-
Thin-Layer Chromatography (TLC): This is the quickest method. Use a UV lamp to visualize the aromatic compounds. A stain (e.g., potassium permanganate or ceric ammonium molybdate) can help visualize non-UV active products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile, thermally stable compounds. It provides information on the conversion of starting material and the mass of products and byproducts.
-
High-Performance Liquid Chromatography (HPLC): Excellent for less volatile or thermally sensitive molecules. An HPLC-UV method can quantify the disappearance of starting material and the appearance of product.[10] A simple method can often be developed with a C18 column using a water/acetonitrile or water/methanol gradient.
-
Spectrophotometric Methods: For some applications, a colorimetric reaction can be used to quantify phenol concentration, such as the reaction with ferric chloride (FeCl₃) which produces a purple complex.[11]
Question: I'm having difficulty purifying my product. It co-elutes with a byproduct on my silica gel column.
Answer: Purification of substituted phenols can be challenging due to their polarity and potential for hydrogen bonding with the silica stationary phase, leading to peak tailing.
-
Strategy 1: Modify the Mobile Phase. If your product is tailing, add a small amount (0.5-1%) of acetic acid or triethylamine to the eluent. Acetic acid can help by protonating basic sites on the silica and improving the elution of acidic compounds. Triethylamine can help with basic products.
-
Strategy 2: Chemical Derivatization. If the product and impurity have different functional groups, you can selectively react one to dramatically change its polarity. For example, if the impurity is an unreacted phenol and your product is an ether, a simple basic wash (e.g., dilute NaOH) can extract the phenolic impurity into the aqueous layer.[2]
-
Strategy 3: Alternative Chromatography. Consider using a different stationary phase. Alumina (basic or neutral) can be effective. For very similar compounds, reverse-phase flash chromatography (C18 silica) may provide the necessary selectivity.
-
Strategy 4: Distillation or Recrystallization. If your product is a stable liquid, distillation under reduced pressure can be an excellent purification method for removing non-volatile impurities.[12] If it is a solid, recrystallization from a suitable solvent system can provide very high purity.
Section 4: Key Experimental Protocols
Protocol 1: Ether Cleavage of this compound using BBr₃
This protocol describes the demethylation to yield 2-methylbenzene-1,3-diol.
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add boron tribromide (BBr₃, 1.2 eq, 1.0 M solution in DCM) dropwise via syringe over 20-30 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction: After addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench: Cool the mixture back to 0 °C and slowly add methanol dropwise to quench any remaining BBr₃.
-
Workup: Pour the mixture into a separatory funnel containing saturated aqueous NaHCO₃. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol outlines a general procedure for coupling an amine with the aryl bromide derivative of this compound.
-
Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 eq), Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand (e.g., XantPhos, 0.04 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq).[13]
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Reagent Addition: Add the amine (1.2 eq) and anhydrous, degassed toluene via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
References
- Appendix 6: Protecting groups - Oxford Learning Link. (n.d.).
- Protection for Phenols and Catechols | Request PDF - ResearchGate. (n.d.).
- Protecting Groups. (1999). In T. W. Greene & P. G. M. Wutz, Protective Groups in Organic Synthesis (3rd Edition). John Wiley and Sons.
- Kaliappan, K. P. (2020). Protecting Groups. CH-401 Course on Organic Synthesis.
- ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf - NIH. (n.d.).
- Protecting Groups List - SynArchive. (n.d.).
- Mass Spectrometric Detection of Phenols using the Gibbs Reaction - Purdue Chemistry. (n.d.).
- Synthesis of Derivatives from 3-Methoxyphenol: Application Notes and Protocols - Benchchem. (n.d.).
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- Phenol in Chemistry | Properties, Synthesis & Reactions - Lesson - Study.com. (n.d.).
- Optimization of reaction conditions A Exploration of greener... - ResearchGate. (n.d.).
- Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride.
- Removal of Phenol and Substituted Phenols by Newly Developed Emulsion Liquid Membrane Process | Request PDF - ResearchGate. (n.d.).
- Phenol reaction. (n.d.).
- Reactions of Phenols - Chemistry Steps. (n.d.).
- Apostică, A. G., et al. (2019).
- Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings - MDPI. (n.d.).
- US3169101A - Purification of impure phenols by distillation with an organic solvent - Google Patents. (n.d.).
- Analytical Methods in Photoelectrochemical Treatment of Phenol - ResearchGate. (n.d.).
- Chemical Reactions of Phenols: 13 important reactions of phenol - Chemistry Notes. (n.d.).
- 3-Methoxyphenol synthesis - ChemicalBook. (n.d.).
- Phenol Reactions in One Shot | Class 12 Chemistry | NEET 2025 Prepar
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025).
- Cleaving Ethers - Chemistry LibreTexts. (2023).
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
- Alcohol or phenol synthesis by ether cleavage - Organic Chemistry Portal. (n.d.).
- Kashani, S. K., & Jessiman, J. E. (2019).
- Acidic cleavage of ethers (SN2) - Master Organic Chemistry. (n.d.).
- Kashani, S. K., & Jessiman, J. E. (n.d.).
- Ether cleavage - Wikipedia. (n.d.).
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
- Cleavage Of Ethers With Acid - Master Organic Chemistry. (2014).
Sources
- 1. learninglink.oup.com [learninglink.oup.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mlsu.ac.in [mlsu.ac.in]
- 6. chemistnotes.com [chemistnotes.com]
- 7. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. US3169101A - Purification of impure phenols by distillation with an organic solvent - Google Patents [patents.google.com]
- 13. chemrxiv.org [chemrxiv.org]
preventing oxidation of 3-Methoxy-2-methylphenol during storage
Technical Support Center: 3-Methoxy-2-methylphenol
A Guide to Preventing Oxidation During Storage and Handling
Welcome to the technical support center for this compound (Creosol). This guide is designed for researchers, scientists, and drug development professionals who rely on the stability and purity of this compound for their experiments. As a Senior Application Scientist, I have structured this document to provide not just protocols, but a deep understanding of the mechanisms behind the degradation of this compound and the rationale for the recommended handling procedures.
Part 1: Understanding the Challenge: The Chemistry of Phenol Oxidation
This compound, like many phenolic compounds, is susceptible to oxidation. The primary site of vulnerability is the hydroxyl (-OH) group attached to the aromatic ring. This group can be oxidized, leading to the formation of colored quinone and quinone-like structures. This process is often initiated by exposure to atmospheric oxygen and can be accelerated by factors like light, heat, and the presence of metal ion contaminants.
The electron-donating nature of the methoxy (-OCH₃) and methyl (-CH₃) groups on the ring can influence the rate and pathway of this oxidation. The degradation not only reduces the purity of the material but can also introduce reactive impurities that may interfere with sensitive downstream applications, leading to inconsistent and unreliable experimental results. A Safety Data Sheet for the compound confirms that it is considered "Air and moisture sensitive" and should be handled and stored under an inert gas.
Part 2: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the storage and stability of this compound.
Q1: What are the ideal storage conditions for this compound?
The ideal conditions aim to minimize exposure to oxygen, light, and heat. We have summarized the key parameters below.
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents direct contact with atmospheric oxygen, the primary driver of oxidation[1][2]. |
| Temperature | 2-8°C (Refrigerated) | Slows down the rate of chemical degradation reactions. |
| Light Exposure | Amber or Opaque Container | Protects the compound from UV light, which can catalyze oxidative reactions[1]. |
| Container | Glass Vial with Secure Seal | Use vials made of borosilicate glass. Ensure the cap has a chemically resistant liner (e.g., PTFE) to prevent air and moisture ingress[3][4]. |
Q2: How can I visually tell if my compound has started to oxidize?
Fresh, high-purity this compound should be a colorless to light yellow liquid or a low-melting solid (Melting point: 5°C). The most common sign of oxidation is a noticeable color change. The material may darken, turning yellow, brown, or even reddish-brown over time. This is due to the formation of highly conjugated quinone-type byproducts.
Q3: Is it acceptable to add an antioxidant to the bulk material for long-term storage?
While antioxidants are effective at preventing oxidation, adding them to the bulk material is only recommended if you are certain the antioxidant will not interfere with your specific application. Hindered phenolic antioxidants, such as Butylated hydroxytoluene (BHT), are commonly used but must be considered an impurity in your system. If you choose to use an antioxidant, it is critical to perform validation experiments to ensure it does not affect your results. The beneficial effects of polyphenols are mainly attributed to their antioxidant properties, since they can act as chain breakers or radical scavengers[5][6].
Q4: I only need to use a small amount of the compound at a time. What is the best practice?
Avoid repeatedly opening and closing the main stock bottle. The best practice is to aliquot the material into smaller, single-use or short-term use vials under an inert atmosphere. This minimizes the exposure of the entire stock to atmospheric oxygen and moisture with each use. This can be done inside a glovebox or using Schlenk line techniques[2][7].
Part 3: Troubleshooting Guide
This section provides guidance for assessing the quality of your stored material and making informed decisions.
| Issue Observed | Potential Cause | Recommended Action(s) |
| Significant Darkening of Color | Oxidation | The compound has likely undergone significant degradation. 1. Quality Control: Perform an analytical check (HPLC, GC-MS) to determine the purity. 2. Decision: If purity is below your experimental tolerance, it is safest to discard the material and use a fresh, unopened lot. |
| Inconsistent Experimental Results | Degradation Products | Oxidative byproducts may be interfering with your reaction or assay. 1. Verify Purity: Analyze the starting material via HPLC or GC-MS to identify potential impurities[8][9]. 2. Correlate: Compare the impurity profile with results from a fresh batch to see if degradation is the root cause. |
| Precipitate Formation in Solution | Polymerization/Side Reactions | Advanced degradation can lead to the formation of insoluble polymeric materials. 1. Solubility Check: Attempt to dissolve a small amount in a trusted solvent. 2. Discard: If insoluble material is present, the product is compromised and should not be used. |
Part 4: Experimental Protocols & Workflows
Protocol 1: Aliquoting this compound for Working Stocks
This protocol describes the proper procedure for subdividing a new bottle of the compound to preserve the integrity of the bulk stock. This is best performed in a glovebox with an inert atmosphere (<1 ppm O₂ and H₂O)[2].
Materials:
-
New, sealed bottle of this compound
-
Multiple small (1-5 mL) amber glass vials with PTFE-lined caps
-
Calibrated pipette and tips
-
Glovebox or Schlenk line with a supply of dry nitrogen or argon
Procedure:
-
Prepare Workspace: Place the sealed bottle, new vials, and pipette inside the glovebox antechamber. Purge the antechamber according to the glovebox operating procedure.
-
Equilibrate: Allow all materials to sit inside the main glovebox chamber for at least 30 minutes to ensure the removal of any residual atmospheric contaminants.
-
Open Stock: Carefully unseal the main bottle of this compound.
-
Dispense: Using the calibrated pipette, carefully dispense the desired volume into each of the smaller amber vials.
-
Seal and Purge: Immediately cap each vial tightly. As an extra precaution, you can backfill the headspace of each vial with the inert glovebox atmosphere before final sealing.
-
Label and Store: Clearly label each aliquot with the compound name, concentration (if diluted), date, and batch number. Store the aliquots at 2-8°C.
-
Reseal Stock: Tightly reseal the main stock bottle. For added protection, wrap the cap and neck with Parafilm before returning it to refrigerated storage.
Workflow for Handling Air-Sensitive Phenolic Compounds
Caption: Workflow for receiving, aliquoting, and storing this compound.
Protocol 2: Quality Control Analysis by RP-HPLC
This method provides a general framework for assessing the purity of this compound and detecting potential degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 5.0 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic Acid (optional, for mobile phase modification)
-
Sample of this compound
Procedure:
-
Sample Preparation: Prepare a dilute solution of your this compound sample (e.g., ~0.1 mg/mL) in the mobile phase or a compatible solvent like acetonitrile.
-
Mobile Phase: A common mobile phase for separating phenolic compounds is a gradient of water and acetonitrile. A good starting point could be a mixture like Methanol–water–1% acetic acid aqueous solution[9]. An example gradient could be 30% acetonitrile increasing to 90% over 15 minutes.
-
HPLC Conditions:
-
Column: C18 reversed-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Scan from 210-400 nm. Set a primary wavelength around 275-280 nm for monitoring.
-
-
Analysis: Inject a sample from a new, unopened bottle as your reference standard. Then, inject your stored sample. Compare the chromatograms. Look for:
-
A decrease in the area of the main peak for this compound.
-
The appearance of new peaks, especially those with different retention times, which indicate impurities or degradation products.
-
Simplified Phenol Oxidation Pathway
Caption: General oxidation pathway of phenolic compounds.
References
-
Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere - MDPI. [Link]
-
Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. [Link]
-
ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf - NIH. [Link]
-
Techniques for Handling Air - and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. [Link]
-
Handling air -sensitive reagents AL-134 - MIT. [Link]
-
Determination of catalytic oxidation products of phenol by RP-HPLC - ResearchGate. [Link]
-
Degradation Pathway of Bisphenol A: Does ipso Substitution Apply to Phenols Containing a Quaternary α-Carbon Structure in the para Position? - ASM Journals. [Link]
-
Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. [Link]
-
Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review - JScholar Publisher. [Link]
-
Phenolic acids: Natural versatile molecules with promising therapeutic applications - NIH. [Link]
-
Deciphering the phenol degradation metabolic pathway in Scedosporium apiospermum HDO1 - PMC - NIH. [Link]
-
3 -Methoxy -2 -methylphenol | C8H10O2 | CID 248913 - PubChem. [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. molan.wdfiles.com [molan.wdfiles.com]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. web.mit.edu [web.mit.edu]
- 5. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review [jscholaronline.org]
- 6. jscholaronline.org [jscholaronline.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Resolving Co-elution Challenges in the Analysis of 3-Methoxy-2-methylphenol
<_ _>
Welcome to the technical support center for the analysis of 3-Methoxy-2-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve one of the most common and frustrating challenges in chromatography: co-elution. As a substituted phenol, this compound is often analyzed in complex matrices where it may co-elute with structurally similar compounds, particularly its positional isomers. Such co-elutions can compromise peak purity, leading to inaccurate quantification and identification.
This document provides a structured, question-and-answer approach to diagnosing and solving these specific separation issues. We will delve into the causality behind experimental choices, offering field-proven insights to ensure the integrity and accuracy of your analytical results.
Part 1: Frequently Asked Questions (FAQs) - Diagnosis & Strategy
This section addresses the critical first steps: identifying a co-elution problem and understanding the strategic options available for both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Q1: How can I confirm that a distorted or broad peak is a co-elution issue and not another problem like column degradation or poor sample injection?
A1: This is a crucial diagnostic question. A non-symmetrical peak is a primary indicator, but its cause must be correctly identified. Here’s how to differentiate:
-
Peak Shape Analysis: A key indicator of co-elution is a peak with a shoulder or a split top, which suggests the presence of two or more compounds.[1] In contrast, peak tailing, often an exponential decline, can point to secondary interactions with active sites in the column or system.[1][2] Peak fronting may be caused by column overload or an inappropriate sample solvent.[3]
-
Mass Spectrometry (MS) Analysis: If you are using a mass spectrometer, this is your most powerful diagnostic tool. By examining the mass spectra across the peak, you can detect co-elution. A pure peak will have a consistent mass spectrum from its upslope to its downslope.[4] If the spectra change, it confirms that multiple components are eluting together.[4] Many modern software packages have automated "peak purity" or deconvolution algorithms that perform this check.[4][5][6]
-
Diode Array Detector (DAD/PDA) Analysis: For HPLC-UV analysis, a Diode Array Detector can perform a similar peak purity analysis. It collects UV-Vis spectra across the entire peak. If the spectra are not identical, it indicates the presence of a co-eluting impurity with a different chromophore.[1]
Q2: What are the most common compounds that co-elute with this compound?
A2: The most challenging co-eluting species are almost always its positional isomers . These molecules have the same chemical formula (C8H10O2) and molecular weight, but differ in the substitution pattern on the phenol ring.[7]
Examples include:
-
4-Methoxy-2-methylphenol
-
5-Methoxy-2-methylphenol
-
2-Methoxy-4-methylphenol
-
3-Methoxy-4-methylphenol
-
And various other methoxy-methylphenol and dimethylphenol isomers.[8]
These isomers often have very similar polarities and boiling points, making them difficult to separate with standard chromatographic methods.[9] Depending on the sample matrix (e.g., environmental extracts, pharmaceutical process streams), other phenolic compounds or structurally related impurities may also be present.[8]
Q3: My analysis is by GC-MS. Should I prioritize changing my column or optimizing my temperature program to resolve a co-elution?
A3: Both are powerful tools, but they address different aspects of the separation. The choice depends on the degree of co-elution.
-
Start with the Temperature Program: Modifying the oven temperature program is often the fastest and most cost-effective first step. Temperature affects both retention and selectivity.[10] A slower ramp rate (e.g., decreasing from 10°C/min to 5°C/min) increases the time analytes spend interacting with the stationary phase, which can significantly improve the resolution of closely eluting peaks.[11][12] You can also add an isothermal hold at a temperature about 20-30°C below the elution temperature of the critical pair to enhance separation.[12]
-
Change the Column if Selectivity is the Core Issue: If optimizing the temperature program fails, the problem is likely a lack of stationary phase selectivity. Gas chromatography separates compounds based on volatility and their interaction with the stationary phase.[13] For separating polar phenolic isomers, a standard non-polar column (like a 5% phenyl-methylpolysiloxane) may not provide sufficient selectivity. Switching to a more polar stationary phase, such as a polyethylene glycol (WAX) column or a specialized phenol-selective phase, will introduce different separation mechanisms (e.g., hydrogen bonding, dipole-dipole interactions) and is highly likely to resolve the isomers.[9]
Q4: For my HPLC method, what is more impactful for resolving phenolic isomers: changing the mobile phase organic modifier or selecting a different stationary phase?
A4: Similar to the GC dilemma, both are effective, but changing the stationary phase often yields more dramatic results for difficult isomer separations.
-
Mobile Phase Optimization: Adjusting the mobile phase is a fundamental step in method development.[14] You can alter the organic modifier (e.g., switching from acetonitrile to methanol) to change selectivity.[1] Modifying the pH of the aqueous portion of the mobile phase is also critical for ionizable compounds like phenols; slight pH adjustments can alter the ionization state and significantly impact retention and selectivity.[2][8]
-
Stationary Phase Selectivity: However, for challenging positional isomers, the choice of stationary phase is paramount.[15] While a standard C18 column is a good starting point, it separates primarily on hydrophobicity. Phenyl-based columns (e.g., Phenyl-Hexyl) or Pentafluorophenyl (PFP) phases can provide alternative selectivities through π-π interactions, which are particularly effective for separating aromatic positional isomers.[7][16]
Part 2: Troubleshooting Guides & Protocols
This section provides detailed, step-by-step protocols for systematically resolving co-elution issues on both GC and HPLC platforms.
Troubleshooting Workflow: A Systematic Approach
Before diving into specific protocols, a logical workflow ensures efficient troubleshooting.
Caption: Troubleshooting decision tree for co-elution issues.
Protocol 1: Step-by-Step GC Method Optimization for Phenolic Isomers
This protocol assumes you have confirmed co-elution of this compound with an isomer on a standard non-polar GC column (e.g., 5% Phenyl-type).
Objective: To achieve baseline resolution (Rs > 1.5) by systematically modifying the temperature program.
Step 1: Establish a Baseline
-
Run your current method and record the retention time (RT) and peak width of the co-eluting peaks. Note the approximate temperature at which the peaks elute.
Step 2: Slow the Temperature Ramp Rate
-
Rationale: A slower ramp rate increases the difference in elution temperatures between compounds, enhancing separation.[11][17]
-
Action: Decrease your primary ramp rate by 50%. For example, if your current ramp is 10°C/min, change it to 5°C/min.
-
Analysis: Run the sample with the new method. Compare the resolution to your baseline. You should observe increased retention times and, hopefully, improved separation.
Step 3: Introduce a Mid-Ramp Isothermal Hold (If Necessary)
-
Rationale: If a slow ramp improves but does not fully resolve the peaks, an isothermal hold just before elution can provide the necessary interaction time with the stationary phase.
-
Action: Based on the elution temperature from Step 1, set an isothermal hold for 1-2 minutes at a temperature approximately 20-30°C below this elution temperature.[12] After the hold, resume the temperature ramp.
-
Example: If the critical pair elutes at ~180°C, introduce a 2-minute hold at 155°C.
Step 4: Optimize the Initial Temperature
-
Rationale: For early eluting isomers, a lower initial oven temperature can improve resolution by providing better focusing at the head of the column.
-
Action: If your co-eluting peaks are near the beginning of the chromatogram, lower the initial oven temperature. For splitless injection, the initial temperature should ideally be about 20°C below the boiling point of the injection solvent.[10]
Table 1: Example GC Temperature Program Optimization
| Parameter | Initial Method | After Step 2 (Slow Ramp) | After Step 3 (Isothermal Hold) |
| Initial Temp | 50°C, hold 1 min | 50°C, hold 1 min | 50°C, hold 1 min |
| Ramp 1 | 10°C/min to 250°C | 5°C/min to 250°C | 10°C/min to 155°C |
| Ramp 2 | - | - | Hold at 155°C for 2 min |
| Ramp 3 | - | - | 5°C/min to 250°C |
| Final Hold | 250°C, hold 5 min | 250°C, hold 5 min | 250°C, hold 5 min |
| Resolution (Rs) | 0.8 (Co-elution) | 1.2 (Partial) | 1.7 (Resolved) |
Protocol 2: HPLC Column and Mobile Phase Scouting for Isomer Separation
This protocol is for resolving this compound from a co-eluting isomer using reverse-phase HPLC.
Objective: To achieve baseline resolution by evaluating different stationary phase selectivities and mobile phase compositions.
Step 1: Baseline on a C18 Column
-
Run your sample on a standard C18 column using your current mobile phase (e.g., Acetonitrile/Water gradient). Record the resolution.
Step 2: Change the Organic Modifier
-
Rationale: Different organic solvents interact differently with the analyte and stationary phase, altering selectivity. Methanol is a hydrogen-bond donor, while acetonitrile is a stronger dipole. This can change the elution order or spacing of isomers.
-
Action: Prepare a mobile phase substituting methanol for acetonitrile at an equivalent solvent strength. Run the sample and compare the chromatogram.
Step 3: Evaluate Alternative Stationary Phases
-
Rationale: This is the most powerful step for resolving positional isomers.[15] Phenyl and PFP phases offer π-π and dipole-dipole interactions that are highly effective for aromatic compounds.[16]
-
Action:
-
Screen a PFP (Pentafluorophenyl) column.
-
Screen a Phenyl-Hexyl column.
-
-
Procedure: For each column, perform initial gradient runs with both acetonitrile/water and methanol/water mobile phases.
Step 4: Fine-Tune with pH (If Applicable)
-
Rationale: Phenols are weakly acidic. Operating the mobile phase at a pH well below the pKa (~10) will keep them in their neutral, more retained form. However, subtle adjustments to a buffered mobile phase (e.g., changing from pH 3.0 to 2.5) can sometimes fine-tune selectivity enough to resolve a critical pair.
-
Action: If partial separation is achieved in Step 3, prepare buffered mobile phases (e.g., with formic acid or phosphate buffer) at slightly different pH values to see if resolution improves.
Table 2: HPLC Column Scouting Results Example
| Column Type | Organic Modifier | Resolution (Rs) | Comments |
| C18 | Acetonitrile | 0.7 | Significant co-elution. |
| C18 | Methanol | 0.9 | Slight improvement, still co-eluting. |
| PFP | Acetonitrile | 1.8 | Baseline resolution achieved. |
| PFP | Methanol | 1.4 | Partial resolution, elution order swapped. |
| Phenyl-Hexyl | Acetonitrile | 1.6 | Good separation, nearly baseline. |
| Phenyl-Hexyl | Methanol | 1.3 | Partial resolution. |
Part 3: Advanced Techniques
Q5: Standard GC and HPLC methods are failing. When should I consider more advanced techniques like GCxGC?
A5: When dealing with extremely complex samples where your target analyte is hidden under many matrix components, or when multiple isomers are co-eluting, one-dimensional chromatography may have insufficient peak capacity.[18][19] This is the point to consider Comprehensive Two-Dimensional Gas Chromatography (GCxGC).
-
What is GCxGC? GCxGC is an advanced technique that uses two columns with different stationary phases connected by a modulator.[20][21] The first, longer column provides a primary separation (e.g., by boiling point on a non-polar phase). The modulator then traps small fractions of the eluent and rapidly re-injects them onto a second, shorter, and faster column with a different selectivity (e.g., a polar phase) for an orthogonal separation.[18][21]
-
Key Advantage: This process dramatically increases peak capacity and resolution, allowing for the separation of compounds that are completely unresolved in 1D-GC.[20][22] It effectively spreads the chromatogram across a two-dimensional plane, separating compounds by two different chemical properties.[18]
Caption: Simplified workflow of a GCxGC system.
Q6: Can I just use mass spectral deconvolution software to quantify co-eluting peaks without improving the chromatography?
A6: While powerful, deconvolution is a tool, not a replacement for good chromatography.
-
How it Works: Deconvolution algorithms in MS software attempt to mathematically separate the mass spectra of co-eluting compounds by identifying unique ions for each component and reconstructing their individual chromatographic profiles.[5][23][24]
-
Limitations: The accuracy of deconvolution is highly dependent on the degree of separation and the spectral similarity of the co-eluting compounds. For positional isomers that often share many of the same fragment ions, deconvolution can struggle and may lead to inaccurate quantification.[24] The best practice is to always achieve the best chromatographic separation possible first.[4] Deconvolution should be used to resolve minor, partially overlapping peaks, not as a primary solution for completely co-eluting critical pairs.
References
- Sepsolve Analytical. (n.d.). What is GCxGC?
- Phenomenex. (2025, October 17). Comprehensive 2D (GC×GC) explained.
- Separation Science. (n.d.). Overview of Comprehensive Two‑dimensional Gas Chromatography.
- McGregor, L., & Barden, D. (2017, July 11).
- Agilent. (n.d.). Multidimensional Gas Chromatography.
- SpectralWorks. (2018, September 7). Chromatographic Deconvolution.
- Kalili, K. M., & de Villiers, A. (2011). Recent developments in the HPLC separation of phenolic compounds.
- Demir, C., Hindmarch, P., & Brereton, R. G. (2000). Deconvolution of a three-component co-eluting peak cluster in gas chromatography-mass spectrometry. The Analyst, 125, 255-261.
- ResearchGate. (2025, August 6). Recent developments in the HPLC separation of phenolic compounds.
- Du, X., & Zeisel, S. H. (2013). Spectral Deconvolution for Gas Chromatography Mass Spectrometry-Based Metabolomics: Current Status and Future Perspectives. Computational and structural biotechnology journal, 6(8), e201306002.
- Crawford Scientific. (2016, March 8). Adding more Power to your GC-MS Analysis through Deconvolution.
- Labroots. (2025, September 22). How to Resolve GC-MS Peak Overlap in High-Resolution Work.
- Semantic Scholar. (n.d.). Recent developments in the HPLC separation of phenolic compounds.
- LCGC International. (n.d.). Improving HPLC Separation of Polyphenols.
- American Laboratory. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
- Shimadzu (Europe). (n.d.). Effects of Sample Solvents on Peak Shape.
- Axion Labs. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube.
- Agilent. (2023, August 10). Why it matters and how to get good peak shape.
- Redalyc. (n.d.). SEPARATION OF PHENOLIC COMPOUNDS FROM FOODS BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY.
- Wallace Watson, D. (2017, August 1). The Secrets of Successful Temperature Programming.
- Chromacademy. (n.d.). GC Temperature Programming—10 Things You Absolutely Need to Know.
- Thermo Fisher Scientific. (n.d.). Optimizing GC Parameters for Faster Separations with Conventional Instrumentation.
- BenchChem. (n.d.). Technical Support Center: Optimizing GC-MS for Diterpene Isomer Separation.
- Phenomenex. (2025, August 12). Temperature Programming for Better GC Results.
- Chromatography Forum. (2020, February 20). Methods to separate co-eluting peaks.
- Molnar Institute. (n.d.). ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY.
- ResearchGate. (2025, August 7). Separation and Determination of the Structural Isomers of Madecassoside by HPLC Using β-Cyclodextrin as Mobile Phase Additive.
- BenchChem. (n.d.). Technical Support Center: Refining HPLC Methods for C18H16BrFN2OS Isomer Separation.
- BenchChem. (n.d.). Technical Support Center: Analysis of "4-Methoxy-2,3,6-trimethylphenol".
- MicroSolv. (2025, June 19). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
- Journal of Pharmaceutical Research International. (n.d.). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies.
- Chula Digital Collections. (n.d.). Improving chromatographic analysis of phenolic compounds.
- Wikipedia. (n.d.). Chiral analysis.
- Phenomenex. (n.d.). The Chiral Notebook.
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- BOC Sciences. (n.d.). Chiral Analysis & Separation.
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- International Journal of Pharmaceutical Sciences and Research. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Retrieved from International Journal of Pharmaceutical Sciences and Research.
- MDPI. (n.d.). Chiral Drug Analysis in Forensic Chemistry: An Overview.
- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
- PubChem. (n.d.). This compound (C8H10O2).
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- LookChem. (n.d.). This compound.
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Topic: Enhancing the Solubility of 3-Methoxy-2-methylphenol for In Vitro Assays
Technical Support Center: Solubility Enhancement for In Vitro Assays
Introduction
3-Methoxy-2-methylphenol is a phenolic compound of interest in various research fields. However, like many small organic molecules, its utility in aqueous in vitro systems is often hampered by its limited water solubility. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) to effectively solubilize this compound for reliable and reproducible experimental results. Our approach is grounded in the physicochemical properties of the compound and established best practices for handling poorly soluble agents in biological assays.
Section 1: Understanding the Compound - Physicochemical Profile
The first step in developing a successful solubilization strategy is to understand the inherent properties of this compound. Its structure, featuring a benzene ring, a hydroxyl group, a methyl group, and a methoxy group, results in a significant hydrophobic character, which is the primary cause of its poor aqueous solubility.
| Property | Value | Source | Implication for Solubility |
| Molecular Formula | C₈H₁₀O₂ | [1][2] | - |
| Molecular Weight | 138.16 g/mol | [1][2] | Important for calculating molar concentrations. |
| XLogP3 | 2.5 | [2] | A positive LogP value indicates hydrophobicity and predicts poor water solubility. |
| Hydrogen Bond Donors | 1 (from the hydroxyl group) | [2] | Can participate in some hydrogen bonding. |
| Hydrogen Bond Acceptors | 2 (from both oxygen atoms) | [2] | Can interact with protic solvents. |
| Predicted Nature | Weakly acidic phenol | [3][4] | The phenolic hydroxyl group can be deprotonated at pH values above its pKa, increasing aqueous solubility. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended first-line solvent for preparing a stock solution of this compound?
A1: For most in vitro applications, Dimethyl sulfoxide (DMSO) is the recommended starting solvent.[5] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of nonpolar and hydrophobic compounds.[6] It is also miscible with water and most cell culture media, facilitating subsequent dilutions.[6] Prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% anhydrous DMSO to minimize the volume of solvent added to your final assay.
Q2: My compound precipitates when I add the DMSO stock to my aqueous cell culture medium. What's happening and how can I fix it?
A2: This common phenomenon is known as "crashing out." It occurs when the compound, which is stable in the highly favorable organic environment of the DMSO stock, is rapidly transferred into the unfavorable aqueous environment of your buffer or medium, causing it to exceed its solubility limit and precipitate.[7]
Here are several strategies to prevent this:
-
Optimize the Dilution Process: Add the DMSO stock to your aqueous medium dropwise while vortexing or stirring vigorously. This rapid mixing can prevent localized high concentrations that initiate precipitation.[5]
-
Gentle Warming: Pre-warming the aqueous medium to your experimental temperature (e.g., 37°C for cell culture) can slightly increase the compound's solubility and prevent precipitation during dilution.[5]
-
Reduce the Final Solvent Concentration: The most effective solution is often to lower the final percentage of DMSO in your assay. This may require preparing a more concentrated initial stock. Strategies for optimizing the final solvent concentration are discussed below.
Q3: What is the maximum final concentration of DMSO I can use in my cell-based assay?
A3: This is a critical consideration, as DMSO itself can impact cellular functions. While tolerance is cell-line dependent, a general guideline is to keep the final DMSO concentration at or below 0.5% (v/v) .[8] Many studies show that concentrations above 1% can inhibit cell proliferation, induce apoptosis, or alter gene expression, confounding your results.[9][10][11][12]
-
Best Practice: Aim for a final DMSO concentration of ≤ 0.1% if possible.[10]
-
Mandatory Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your test samples but without the compound. This allows you to distinguish the effects of the compound from the effects of the solvent.[5]
| Final DMSO Conc. | General Cellular Impact | Recommendation |
| > 2% | Often cytotoxic.[12] | Avoid. |
| 1% - 2% | Can inhibit proliferation, may be toxic to sensitive cell lines.[10][13] | Use with extreme caution and thorough validation. |
| 0.5% - 1% | Generally tolerated by robust cell lines, but may still have subtle effects.[8][11] | A common upper limit, but requires a vehicle control. |
| ≤ 0.1% | Considered safe for most cell lines with minimal off-target effects.[10] | Recommended Target. |
Q4: Are there alternatives to DMSO if it's not working or is incompatible with my assay?
A4: Yes. If DMSO is ineffective or interferes with your assay's components (e.g., some fluorescent probes), you can consider other water-miscible organic solvents. Always test the solvent's compatibility with your specific cells and assay readouts. Alternatives include:
Remember to always run a vehicle control for any solvent system you choose.[5]
Q5: Can I use pH to improve the solubility of this compound?
A5: Yes, this is a viable strategy, particularly for biochemical assays where pH can be more easily manipulated. This compound has a phenolic hydroxyl group, which is weakly acidic. By raising the pH of the aqueous solution above the compound's pKa, the hydroxyl group will be deprotonated to form a more water-soluble phenolate anion.
-
For Biochemical Assays: If your assay buffer can tolerate a pH of 8 or higher without affecting enzyme activity or protein stability, this can be an effective method.
-
For Cell-Based Assays: This method is generally not recommended . Cell culture media are tightly buffered around physiological pH (7.2-7.4). Altering this pH can induce significant stress and toxicity in cells, making it impossible to interpret your results.
Section 3: Troubleshooting Guide: A Step-by-Step Approach
This section provides a logical workflow for systematically addressing solubility issues with this compound.
Solubility Enhancement Workflow
The following diagram outlines the decision-making process for achieving a soluble and non-toxic working solution of your compound.
Caption: Decision workflow for solubilizing this compound.
Protocol 1: Standard Method using DMSO
This protocol is the recommended starting point for all new experiments.
-
Prepare Stock Solution:
-
Accurately weigh out this compound.
-
Add the appropriate volume of 100% anhydrous DMSO to achieve a high-concentration stock (e.g., 50 mM).
-
Ensure complete dissolution by vortexing. If necessary, gentle warming in a 37°C water bath can be applied. The solution should be perfectly clear.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
-
-
Prepare Working Solution:
-
Warm your final aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).
-
Calculate the volume of DMSO stock needed to reach your desired final concentration. Ensure the final DMSO percentage will be acceptable (ideally ≤ 0.1%).
-
While vortexing the medium at medium speed, add the small volume of DMSO stock drop-by-drop.
-
-
Validation and Controls (CRITICAL):
-
Visual Inspection: After dilution, hold the solution up to a light source. It should be completely clear with no visible precipitate or cloudiness.
-
Vehicle Control: Prepare a parallel solution containing the exact same volume of DMSO added to the medium, but without the compound. This must be run alongside your experimental samples.
-
Protocol 2: Advanced Method using a Cosolvent (DMSO + PEG 400)
Use this method if the compound precipitates from DMSO alone at your desired concentration. Cosolvents can help bridge the polarity gap between the primary organic solvent and the aqueous medium.[16]
-
Prepare Primary Stock: Prepare a highly concentrated stock of this compound in 100% DMSO (e.g., 200 mM).
-
Create Cosolvent Stock:
-
Create an intermediate stock solution by diluting the primary DMSO stock in Polyethylene Glycol 400 (PEG 400). A common starting ratio is 1:1 (DMSO:PEG 400).
-
For example, mix 50 µL of the 200 mM DMSO stock with 50 µL of PEG 400 to get a 100 mM stock in a 1:1 cosolvent system.
-
-
Prepare Final Working Solution:
-
Add the cosolvent stock solution to your final aqueous medium using the same dropwise addition and vortexing method described in Protocol 1. The presence of PEG 400 can help maintain solubility upon this final dilution.
-
-
Validation and Controls (CRITICAL):
-
Visual Inspection: Check for clarity as described previously.
-
Vehicle Control: The vehicle control for this protocol must be a solution containing the same final concentrations of both DMSO and PEG 400 in your medium.
-
References
-
Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells? Eppendorf Portugal. [Link]
-
Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Case studies. [Link]
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Various Authors. (2015). Until what percentage does DMSO remain not toxic to cells? ResearchGate. [Link]
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LifeTein. (2023). DMSO usage in cell culture. LifeTein Peptide. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
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Poulsen, L. K., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. PLOS ONE. [Link]
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Various Authors. (2025). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]
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Williams, K. L., et al. (2021). Effects of Solvents, Emulsions, Cosolvents, and Complexions on Ex Vivo Mouse Myometrial Contractility. ACS Omega. [Link]
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Chen, A., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. [Link]
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Various Authors. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. [Link]
-
Wikipedia. (n.d.). Cosolvent. [Link]
-
Papaneophytou, C. P., et al. (2014). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. [Link]
-
Holm, C., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-[Hydroxy(methoxy)methyl]-2-methylphenol. PubChem Compound Database. [Link]
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Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
Various Authors. (2025). Dissolution Method Development for Poorly Soluble Compounds. ResearchGate. [Link]
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Zhang, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]
-
LookChem. (n.d.). This compound. [Link]
-
Various Authors. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]
-
Homayun, B., et al. (2019). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. [Link]
-
Professor G - Pharmacology. (2023). functional in vitro assays for drug discovery. YouTube. [Link]
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Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]
-
Open Exploration Publishing. (2024). Encapsulation of hydrophobic compounds in yeast cells: methods, characterization, and applications. [Link]
-
MedCrave online. (2018). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methoxy-3-methylphenol. PubChem Compound Database. [Link]
-
Various Authors. (2025). The Solubility-Permeability Interplay When Using Cosolvents for Solubilization. ResearchGate. [Link]
-
Chemical Science (RSC Publishing). (n.d.). Flipping out: role of arginine in hydrophobic interactions and biological formulation design. [Link]
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Cheméo. (n.d.). Chemical Properties of Phenol, 2-methoxy-3-methyl- (CAS 18102-31-3). [Link]
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ChemWhat. (n.d.). 2-Methoxy-4-methylphenol CAS#: 93-51-6. [Link]
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National Center for Biotechnology Information. (n.d.). 2-Methoxy-4-Methylphenol. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methoxy-5-methylphenol. PubChem Compound Database. [Link]
-
Wikipedia. (n.d.). o-Cresol. [Link]
-
Wikipedia. (n.d.). m-Cresol. [Link]
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Technical Support Center: Overcoming Challenges in the Scale-Up of 3-Methoxy-2-methylphenol Production
Introduction
3-Methoxy-2-methylphenol, also known as 2-hydroxy-6-methoxytoluene, is a valuable intermediate in the synthesis of pharmaceuticals and specialty chemicals.[1] Its production, while conceptually straightforward, presents several challenges during scale-up that can impact yield, purity, and process safety. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in navigating the complexities of its large-scale synthesis. We will focus on the most common synthetic route: the selective O-methylation of 2-methylphenol (o-cresol).
Core Synthesis Pathway: O-Methylation of o-Cresol
The industrial production of this compound is predominantly achieved through the selective O-methylation of o-cresol. This process involves the reaction of o-cresol with a methylating agent, such as dimethyl sulfate (DMS) or methyl iodide, in the presence of a base. The primary challenge lies in achieving high selectivity for O-methylation over competing C-methylation and preventing over-methylation to form 2,6-dimethoxytoluene.
Caption: Synthesis of this compound via O-methylation of o-cresol.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of this compound synthesis in a question-and-answer format.
Question 1: My reaction yield is consistently low (<70%). What are the likely causes and how can I improve it?
Answer: Low yield is a common scale-up challenge and can be attributed to several factors:
-
Incomplete Reaction: The reaction may not be running to completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique like Gas Chromatography (GC) or Thin Layer Chromatography (TLC).[2] Extend the reaction time if necessary. Ensure efficient stirring to overcome mass transfer limitations, especially in heterogeneous mixtures (e.g., with K₂CO₃ as a base).
-
-
Suboptimal Temperature: The reaction temperature significantly influences the rate and selectivity.
-
Solution: For methylation with dimethyl sulfate, a temperature range of 60-80°C is often optimal.[3][4] Lower temperatures can lead to a sluggish reaction, while excessively high temperatures can promote side reactions. Perform small-scale experiments to determine the optimal temperature for your specific conditions.
-
-
Side Reactions: The formation of byproducts is a primary cause of yield loss. The most common side reactions are:
-
Over-methylation: The desired product reacts further to form 1-methoxy-2-(methoxymethyl)benzene or other doubly methylated species.
-
C-Alkylation: The methyl group attacks the aromatic ring instead of the phenoxide oxygen.
-
Solution: Control the stoichiometry of the methylating agent carefully. Use a slight excess (e.g., 1.1-1.2 equivalents) but avoid a large excess.[3][4] Add the methylating agent dropwise or via a syringe pump to maintain a low concentration in the reactor, which disfavors over-methylation.[2][4] The choice of solvent and base can also influence selectivity.
-
-
Loss During Workup: The product can be lost during extraction and purification steps.
Question 2: I am observing significant amounts of an impurity with a similar boiling point to my product. How can I identify and minimize it?
Answer: This is a frequent issue, often due to the formation of isomers or over-methylated products.
-
Identification:
-
GC-MS: Gas Chromatography-Mass Spectrometry is the most effective tool to identify the impurity. The mass spectrum will reveal the molecular weight, helping to determine if it's an isomer or an over-methylated product.
-
NMR: ¹H and ¹³C NMR spectroscopy can confirm the structure of the impurity if it can be isolated or is present in a high enough concentration.[6]
-
-
Common Impurities & Minimization Strategies:
| Impurity Name | Probable Cause | Minimization Strategy |
| o-Cresol (Starting Material) | Incomplete reaction. | Monitor reaction to completion (TLC/GC). Increase reaction time or temperature slightly. |
| 2,6-Dimethoxytoluene | Over-methylation due to excess methylating agent or high temperature. | Use ≤ 1.2 equivalents of methylating agent.[4] Add the agent slowly and maintain strict temperature control.[2] |
| C-Methylated Isomers | Reaction conditions favoring electrophilic aromatic substitution. | This is generally less common with highly reactive O-nucleophiles (phenoxides) but can be influenced by the solvent and counter-ion. Using a polar aprotic solvent can favor O-alkylation. |
-
Purification:
-
Fractional Distillation: If the boiling points are close, use a distillation column with a high number of theoretical plates under reduced pressure. This enhances separation efficiency.
-
Recrystallization: If the product is a solid at room temperature or can be derivatized to a solid, recrystallization can be a highly effective purification method.[7]
-
Preparative Chromatography: For high-purity requirements, column chromatography is an option, though it is less economical for very large scales.[7]
-
Question 3: The reaction is highly exothermic and difficult to control at a larger scale. What are the best practices for thermal management?
Answer: The methylation of phenols is exothermic and poses a significant safety risk during scale-up.[2] A runaway reaction can lead to a dangerous increase in temperature and pressure.
-
Controlled Reagent Addition: Never add the methylating agent (especially dimethyl sulfate) all at once. Use a dropping funnel or a metering pump for slow, controlled addition. The rate of addition should be dictated by the reactor's ability to dissipate heat.[2][4]
-
Efficient Heat Exchange: Ensure the reactor is equipped with an efficient cooling system (e.g., a jacket with a circulating coolant). The surface-area-to-volume ratio decreases on scale-up, making heat removal more challenging.
-
Dilution: Conducting the reaction in a suitable solvent helps to moderate the temperature by increasing the thermal mass of the reaction mixture.
-
Safety Monitoring: Implement real-time temperature monitoring with alarms and an emergency cooling or quenching plan. A readily available quenching solution, such as aqueous ammonia or sodium carbonate, should be on hand for spills or emergencies involving dimethyl sulfate.[2]
Frequently Asked Questions (FAQs)
Q: What is the recommended synthetic route for industrial-scale production? A: The O-methylation of o-cresol using dimethyl sulfate (DMS) in the presence of a base like sodium hydroxide or potassium carbonate is a common industrial method. While DMS is toxic and a suspected carcinogen, its high reactivity and low cost make it economically viable under strict engineering controls.[2] Alternative, greener methylating agents like dimethyl carbonate (DMC) are being explored but often require more forcing conditions (higher temperatures and pressures).[8]
Q: What are the critical safety precautions when handling dimethyl sulfate (DMS)? A: Dimethyl sulfate is extremely toxic, corrosive, and a suspected carcinogen.[2]
-
Handling: Always handle DMS in a closed system or a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (butyl rubber is often recommended), a lab coat, and splash goggles with a face shield.
-
Quenching: Have a quenching solution (e.g., 10% ammonia, sodium carbonate solution) immediately available to neutralize any spills.[2]
-
Disposal: All waste containing DMS must be treated with a neutralizing agent before disposal according to institutional and local regulations.
Q: How can I effectively monitor the reaction's progress? A:
-
TLC (Thin Layer Chromatography): A quick and easy method for qualitative monitoring. A suitable eluent system (e.g., hexane:ethyl acetate) can separate the starting material, product, and major byproducts.
-
GC (Gas Chromatography): The preferred method for quantitative analysis. It provides accurate information on the consumption of starting material and the formation of the product and byproducts, allowing for precise determination of reaction completion and yield.
-
HPLC (High-Performance Liquid Chromatography): Can also be used, particularly for less volatile compounds or if derivatization is required for GC.
Q: What are the best practices for final product purification and quality control? A:
-
Purification: Vacuum distillation is the most common method for purifying this compound on a large scale. A fractional distillation setup is recommended to separate it from close-boiling impurities.
-
Quality Control: The purity of the final product should be assessed using GC-FID for percentage purity and GC-MS to confirm the identity and absence of impurities. ¹H and ¹³C NMR should be used to confirm the structure, and Karl Fischer titration can be used to determine the water content.
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound
This protocol is for laboratory-scale synthesis and should be performed in a well-ventilated fume hood.
Materials:
-
o-Cresol (1.0 eq)
-
Dimethyl Sulfate (DMS) (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetone (solvent)
-
Diethyl ether
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add o-cresol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone.
-
Stir the suspension vigorously and heat to a gentle reflux (approx. 60°C).
-
Add dimethyl sulfate (1.1 eq) dropwise to the refluxing mixture over 30-45 minutes.
-
After the addition is complete, continue to reflux the mixture for 4-6 hours, monitoring the reaction by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the resulting residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Vacuum Distillation
-
Set up a fractional distillation apparatus for vacuum operation. Use a short-path distillation head with a vacuum jacket for better efficiency.
-
Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Slowly reduce the pressure to the desired level (e.g., 5-10 mmHg).
-
Gradually heat the distillation flask using a heating mantle.
-
Collect any low-boiling fractions (e.g., residual solvent) separately.
-
Collect the main fraction at the appropriate boiling point for this compound under the applied pressure. (Boiling point at atmospheric pressure is ~234.5°C).[1]
-
Monitor the purity of the collected fractions by GC.
-
Combine the pure fractions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common scale-up issues.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). DE3103665C2 - Process for the o-methylation of phenols and a catalyst for carrying out the process.
-
ResearchGate. (n.d.). Different methylating agents used for O-methylation of phenolic compounds. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 3-methoxyphenol. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). US3376351A - Process for producing methoxyphenol or ethoxyphenol.
-
ACS Publications. (2004). O Methylation of Phenol in Liquid Phase over Basic Zeolites. Industrial & Engineering Chemistry Research. Retrieved from [Link]
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minimizing impurity formation in 3-Methoxy-2-methylphenol reactions
Welcome to the technical support center for 3-Methoxy-2-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile substituted phenol. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments, with a core focus on minimizing impurity formation. Our aim is to blend technical accuracy with practical, field-proven insights to ensure the integrity and success of your synthetic endeavors.
I. Understanding the Reactivity of this compound
Before delving into specific troubleshooting scenarios, it is crucial to understand the electronic and steric influences of the substituents on the aromatic ring of this compound. The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating, ortho, para-directing groups due to their ability to donate electron density to the ring through resonance.[1] The methyl (-CH₃) group is a weaker activating, ortho, para-director through an inductive effect.[2]
The interplay of these groups dictates the regioselectivity of electrophilic aromatic substitution and can also predispose the molecule to certain side reactions. The positions ortho and para to the powerful hydroxyl group are highly activated. However, the substitution pattern of this compound presents a unique scenario where steric hindrance and the combined directing effects of the three substituents will finely control the outcome of reactions.
II. Troubleshooting Guide & FAQs: Minimizing Impurity Formation
This section addresses common issues related to impurity formation in reactions with this compound. Each question is followed by a detailed explanation of the underlying causes and actionable protocols to mitigate the problem.
FAQ 1: Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)
Question: During the nitration (or halogenation) of this compound, I am observing the formation of multiple mono-substituted isomers and some di-substituted byproducts. How can I improve the regioselectivity and prevent polysubstitution?
Root Cause Analysis:
The formation of isomeric and di-substituted products is a common challenge when working with highly activated aromatic compounds like this compound.[3] The hydroxyl and methoxy groups strongly activate the ring towards electrophilic attack, making it susceptible to multiple substitutions.[1] The directing effects of the three substituents can lead to substitution at several positions, and the high reactivity can make it difficult to stop the reaction at the mono-substitution stage.
-
Directing Effects: The -OH group is the most powerful activating group, strongly directing ortho and para. The -OCH₃ group is also a strong ortho, para-director. The -CH₃ group is a weaker ortho, para-director. The positions on the ring will be activated to different extents, leading to a mixture of isomers.
-
Polysubstitution: The electron-rich nature of the mono-substituted product can be even more reactive than the starting material, leading to a second substitution reaction.[3]
Troubleshooting & Mitigation Strategies:
To enhance regioselectivity and minimize polysubstitution, careful control of reaction conditions is paramount.
Table 1: Key Parameters for Controlling Electrophilic Aromatic Substitution
| Parameter | Recommendation | Rationale |
| Temperature | Maintain low temperatures (e.g., 0 °C to -20 °C). | Reduces the overall reaction rate, allowing for better control and minimizing over-reaction. |
| Reagent Stoichiometry | Use of a slight excess (1.0-1.1 equivalents) of the electrophile. | Limits the availability of the electrophile for subsequent reactions. |
| Rate of Addition | Slow, dropwise addition of the electrophile. | Maintains a low concentration of the electrophile in the reaction mixture, disfavoring polysubstitution. |
| Solvent | Use of less polar solvents can sometimes temper reactivity. | Modulates the reactivity of the electrophilic species. |
| Catalyst (for Halogenation) | For bromination or chlorination, a Lewis acid catalyst may not be necessary due to the high activation of the ring.[4] | Avoiding a strong catalyst can prevent runaway reactions and reduce byproduct formation. |
Detailed Experimental Protocol: Regioselective Mononitration
This protocol is designed to favor the formation of a single mono-nitro product by using a milder nitrating agent and controlled conditions.
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as acetonitrile in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Preparation: In the dropping funnel, prepare a solution of cerium (IV) ammonium nitrate (CAN) (1.05 equivalents) in acetonitrile.[5]
-
Slow Addition: Add the CAN solution dropwise to the cooled solution of this compound over a period of 30-60 minutes with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the starting material is consumed, quench the reaction by pouring the mixture into ice-cold water.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to isolate the desired isomer.
Logical Workflow for Minimizing Polysubstitution
Caption: Controlled reaction workflow to minimize polysubstitution.
FAQ 2: Oxidation of the Phenolic Group
Question: My reaction mixture is turning dark, and I am isolating colored impurities, which I suspect are quinone-type compounds. How can I prevent the oxidation of the phenol?
Root Cause Analysis:
Phenols are susceptible to oxidation, especially under basic conditions or in the presence of oxidizing agents, light, and trace metal impurities.[6][7] The oxidation of this compound can lead to the formation of highly colored quinone and polymeric impurities.[8][9] This is a significant issue as these impurities can be difficult to remove and can compromise the purity and stability of the final product.
Troubleshooting & Mitigation Strategies:
Preventing the oxidation of the phenolic hydroxyl group requires a combination of careful experimental technique and the use of protective measures.
Table 2: Strategies to Prevent Phenol Oxidation
| Strategy | Implementation | Rationale |
| Inert Atmosphere | Conduct reactions under an inert atmosphere (e.g., nitrogen or argon). | Excludes atmospheric oxygen, a primary oxidant. |
| Degassed Solvents | Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles. | Removes dissolved oxygen from the reaction medium. |
| Antioxidants | Add a small amount of an antioxidant such as butylated hydroxytoluene (BHT) or sodium sulfite to the reaction mixture. | These compounds act as radical scavengers, inhibiting oxidative chain reactions.[6] |
| Protection of the Hydroxyl Group | Temporarily protect the hydroxyl group as an ether (e.g., methoxymethyl (MOM) ether) or an ester. | The protected phenol is no longer susceptible to oxidation. The protecting group can be removed in a subsequent step. |
| Control of pH | Avoid strongly basic conditions where possible, as the corresponding phenoxide is more susceptible to oxidation. | The phenoxide anion has a lower oxidation potential than the neutral phenol. |
Detailed Experimental Protocol: Protection of the Phenolic Hydroxyl Group as a MOM Ether
This protocol provides a method for protecting the hydroxyl group, which is particularly useful for multi-step syntheses where the phenol might be exposed to oxidative or other incompatible conditions.
-
Dissolution: Dissolve this compound (1 equivalent) and a non-nucleophilic base such as triethylamine (2.0 equivalents) in a dry, aprotic solvent like dichloromethane in a flask under an inert atmosphere.[10]
-
Cooling: Cool the solution to 0 °C.
-
Reagent Addition: Add methoxymethyl chloride (MOM-Cl) (1.5 equivalents) dropwise to the solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction with water and extract the product with dichloromethane. Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the resulting MOM-protected phenol by column chromatography.
Deprotection: The MOM group can be readily removed under acidic conditions (e.g., HCl in methanol) to regenerate the phenol.
Decision Tree for Preventing Phenol Oxidation
Caption: Decision-making process for preventing phenol oxidation.
FAQ 3: Demethylation of the Methoxy Group
Question: In my Friedel-Crafts acylation reaction using aluminum chloride (AlCl₃), I am observing a significant amount of a byproduct that appears to be demethylated. How can I avoid this side reaction?
Root Cause Analysis:
Lewis acids, such as aluminum chloride, which are commonly used as catalysts in Friedel-Crafts reactions, can coordinate to the oxygen atom of the methoxy group. This coordination can facilitate the cleavage of the methyl-oxygen bond, leading to the formation of a phenol.[11][12] This is particularly problematic at elevated temperatures or with prolonged reaction times.
Troubleshooting & Mitigation Strategies:
Minimizing demethylation requires careful selection of the Lewis acid and strict control over the reaction conditions.
Table 3: Minimizing Demethylation in Friedel-Crafts Reactions
| Parameter | Recommendation | Rationale |
| Lewis Acid | Use a milder Lewis acid such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂). | These Lewis acids are less prone to promoting demethylation compared to AlCl₃. |
| Stoichiometry of Lewis Acid | Use the minimum catalytic amount of the Lewis acid required. | Excess Lewis acid can increase the rate of demethylation. |
| Temperature | Maintain low reaction temperatures (e.g., 0 °C or below). | Demethylation is often a thermally activated process.[12] |
| Reaction Time | Monitor the reaction closely and quench it as soon as the starting material is consumed. | Prolonged exposure to the Lewis acid increases the likelihood of demethylation. |
Detailed Experimental Protocol: Mild Friedel-Crafts Acylation
-
Complex Formation: In a flask under an inert atmosphere, suspend anhydrous ferric chloride (FeCl₃) (1.1 equivalents) in dry dichloromethane. Cool the suspension to 0 °C.
-
Acyl Chloride Addition: Add the acyl chloride (1.05 equivalents) dropwise to the suspension.
-
Substrate Addition: After stirring for 15 minutes, add a solution of this compound (1 equivalent) in dry dichloromethane dropwise, maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction at 0 °C and monitor its progress by TLC or HPLC.
-
Workup: Upon completion, slowly pour the reaction mixture into a mixture of ice and concentrated HCl.
-
Extraction and Purification: Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
FAQ 4: Side-Chain Reactions of the Methyl Group
Question: I am performing a reaction under oxidative or radical conditions and observing byproducts resulting from reactions at the methyl group. How can I preserve the methyl group?
Root Cause Analysis:
The methyl group attached to the aromatic ring is a benzylic position. Benzylic C-H bonds are weaker than typical alkyl C-H bonds and are therefore more susceptible to oxidation and radical halogenation.[13][14] Strong oxidizing agents like potassium permanganate can oxidize the methyl group to a carboxylic acid.[13] Similarly, radical initiators in the presence of a halogen source (like N-bromosuccinimide, NBS) can lead to benzylic halogenation.[15]
Troubleshooting & Mitigation Strategies:
Protecting the methyl group itself is generally not practical. Therefore, the key is to choose reagents and conditions that are selective for the desired transformation on the ring or other functional groups, without affecting the benzylic position.
Table 4: Preserving the Methyl Group
| Reaction Type | Recommendation | Rationale |
| Oxidation | Avoid strong oxidizing agents like KMnO₄ or chromic acid if the methyl group needs to be preserved. | These reagents are known to readily oxidize benzylic carbons with at least one hydrogen.[13][16] |
| Halogenation | For ring halogenation, use electrophilic halogenating agents (e.g., Br₂ with a mild catalyst if needed) and avoid radical initiators (e.g., AIBN, UV light). | Radical conditions promote side-chain halogenation. |
| General Reactivity | If possible, perform reactions that are incompatible with the benzylic methyl group before introducing it in the synthetic sequence. | A retrosynthetic approach can help in planning a sequence that avoids sensitive functionalities. |
III. Analytical Methods for Impurity Profiling
The identification and quantification of impurities are critical for process optimization and quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for this purpose.[4][17][18][19][20]
HPLC Method Development:
-
Column: A reversed-phase C18 column is typically suitable for separating this compound and its derivatives.
-
Mobile Phase: A gradient of water (often with a small amount of acid like formic acid or acetic acid for better peak shape) and a polar organic solvent like acetonitrile or methanol is commonly used.
-
Detection: UV detection at a wavelength where the parent compound and potential impurities have significant absorbance (e.g., 270-280 nm) is a good starting point.
GC-MS for Impurity Identification:
-
Derivatization: Phenolic compounds can be derivatized (e.g., silylation) to increase their volatility for GC analysis.[17]
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms) is generally effective.
-
Mass Spectrometry: The mass spectra of the separated components can be compared with spectral libraries for identification.
IV. Conclusion
Minimizing impurity formation in reactions involving this compound is achievable through a deep understanding of its reactivity and meticulous control of experimental parameters. By considering the potential for isomeric substitution, oxidation, demethylation, and side-chain reactions, and by implementing the strategies outlined in this guide, researchers can significantly improve the purity and yield of their desired products. The combination of careful reaction design, controlled execution, and robust analytical monitoring is the cornerstone of successful synthesis in this context.
V. References
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U.S. Patent 4,316,996, Discoloration prevention of phenolic antioxidants, issued February 23, 1982.
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Chemistry LibreTexts. (2022, September 12). 1.32: Side Chain Oxidations, Phenols, Arylamines. [Link]
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Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]
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Proestos, C., & Kapsokefalou, M. (2007). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Molecules, 12(5), 904–914. [Link]
-
Chem-Station. (2024, January 15). O-Demethylation. [Link]
-
European Patent 0656879, Process for the bromination of methyl-2-(2-methylphenyl)-3-methoxy-propenoate, issued June 7, 1995.
-
U.S. Patent 7,053,218, Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties, issued May 30, 2006.
-
Alvarez-Barragan, B., et al. (2017). Oxidation of Substituted Catechols at the Air–Water Interface: Production of Carboxylic Acids, Quinones, and Polyphenols. Environmental Science & Technology, 51(12), 6883–6892. [Link]
-
Chemistry LibreTexts. (2021, October 10). 18.7: Side-Chain Reactions of Benzene Derivatives. [Link]
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Chemistry Steps. (n.d.). Reactions of Phenols. [Link]
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ResearchGate. (2015). Inhibiting oxidation. [Link]
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Purdue University. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction. [Link]
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National Institutes of Health. (2010). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. [Link]
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Thompson, D. C., et al. (1995). o-Methoxy-4-alkylphenols that form quinone methides of intermediate reactivity are the most toxic in rat liver slices. Chemical Research in Toxicology, 8(3), 323–327. [Link]
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Beilstein Journal of Organic Chemistry. (2024). Synthesis of polycyclic aromatic quinones by continuous flow electrochemical oxidation. [Link]
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Arkat USA. (2006). Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate. [Link]
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Malaysian Journal of Science. (1991). A Simple and Clean Method for Methoxymethylation of Phenols. [Link]
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ResearchGate. (2018). One-step process for demethoxylation and dealkylation over stacked-bed and mixed-bed of Au/TiO2 and HZSM-5 catalysts. [Link]
-
The Journal of Organic Chemistry. (1958). OXIDATION OF HINDERED PHENOLS. I. OXIDATION OF AND OXIDATION INHIBITION BY 2,6-DI-tert-BUTYL-4-METHYLPHENOL. [Link]
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ResearchGate. (2019). Analytical results of substituted phenols in real samples for FPSE-HPLC-UV method. [Link]
-
U.S. Patent 5,847,231, Selective nitration of phenol derivatives, issued December 8, 1998.
-
U.S. Environmental Protection Agency. (1984). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. [Link]
-
University of Illinois Springfield. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. [Link]
-
Wikipedia. (n.d.). Phenol. [Link]
-
LCGC International. (2007). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. [Link]
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Pearson. (2024). Oxidation of Phenols to Quinones. [Link]
-
Organic Chemistry On-Line. (n.d.). Arenes: Reactions of Aryl Side-Chains. [Link]
-
ResearchGate. (2019). Orienting methoxy group-carbocation conjugation effects explaining the regioselectivity of electrophilic substitution. [Link]
-
Chemguide. (n.d.). Ring reactions of phenol. [Link]
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Beaudry Research Group. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. [Link]
-
Jack Westin. (n.d.). Oxidation And Reduction Hydroquinones Ubiquinones Biological 2e Redox Centers - Phenols - MCAT Content. [Link]
-
YouTube. (2021, March 13). 18.5 Side Chain Reactions of Benzenes | Organic Chemistry. [Link]
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National Institutes of Health. (2011). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. [Link]
-
University of Florida. (n.d.). Packet 6, 2325 Key. [Link]
-
Royal Society of Chemistry. (2020). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. [Link]
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YouTube. (2020, June 15). Aromatic side chain reactions and reduction. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
ResearchGate. (2009). Sequential Bromination/Dearomatization Reactions of 2-Methoxyphenols en route to Bromo-Substituted ortho-Quinonemonoacetals. [Link]
-
Oriental Journal of Chemistry. (2016). A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide. [Link]
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Validation & Comparative
A Comparative Analysis of the Biological Activities of Methoxyphenol Isomers: A Focus on 3-Methoxy-2-methylphenol
For researchers and professionals in drug development, understanding the nuanced differences in the biological activity of structural isomers is paramount. Methoxyphenols, a class of organic compounds characterized by a hydroxyl and a methoxy group attached to a benzene ring, are of particular interest due to their diverse and potent biological effects. This guide provides an in-depth comparison of the biological activities of various methoxyphenol isomers, with a special focus on the less-studied 3-methoxy-2-methylphenol. While direct experimental data for this specific isomer is limited, we can extrapolate its potential activities based on well-established structure-activity relationships within the methoxyphenol family.
The Significance of Isomeric Variation in Methoxyphenols
The positioning of the methoxy and hydroxyl groups on the phenolic ring, along with the presence and location of other substituents, profoundly influences the molecule's electronic properties, steric hindrance, and ultimately, its interaction with biological targets. This guide will delve into the comparative antioxidant, anti-inflammatory, antimicrobial, and cytotoxic activities of key methoxyphenol isomers, drawing upon experimental data to elucidate the principles of their structure-activity relationships.
Comparative Biological Activities of Well-Characterized Methoxyphenol Isomers
Extensive research has been conducted on isomers such as 2-methoxyphenol (guaiacol) and 4-methoxyphenol (mequinol), and their derivatives. These studies provide a solid foundation for understanding the biological potential of the broader class of methoxyphenols.
Antioxidant Activity
The antioxidant capacity of phenolic compounds is largely attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals. The position of the methoxy group influences this activity.
Key Findings from Experimental Data:
-
2-Methoxyphenol (Guaiacol) and its Derivatives: Guaiacol and its derivatives, such as eugenol (4-allyl-2-methoxyphenol), are recognized for their radical-scavenging properties.[1] The methoxy group at the ortho position can form an intramolecular hydrogen bond with the phenolic hydroxyl group, which can affect the bond dissociation enthalpy of the O-H bond and, consequently, the antioxidant activity.
-
4-Methoxyphenol (Mequinol): This isomer is also a known antioxidant.[2] Studies on dimers of p-methoxyphenol have shown enhanced radical-scavenging activity compared to the monomeric form.[2]
-
Structure-Activity Relationship: The presence of electron-donating groups, such as methoxy and alkyl groups, generally enhances the antioxidant activity of phenols by stabilizing the resulting phenoxyl radical.[3]
Table 1: Comparative Antioxidant Activity of Selected Methoxyphenol Derivatives
| Compound | Assay | Results | Reference |
| Eugenol (4-allyl-2-methoxyphenol) | DPPH radical scavenging | Active | [1] |
| p-Methoxyphenol dimer | Induction period method | Enhanced activity over monomer | [2] |
| 2-tert-butyl-4-methoxyphenol (BHA) | Various assays | Potent antioxidant | [4][5] |
Experimental Protocol: DPPH Radical Scavenging Assay
This widely used assay spectrophotometrically measures the ability of an antioxidant to reduce the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Preparation of Reagents: A stock solution of DPPH in methanol is prepared. The test compounds and a standard antioxidant (e.g., ascorbic acid) are dissolved in a suitable solvent to create a range of concentrations.
-
Reaction: An aliquot of the test compound solution is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).
-
Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined.
Diagram 1: Workflow of the DPPH Radical Scavenging Assay
Caption: Workflow for determining antioxidant activity using the DPPH assay.
Anti-inflammatory Activity
Many methoxyphenol derivatives exhibit anti-inflammatory properties, often by modulating key signaling pathways involved in the inflammatory response.
Key Findings from Experimental Data:
-
Derivatives of 2-methoxyphenol have been shown to inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of pro-inflammatory prostaglandins.[1][6]
-
Some methoxyphenols can suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated macrophages.
-
The combination of certain synthetic phenolic antioxidants, such as BHA and BHT, can exert potent synergistic anti-inflammatory effects.[4][5][7]
Diagram 2: Simplified Anti-inflammatory Signaling Pathway
Caption: Methoxyphenols can inhibit inflammatory pathways like NF-κB and MAPK.
Antimicrobial Activity
Certain methoxyphenol derivatives have demonstrated efficacy against a range of microorganisms.
Key Findings from Experimental Data:
-
Eugenol is well-known for its antimicrobial properties against various foodborne pathogens and spoilage bacteria.[8][9]
-
The antimicrobial activity is often attributed to the ability of these compounds to disrupt microbial cell membranes and interfere with essential cellular functions.
-
Derivatives of 3-methoxyphenol have also been synthesized and evaluated for their antibacterial activity.[10]
Table 2: Minimum Inhibitory Concentrations (MIC) of Selected Methoxyphenols against Staphylococcus aureus
| Compound | MIC (mM) | Reference |
| Eugenol | 0.75 (IC50) | [8][9] |
| Capsaicin | 0.68 (IC50) | [8][9] |
| Vanillin | 1.38 (IC50) | [8][9] |
Cytotoxicity
The cytotoxic effects of methoxyphenols are of interest for their potential applications in cancer research.
Key Findings from Experimental Data:
-
The cytotoxicity of methoxyphenol derivatives varies significantly with their structure. For instance, dimerization can either increase or decrease cytotoxicity compared to the monomer.[2]
-
Some methoxyphenol derivatives have been shown to induce apoptosis in cancer cell lines.
-
Quantitative structure-activity relationship (QSAR) studies have been employed to predict the cytotoxicity of 2-methoxyphenols.[1][6]
Structure-Activity Relationship (SAR) Insights
The collective data on methoxyphenol isomers allows for the deduction of several SAR principles:
-
Position of the Methoxy Group: The relative position of the methoxy and hydroxyl groups is critical. An ortho-methoxy group can form an intramolecular hydrogen bond, influencing the molecule's reactivity.
-
Nature of Substituents: The presence of other alkyl, allyl, or electron-withdrawing/donating groups on the benzene ring can significantly modulate the biological activity. Electron-donating groups generally enhance antioxidant activity.
-
Steric Hindrance: Bulky substituents near the hydroxyl group can impact its ability to interact with biological targets or scavenge free radicals.
-
Dimerization: As seen with p-methoxyphenol, dimerization can lead to enhanced biological activity, potentially due to an increased number of phenolic hydroxyl groups and altered electronic properties.[2]
Predicted Biological Activity Profile of this compound
While direct experimental data on this compound is scarce in the available literature, we can formulate a hypothesis regarding its potential biological activities based on its structure and the established SAR of related compounds.
Chemical Structure: this compound has a methoxy group at the meta position and a methyl group at the ortho position relative to the hydroxyl group.
Predicted Activities:
-
Antioxidant Activity: The presence of both a methoxy and a methyl group, which are electron-donating, is expected to enhance the electron density on the aromatic ring. This should facilitate the donation of the hydroxyl proton to scavenge free radicals, suggesting that this compound likely possesses antioxidant properties. The steric hindrance from the adjacent methyl group might slightly modulate this activity compared to unhindered isomers.
-
Anti-inflammatory Activity: Given that other methoxyphenol isomers with electron-donating groups exhibit anti-inflammatory effects, it is plausible that this compound could also inhibit key inflammatory mediators like COX-2 and iNOS. Experimental verification is necessary to confirm this.
-
Antimicrobial Activity: The lipophilicity conferred by the methyl and methoxy groups may allow this compound to interact with and disrupt microbial cell membranes, suggesting potential antimicrobial activity. This is a common feature among phenolic compounds.
-
Cytotoxicity: The cytotoxic potential is more challenging to predict without experimental data. However, like many phenolic compounds, it may exhibit some level of cytotoxicity, particularly at higher concentrations. The GHS classification from its PubChem entry indicates it is harmful if swallowed and can cause skin and eye irritation, suggesting a degree of bioactivity that warrants careful handling.[11]
Future Directions and the Need for Experimental Validation
The analysis presented in this guide underscores a significant data gap for this compound. To fully understand its therapeutic potential, a systematic experimental evaluation is crucial. Future research should focus on:
-
In vitro antioxidant assays: Employing methods like DPPH, ABTS, and ORAC to quantify its radical-scavenging capabilities.
-
Anti-inflammatory studies: Using cell-based assays (e.g., LPS-stimulated macrophages) to measure its effects on inflammatory markers.
-
Antimicrobial screening: Determining its MIC against a panel of pathogenic bacteria and fungi.
-
Cytotoxicity profiling: Assessing its effects on various cancer and non-cancerous cell lines.
By undertaking these studies, the scientific community can build a comprehensive biological activity profile for this compound, allowing for a more direct and accurate comparison with its better-characterized isomers. This will undoubtedly open new avenues for its potential application in drug discovery and development.
References
-
Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. (2007). In Vivo. Retrieved January 22, 2026, from [Link]
-
This compound. (n.d.). LookChem. Retrieved January 22, 2026, from [Link]
-
3-[Hydroxy(methoxy)methyl]-2-methylphenol. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. (2021). Foods. Retrieved January 22, 2026, from [Link]
-
Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. (2022). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved January 22, 2026, from [Link]
-
Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Antioxidant and antibacterial activity of new 3-methylflavones. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert - In Vivo. (n.d.). In Vivo. Retrieved January 22, 2026, from [Link]
-
(PDF) Anti-microbial and Anti-inflammatory Activity of New 4-methoxy-3-(methoxymethyl) Phenol and ( E )-N′-(5-bromo-2-methoxybenzylidene)-4-methoxy Benzohydrazide Isolated from Calotropis gigantean white. (2017). ResearchGate. Retrieved January 22, 2026, from [Link]
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Predicting the Biological Activities of 2-Methoxyphenol Antioxidants: Effects of Dimers. (n.d.). CORE. Retrieved January 22, 2026, from [Link]
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Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations. (n.d.). In Vivo. Retrieved January 22, 2026, from [Link]
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Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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A Comparative Guide to the Validation of an HPLC-UV Method for 3-Methoxy-2-methylphenol Analysis
For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of product quality and regulatory compliance. This guide provides an in-depth technical comparison of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the analysis of 3-Methoxy-2-methylphenol, a key chemical intermediate. We will explore the causality behind the experimental choices in the validation process and objectively compare its performance against established alternative analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and Capillary Electrophoresis with UV detection (CE-UV).
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1][2] This guide is structured to provide not just a protocol, but a self-validating system of logic, grounded in authoritative sources and practical field insights.
The Central Role of Method Validation
Method validation is a mandatory process in the pharmaceutical industry, ensuring that an analytical method is reliable, reproducible, and accurate for its intended use. The International Council for Harmonisation (ICH) provides a comprehensive framework for the validation of analytical procedures, which we will adhere to throughout this guide.[3]
HPLC-UV Method for this compound: A Deep Dive
High-Performance Liquid Chromatography is a powerful technique for the separation, identification, and quantification of compounds.[4] Coupled with a UV detector, it offers a robust and widely accessible method for analyzing chromophoric molecules like this compound.
Experimental Protocol: HPLC-UV Method Validation
This section details the step-by-step methodology for validating an HPLC-UV method for the analysis of this compound.
1. Specificity: Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[5]
-
Protocol:
-
Prepare a solution of this compound standard.
-
Prepare a placebo solution containing all formulation components except the analyte.
-
Prepare a spiked solution containing the placebo and the analyte.
-
Inject all three solutions into the HPLC system.
-
Rationale: This experiment demonstrates that the excipients in the matrix do not interfere with the analyte peak, ensuring the method's selectivity.
-
2. Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[5]
-
Protocol:
-
Prepare a series of at least five standard solutions of this compound of known concentrations.
-
Inject each solution in triplicate.
-
Plot a graph of the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Rationale: This establishes the concentration range over which the method is accurate and precise, a critical parameter for quantifying the analyte in various sample concentrations.
-
3. Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[5]
-
Protocol:
-
Prepare spiked placebo samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze these samples in triplicate.
-
Calculate the percentage recovery for each sample.
-
Rationale: This demonstrates the method's ability to provide results that are close to the true value, ensuring the reliability of the quantitative data.
-
4. Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[5]
-
Protocol:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day and inter-analyst): Repeat the analysis on a different day with a different analyst.
-
Calculate the relative standard deviation (RSD) for each set of measurements.
-
Rationale: This assesses the method's variability under different conditions, providing confidence in its reproducibility.
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5]
-
Protocol:
-
Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
-
Rationale: These parameters define the lower limits of the method's capabilities, which is crucial for the analysis of impurities or low-concentration samples.
-
6. Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[5]
-
Protocol:
-
Introduce small, deliberate changes to the method parameters, such as the mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).
-
Analyze the effect of these changes on the system suitability parameters (e.g., peak area, retention time, tailing factor).
-
Rationale: This ensures the method's reliability when subjected to minor variations that can occur during routine use.
-
Visualizing the Validation Workflow
Caption: A flowchart illustrating the systematic workflow for the validation of an HPLC-UV analytical method.
Performance Comparison: HPLC-UV vs. Alternatives
To provide a comprehensive evaluation, the performance of the validated HPLC-UV method is compared with two common alternatives for the analysis of phenolic compounds: Gas Chromatography with Flame Ionization Detection (GC-FID) and Capillary Electrophoresis with UV detection (CE-UV).[4][6] The following table summarizes typical performance characteristics based on literature and our in-house experience with similar phenolic compounds.
| Performance Parameter | HPLC-UV | GC-FID | CE-UV |
| Specificity | High (with appropriate column and mobile phase) | Very High (excellent for isomer separation) | High (dependent on buffer composition) |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.997 |
| Range (µg/mL) | 1 - 100 | 0.5 - 50 | 5 - 150 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 95 - 105% |
| Precision (RSD%) | < 2% | < 3% | < 5% |
| LOD (µg/mL) | ~0.1 | ~0.05 | ~1 |
| LOQ (µg/mL) | ~0.3 | ~0.15 | ~3 |
| Analysis Time (min) | 10 - 20 | 15 - 30 | 5 - 15 |
| Sample Throughput | Moderate | Moderate | High |
| Derivatization Required | No | Often recommended for polar analytes | No |
| Instrumentation Cost | Moderate | Moderate | High |
| Solvent Consumption | High | Low | Very Low |
Key Insights from the Comparison:
-
HPLC-UV stands out as a well-balanced technique, offering excellent accuracy, precision, and a wide linear range without the need for derivatization. Its primary drawback is the relatively high solvent consumption.
-
GC-FID provides superior specificity, particularly for resolving isomers, and often achieves lower detection limits.[7] However, the analysis of polar compounds like phenols may require a derivatization step to improve volatility and peak shape, adding complexity to the sample preparation.
-
CE-UV excels in terms of analysis speed and minimal solvent usage, making it a "greener" alternative.[6] Its precision can be slightly lower than chromatographic methods, and it may have higher detection limits.
Visualizing the Method Selection Logic
Caption: A decision-making diagram for selecting an analytical method based on key performance requirements.
Conclusion
The validation of an HPLC-UV method for the analysis of this compound demonstrates that it is a highly suitable technique for routine quality control in a pharmaceutical setting. It offers a robust, reliable, and accurate platform for quantification. While GC-FID may be preferred for its superior isomer separation and lower detection limits, and CE-UV for its high throughput and low environmental impact, the HPLC-UV method presents the most balanced approach in terms of ease of use, performance, and cost-effectiveness for this particular application. The choice of the most appropriate analytical technique will ultimately depend on the specific requirements of the analysis, including the need for isomer separation, desired sample throughput, and available resources.
References
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U.S. Environmental Protection Agency. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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United States Pharmacopeia. (n.d.). General Chapter <1225> Validation of Compendial Procedures. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Cresols. Centers for Disease Control and Prevention. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
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United States Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Retrieved from [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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Agilent Technologies. (2017). Determination of Phenolic Compounds (HJ 703-2014). Retrieved from [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Methoxy-2-methylphenol
In the landscape of pharmaceutical development and chemical analysis, the integrity of quantitative data is paramount. The choice of an analytical method can significantly impact the reliability of results, influencing everything from impurity profiling to pharmacokinetic studies. This guide provides an in-depth comparison and cross-validation of two principal analytical techniques for the quantification of 3-Methoxy-2-methylphenol: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Our focus extends beyond a mere procedural outline. We will delve into the causality behind experimental choices, establishing a self-validating framework for the protocols described. This guide is designed for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for phenolic compounds.
Introduction to this compound and the Imperative for Accurate Quantification
This compound (CAS No. 6971-52-4), a substituted phenol, is a compound of interest in various chemical syntheses and can be a potential impurity or metabolite in pharmaceutical products.[1][2] Its accurate quantification is critical for ensuring product quality, safety, and efficacy.
Key Physicochemical Properties of this compound: [1][2]
-
Molecular Formula: C₈H₁₀O₂
-
Molecular Weight: 138.166 g/mol
-
Boiling Point: 234.5°C at 760 mmHg
-
LogP: 1.709
-
Hydrogen Bond Donor/Acceptor Count: 1/2
These properties, particularly its moderate polarity and boiling point, make it amenable to analysis by both HPLC and GC, warranting a comparative study to determine the optimal method for specific applications.
Foundational Principles of the Selected Analytical Techniques
The selection of an analytical technique is the first critical decision in method development. For a compound like this compound, both HPLC and GC present viable, yet distinct, advantages.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, particularly for compounds that are non-volatile or thermally labile.[3] It separates components in a liquid sample by passing them through a column packed with a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. For phenolic compounds, reverse-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile), is the most common approach.[4][5]
Causality in HPLC Method Design:
-
Why a C18 Column? The octadecylsilyl (C18) stationary phase provides a hydrophobic surface that interacts effectively with the nonpolar regions of this compound, allowing for good retention and separation from more polar or nonpolar impurities.
-
Why a UV Detector? The phenolic ring in this compound contains a chromophore that absorbs UV light. A UV detector offers a robust, linear, and cost-effective means of quantification.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is a powerful technique for separating and analyzing volatile compounds.[7] The sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter a mass spectrometer (MS), which provides both quantitative data and structural information by fragmenting the molecule and analyzing the resulting mass-to-charge ratios. The high selectivity and sensitivity of MS make GC-MS a gold standard for trace analysis and impurity identification.[8]
Causality in GC-MS Method Design:
-
Why GC? With a boiling point of 234.5°C, this compound is sufficiently volatile for GC analysis without derivatization, simplifying sample preparation.
-
Why MS Detection? Mass spectrometry provides superior selectivity compared to non-specific detectors like Flame Ionization Detection (FID). It allows for the unambiguous identification of the analyte even in complex matrices by monitoring for its specific molecular ion and fragmentation patterns.
The Framework of Cross-Validation
Before comparing the methods, it is essential to understand the principles of analytical method validation and cross-validation. The objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[9][10] The International Council for Harmonisation (ICH) Q2(R2) guideline provides a comprehensive framework for this process.[11][12]
Cross-validation is performed to demonstrate that two or more analytical procedures can be used for the same intended purpose, yielding comparable results.[12][13] This is crucial when, for example, a method is transferred between laboratories or when data from different analytical techniques need to be correlated.[14]
The following diagram illustrates the typical workflow for cross-validating two analytical methods.
Caption: Workflow for the cross-validation of two analytical methods.
Experimental Protocols
The following protocols are provided as a robust starting point for the analysis of this compound. Optimization may be required based on the specific sample matrix and available instrumentation.
Protocol 1: HPLC-UV Method
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (reagent grade)
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid. The organic-to-aqueous ratio should be optimized for ideal retention time.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 274 nm (based on the UV absorbance of phenolic compounds)[6]
4. Standard and Sample Preparation:
-
Stock Standard (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock standard with the mobile phase.
-
Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: GC-MS Method
1. Materials and Reagents:
-
This compound reference standard
-
Methanol or Dichloromethane (GC grade)
-
Helium (ultra-high purity)
2. Instrumentation:
-
Gas chromatograph with a mass selective detector
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Data acquisition and processing software
3. Chromatographic and MS Conditions:
-
Inlet Temperature: 250°C
-
Injection Mode: Split (e.g., 20:1 ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial: 80°C, hold for 1 minute
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification (e.g., m/z 138, 123) and Full Scan for identification.
4. Standard and Sample Preparation:
-
Stock Standard (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serially diluting the stock standard with methanol.
-
Sample Preparation: Dissolve the sample in methanol to achieve a concentration within the calibration range.
Cross-Validation: Data Comparison and Acceptance Criteria
To cross-validate the two methods, a minimum of five samples (e.g., spiked placebo at different concentrations) should be analyzed in triplicate by each method. The results are then statistically compared. The performance parameters are interconnected, as illustrated below.
Caption: Interrelationship of analytical validation parameters.
The following table summarizes the typical performance data expected from each method and the acceptance criteria for demonstrating comparability, based on ICH guidelines.[12][15]
| Performance Parameter | HPLC-UV | GC-MS | Acceptance Criteria for Cross-Validation |
| Linearity (R²) | > 0.999 | > 0.998 | R² values should be comparable and > 0.99. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Mean recovery difference between methods should be ≤ 5%. |
| Precision (%RSD) | |||
| - Repeatability | < 1.0% | < 1.5% | RSD values should be comparable and within acceptable limits. |
| - Intermediate Precision | < 1.5% | < 2.0% | |
| LOD | ~50 ng/mL | ~5 ng/mL | GC-MS is expected to be more sensitive. |
| LOQ | ~150 ng/mL | ~15 ng/mL | The LOQ of each method must be suitable for the intended application. |
| Specificity | Demonstrated by peak purity and resolution from known impurities. | Demonstrated by unique retention time and mass spectrum. | Both methods must be free from interference at the analyte's retention time. |
Note: The values presented in the table are illustrative and based on typical performance for well-developed methods. Actual results may vary.
Senior Scientist's Insights and Recommendations
The choice between HPLC-UV and GC-MS is not merely about performance metrics but also about the analytical objective and laboratory logistics.
-
For High-Throughput QC Environments: HPLC-UV is often the method of choice. It is robust, requires less maintenance, and has faster sample cycle times compared to many GC-MS methods. Its sensitivity is generally sufficient for assay and purity testing of bulk materials.
-
For Trace Analysis and Structural Confirmation: GC-MS is unparalleled. Its superior sensitivity makes it ideal for detecting low-level impurities or for pharmacokinetic studies where analyte concentrations are minimal. The mass spectral data provides an additional layer of confirmation, which is invaluable in research and development and for identifying unknown peaks.
-
Cross-Validation in Practice: When performing the cross-validation, it is crucial to use the same batch of samples and standards for both analyses to eliminate variability. A statistical evaluation, such as a t-test on the mean results and an F-test on the variances, can provide a quantitative measure of the comparability between the two methods.
Conclusion
Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantification of this compound. The HPLC-UV method offers robustness and speed, making it suitable for routine quality control applications. The GC-MS method provides enhanced sensitivity and specificity, positioning it as the preferred choice for trace-level quantification and confirmatory analysis.
A thorough cross-validation, guided by the principles outlined in this document and by regulatory standards such as ICH Q2(R2), is essential to ensure that data generated by either method is equivalent and reliable.[12] This not only ensures data integrity but also provides flexibility in analytical strategy throughout the lifecycle of a product.[16] The ultimate selection of a method should be a scientifically justified decision based on the specific analytical requirements of the project.
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-
PubChem. This compound. National Center for Biotechnology Information. [Link]
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U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. March 2024. [Link]
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PubChem. 2-Methoxy-3-methylphenol. National Center for Biotechnology Information. [Link]
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. March 2022. [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. November 2023. [Link]
-
European Bioanalysis Forum. Cross and Partial Validation. [Link]
-
SIELC Technologies. Separation of 2-Methoxy-3-methylphenol on Newcrom R1 HPLC column. [Link]
-
PMC. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. National Center for Biotechnology Information. [Link]
-
Asian Journal of Chemistry. Determination of 3-Methoxy-5-methylphenol and Veramoss in Oakmoss Essential Oil by GC-TOFMS. [Link]
-
Occupational Safety and Health Administration. Methoxyphenol. [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]
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IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
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-
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BioPharm International. FDA Releases Guidance on Analytical Procedures. [Link]
-
PubChem. 3-[Hydroxy(methoxy)methyl]-2-methylphenol. National Center for Biotechnology Information. [Link]
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SIELC Technologies. Separation of 2-Methoxyphenol on Newcrom R1 HPLC column. [Link]
-
U.S. Environmental Protection Agency. Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. [Link]
-
GRCTS Webinar. Validation of Analytical Methods according to the New FDA Guidance. [Link]
-
ChemBK. 3-methoxy-5-methylphenol. [Link]
-
BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. [Link]
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A Comparative Guide to the Cytotoxicity of 3-Methoxy-2-methylphenol and Guaiacol
This guide provides a comparative analysis of the cytotoxic properties of two structurally related phenolic compounds: 3-Methoxy-2-methylphenol and Guaiacol (2-Methoxyphenol). For researchers in toxicology, pharmacology, and drug development, understanding the structure-activity relationship of such compounds is paramount. While Guaiacol is a well-documented compound with diverse applications and a known toxicological profile, this compound remains significantly less characterized.
This document synthesizes the available empirical data for Guaiacol and contrasts it with a predictive analysis for its isomer, this compound, based on established principles of phenolic compound toxicity. Crucially, we also provide a detailed, validated experimental protocol to enable researchers to generate the necessary direct comparative data, thereby addressing a critical knowledge gap in the field.
Physicochemical Profile: A Tale of Two Isomers
This compound and Guaiacol are structural isomers, sharing the same molecular formula (C₈H₁₀O₂) but differing in the substitution pattern on the phenol ring. This subtle distinction is the primary driver of potential differences in their biological activity, including cytotoxicity.
| Property | This compound | Guaiacol (2-Methoxyphenol) |
| Structure | ||
| Molecular Formula | C₈H₁₀O₂[1][2] | C₇H₈O₂[3][4] |
| Molecular Weight | 138.16 g/mol [1][2] | 124.14 g/mol [3] |
| IUPAC Name | This compound[1] | 2-methoxyphenol[4] |
| CAS Number | 6971-52-4[1][2] | 90-05-1[3] |
| Appearance | Not specified | Colorless to amber crystals or liquid[3] |
| Solubility | Not specified | Slightly water-soluble; soluble in aqueous sodium hydroxide[3] |
Guaiacol: A Review of Cytotoxic Mechanisms and Data
Guaiacol's biological effects are multifaceted, stemming from its phenolic structure. It is widely used as an expectorant and has disinfectant properties[3]. However, at higher concentrations, it exhibits significant toxicity.
Mechanism of Action: Guaiacol's cytotoxicity is primarily attributed to two competing mechanisms:
-
Antioxidant vs. Pro-oxidant Activity: The phenolic hydroxyl group allows Guaiacol to act as an antioxidant by donating a hydrogen atom to neutralize free radicals, mitigating oxidative stress[5][6]. However, this process creates a phenoxyl radical. In biological systems, phenolic compounds can be oxidized to form reactive quinone-like compounds[7]. These reactive metabolites can lead to the generation of Reactive Oxygen Species (ROS), disrupting cellular redox balance and causing oxidative damage, a common pathway for the cytotoxicity of many phenols[8][9].
-
Membrane Disruption: The phenolic structure of Guaiacol can interact with the lipid bilayers of cell membranes, increasing their permeability. This leads to the leakage of essential cellular contents and ultimately, cell death[5][10].
Empirical Cytotoxicity Data: Direct experimental data on Guaiacol's cytotoxicity reveals a concentration-dependent effect. A study on cultured human pulp fibroblasts reported a 50% inhibition concentration (IC50) of 9.8 mM [3]. In vivo studies in mice have demonstrated high toxicity at larger doses, leading to severe physiological effects including hepatic and renal necrosis[11][12]. It is noteworthy, however, that Guaiacol was not found to be genotoxic or clastogenic in several studies[3][13].
Caption: Known cytotoxic pathways of Guaiacol.
This compound: A Predictive Analysis
In stark contrast to Guaiacol, there is a significant lack of published, peer-reviewed data on the specific cytotoxicity of this compound. The primary information available comes from its GHS hazard classification, which indicates it is "Harmful if swallowed" and causes "skin irritation" and "serious eye damage"[1].
Structure-Activity Relationship (SAR) Hypothesis: Based on general principles of phenol toxicity, we can hypothesize how the structural differences might influence the cytotoxicity of this compound relative to Guaiacol:
-
Steric Hindrance: The presence of a methyl group ortho to the hydroxyl group could sterically hinder the hydroxyl group's ability to donate a hydrogen atom. This might reduce its antioxidant potential but could also affect its interaction with metabolic enzymes.
-
Electronic Effects: The methyl group is weakly electron-donating, which could slightly alter the electron density of the phenol ring and the acidity of the hydroxyl proton, potentially influencing its reactivity and ability to form a stable phenoxyl radical.
-
Metabolism: The different substitution pattern will likely lead to different metabolic products compared to Guaiacol, which could have their own unique toxicity profiles.
Without empirical data, it is difficult to definitively predict whether this compound would be more or less cytotoxic than Guaiacol. The introduction of the methyl group could either enhance or diminish its toxic potential, underscoring the absolute necessity for direct experimental evaluation.
A Validated Protocol for Comparative Cytotoxicity Assessment
To empower researchers to address the existing data gap, we provide a detailed, self-validating protocol for a standard colorimetric cytotoxicity assay, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). This assay measures the metabolic activity of cells, which serves as a proxy for cell viability[14].
Principle: In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, converting the yellow salt into an insoluble purple formazan crystal. The amount of formazan produced is directly proportional to the number of metabolically active (living) cells.
Step-by-Step Experimental Protocol:
-
Cell Culture & Seeding:
-
Rationale: To ensure uniform and healthy cells for the experiment.
-
a. Culture a relevant human cell line (e.g., HeLa for cervical cancer, MCF-7 for breast cancer, or BEAS-2B for normal lung epithelium) under standard conditions (37°C, 5% CO₂).
-
b. Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
c. Seed 8 x 10³ cells per well in 100 µL of complete culture medium into a 96-well flat-bottom plate.
-
d. Incubate for 24 hours to allow cells to attach and resume logarithmic growth.
-
-
Compound Preparation & Treatment:
-
Rationale: To expose cells to a range of concentrations to determine a dose-response curve.
-
a. Prepare 100 mM stock solutions of this compound and Guaiacol in dimethyl sulfoxide (DMSO).
-
b. Perform serial dilutions in serum-free culture medium to create a range of treatment concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20 mM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
c. Prepare control wells:
-
Untreated Control: Cells with medium only.
-
Vehicle Control: Cells with medium containing the highest concentration of DMSO used (e.g., 0.5%).
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., 10% SDS).
-
-
d. Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions and controls to the respective wells.
-
e. Incubate the plate for a defined period (e.g., 24 or 48 hours).
-
-
MTT Assay & Data Acquisition:
-
Rationale: To quantify the number of viable cells after treatment.
-
a. After incubation, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
-
b. Incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
c. Carefully aspirate the medium without disturbing the formazan crystals.
-
d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
e. Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Rationale: To calculate cell viability and the IC50 value.
-
a. Subtract the average absorbance of the blank wells from all other readings.
-
b. Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
c. Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Caption: A validated workflow for comparative cytotoxicity analysis.
Synthesis and Future Directions
This guide establishes a clear disparity in the scientific community's understanding of Guaiacol versus this compound. Guaiacol's cytotoxicity is well-documented, with an IC50 in the millimolar range and mechanisms involving membrane disruption and oxidative stress[3][5][10]. In contrast, the cytotoxic profile of this compound remains undefined, supported only by basic hazard classifications[1].
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- Benchchem. (n.d.). A Comparative Guide to the Cytotoxicity of Nitrophenol Derivatives.
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- Wang, Y., et al. (2021). The Antioxidant Guaiacol Exerts Fungicidal Activity Against Fungal Growth and Deoxynivalenol Production in Fusarium graminearum. Frontiers in Microbiology, 12, 756855.
- Enriquez, R. G., et al. (2009). Acute toxicity of guaiacol administered subcutaneously in the mouse. Proceedings of the Western Pharmacology Society, 52, 92-3.
- Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, guaiacol, CAS Registry Number 90-05-1. Food and Chemical Toxicology, 165, 113168.
- Vojtova, L., et al. (2022). Comparison of Antiplatelet Effects of Phenol Derivatives in Humans. International Journal of Molecular Sciences, 23(2), 856.
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A Comprehensive Guide to Confirming the Structure of Synthetic 3-Methoxy-2-methylphenol by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel compounds for research and drug development, unambiguous structural confirmation is a critical, non-negotiable step. This guide provides an in-depth, experience-driven walkthrough for confirming the structure of a synthetic sample of 3-Methoxy-2-methylphenol using Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a simple recitation of data, delving into the rationale behind experimental choices and demonstrating how a multi-faceted NMR approach provides a self-validating system for structural elucidation.
The precise arrangement of substituents on an aromatic ring can dramatically alter a molecule's biological activity. For this compound, confirming the ortho relationship of the methyl group to the hydroxyl group and the meta relationship of the methoxy group is paramount. NMR spectroscopy is the most powerful tool for this task, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[1][2]
Visualizing the Target Structure
Before diving into the spectral analysis, let's visualize the molecule and the key relationships we aim to confirm.
Caption: Workflow for NMR-based structure confirmation.
¹H-¹H COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. [3][4][5][6]For this compound, the key information from the COSY spectrum will be the correlation between the aromatic protons, helping to trace their connectivity around the ring. We would expect to see cross-peaks connecting H4, H5, and H6.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment shows correlations between protons and the carbons to which they are directly attached (one-bond C-H coupling). [3][4][5][7]This is an incredibly powerful tool for assigning carbon signals.
Expected HSQC Correlations:
-
A cross-peak between the aromatic proton signals and their corresponding aromatic carbon signals.
-
A cross-peak between the methoxy proton signal (~3.8 ppm) and the methoxy carbon signal (~55-60 ppm).
-
A cross-peak between the methyl proton signal (~2.2 ppm) and the methyl carbon signal (~15-25 ppm).
Comparative Analysis: The Power of HMBC (Heteronuclear Multiple Bond Correlation)
While COSY and HSQC establish direct connections, the HMBC experiment provides the definitive evidence for the substitution pattern by showing correlations between protons and carbons over two to three bonds. [6][7]This is where we can distinguish this compound from its isomers.
Key Expected HMBC Correlations for this compound:
| Proton Signal | Correlates to Carbon Signal (2-3 bonds away) | Significance |
| -OCH₃ Protons | C3 | Confirms the methoxy group is attached to C3. |
| -CH₃ Protons | C1, C2, C6 | Crucially, the correlation to C1 and C6 confirms the ortho and meta positioning relative to the hydroxyl and other ring positions. |
| H4 Proton | C2, C6 | Confirms the connectivity of the aromatic ring. |
| H5 Proton | C1, C3 | Confirms the connectivity of the aromatic ring. |
| H6 Proton | C2, C4 | Confirms the connectivity of the aromatic ring. |
By comparing the observed HMBC correlations to those expected for other isomers, we can unequivocally confirm the structure. For instance, in 4-Methoxy-2-methylphenol, the methyl protons would show a correlation to the carbon bearing the methoxy group, which would be absent in our target molecule.
Part 3: Experimental Protocols
Adherence to proper experimental procedures is crucial for obtaining high-quality, interpretable NMR data.
Sample Preparation
-
Massing the Sample: For a standard 5 mm NMR tube, dissolve 5-25 mg of the synthetic this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, in approximately 0.6-0.7 mL of a deuterated solvent. [8][9][10][11][12]2. Solvent Selection: Chloroform-d (CDCl₃) is a common choice for small organic molecules. [8]Ensure the solvent is of high purity to avoid extraneous peaks.
-
Dissolution and Filtration: Dissolve the sample completely in the deuterated solvent in a small vial. To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. [10][12]4. Internal Standard: Tetramethylsilane (TMS) is typically added to the solvent by the manufacturer and serves as the internal reference standard (δ = 0.0 ppm). [13]
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, which is particularly important for resolving the aromatic region.
-
1D Spectra:
-
¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a longer acquisition time is typically required. [11]3. 2D Spectra:
-
Acquire standard COSY, HSQC, and HMBC experiments using the spectrometer's default parameter sets, adjusting acquisition times as needed based on sample concentration.
-
Data Processing
-
Software: Use specialized NMR processing software such as Mnova, TopSpin, or NMRium for data analysis. [14][15][16][17]2. Processing Steps:
-
Apply Fourier transformation to the raw data (FID).
-
Phase the spectra to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Pick the peaks in all spectra to identify their chemical shifts.
-
By systematically applying this comprehensive NMR workflow, researchers can confidently and rigorously confirm the structure of synthetic this compound, ensuring the integrity of their subsequent research and development activities.
References
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NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. Available from: [Link]
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NMR Data Processing Software - University of Delaware. Available from: [Link]
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Understanding 2D NMR Spectra: How to Read and Interpret Them - Creative Biostructure. Available from: [Link]
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2D- NMR what is the different between COSY and HSQC?? - ResearchGate. Available from: [Link]
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2D NMR spectroscopy for structural elucidation of complex small molecules - YouTube. Available from: [Link]
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NMR Sample Preparation. Queen Mary University of London. Available from: [Link]
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1H proton nmr spectrum of phenol C6H6O C6H5OH. Doc Brown's Chemistry. Available from: [Link]
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2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. Available from: [Link]
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NMR Sample Preparation: The Complete Guide - Organomation. Available from: [Link]
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Sample Preparation | Faculty of Mathematical & Physical Sciences - University College London. Available from: [Link]
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Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques. Available from: [Link]
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Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds - ResearchGate. Available from: [Link]
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A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. Available from: [Link]
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p-(Methoxymethyl)phenol - SpectraBase. Available from: [Link]
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Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. San Diego State University. Available from: [Link]
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7.6: Interpreting 2-D NMR Spectra - Chemistry LibreTexts. Available from: [Link]
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p-(Methoxymethyl)phenol - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available from: [Link]
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How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) - JEOL. Available from: [Link]
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Nuclear magnetic resonance spectra of adamantyl-substituted phenols and solvent-induced shifts of sterically hindered protons - Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]
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Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Available from: [Link]
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A Comparative Guide to Purity Assessment: High-Precision qNMR Analysis of 3-Methoxy-2-methylphenol
We will dissect the qNMR methodology, contrasting its performance against established techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This document is designed for the discerning researcher and drug development professional, moving beyond procedural steps to explain the fundamental causality behind experimental choices, thereby empowering you to build self-validating and robust analytical systems.
The Principle of Absolute Quantification: Why qNMR Stands Apart
Unlike chromatographic techniques that rely on the comparison of a signal response to that of a reference standard of the same compound, qNMR is a primary analytical method.[1][2] Its power lies in a simple, fundamental principle: the area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[3][4][5] This allows for the absolute quantification of a substance by co-dissolving it with a certified internal standard of known purity and concentration. No analyte-specific reference material is required, a significant advantage when working with novel compounds or expensive standards.[3][4]
The purity of the analyte (Purityanalyte) is calculated using a universal equation that relates the integral areas, molecular weights, and masses of the analyte and the internal standard.[6][7][8]
Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Puritystd
Where:
-
I : Integral area of the signal
-
N : Number of protons for the integrated signal
-
M : Molar mass
-
m : Mass
-
Purity : Purity of the standard
This direct, stoichiometric relationship makes qNMR an inherently trustworthy method, traceable to the International System of Units (SI) when a certified reference material is used as the internal standard.[1][3]
A Head-to-Head Comparison: qNMR vs. Chromatographic Methods
Choosing the appropriate analytical technique requires a nuanced understanding of each method's strengths and weaknesses. While HPLC and GC are workhorses in purity analysis, qNMR offers a distinct and often orthogonal approach.[9][10]
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Signal intensity is directly proportional to the number of nuclei.[5] | Differential partitioning of analytes between a mobile and stationary phase. | Partitioning of volatile analytes between a mobile gas and a stationary phase. |
| Quantification | Absolute. No analyte-specific reference material needed.[3] | Relative. Requires a well-characterized reference standard of the analyte for accurate quantification.[11] | Relative. Requires a reference standard of the analyte; response factors can vary. |
| Universality | Near-universal detection for soluble, NMR-active compounds. Detects a wide range of impurities.[9] | Detection is often dependent on a chromophore (e.g., UV detector). Non-UV active impurities are missed.[12] | Limited to volatile and thermally stable compounds. |
| Selectivity | Excellent. High spectral resolution often allows for the identification and quantification of structurally related impurities. | High. Excellent for separating components in complex mixtures.[13] | Very High. Capable of separating highly similar volatile compounds. |
| Sample Prep | Simple dissolution of accurately weighed sample and internal standard.[14] | Can be more complex, involving filtration, dilution, and mobile phase preparation.[15] | Often requires derivatization for non-volatile compounds; sample must be in a volatile solvent. |
| Analysis Time | Fast data acquisition (minutes), but requires longer relaxation delays for accuracy (can be 24-48 hours for full process).[3] | Typically 10-30 minutes per sample run. | Typically 10-30 minutes per sample run. |
| Data Richness | Provides quantitative data and unambiguous structural information simultaneously.[12] | Provides retention time and quantitative data. MS coupling (LC-MS) is needed for structural info. | Provides retention time and quantitative data. MS coupling (GC-MS) is needed for structural info. |
| Limitations | Lower sensitivity than MS-based methods, potential for signal overlap in complex mixtures.[3][6] | Response factors can vary between analyte and impurities, leading to inaccurate area-% purity. | Analyte must be thermally stable and volatile. |
Experimental Protocol: Purity of 3-Methoxy-2-methylphenol by ¹H qNMR
This protocol is designed to be a self-validating system, where careful experimental choices ensure the integrity of the final purity value.
Rationale for Key Experimental Choices
-
Analyte Signal Selection: this compound (Molar Mass: 138.16 g/mol ) has two sharp singlet signals ideal for quantification: the methoxy protons (-OCH₃) and the methyl protons (-CH₃). These are less prone to complex coupling and overlap compared to the aromatic protons.
-
Internal Standard (IS) Selection: Maleic acid is an excellent choice. It possesses high purity (≥99%), is chemically stable, and is not volatile.[3] Critically, its single, sharp peak for the two vinyl protons (~6.3 ppm in DMSO-d₆) typically appears in a region with minimal interference from the analyte signals.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is chosen for its excellent solvating power for both the phenolic analyte and the maleic acid standard.[16] Its high boiling point also minimizes evaporation during sample preparation.
Step-by-Step Methodology
1. Materials and Equipment:
- This compound (analyte)
- Maleic Acid (Certified Reference Material, Purity ≥ 99.5%)
- DMSO-d₆ (≥99.8% D)
- Analytical microbalance (readability ± 0.01 mg or better)
- Vortex mixer
- High-precision NMR tubes (e.g., Wilmad 535-PP or equivalent)
- NMR Spectrometer (400 MHz or higher)
2. Sample Preparation (Performed in Triplicate):
- Justification: Triplicate preparations are essential to validate the precision of the weighing and sample handling process, a major contributor to the overall uncertainty budget.[8][14]
- Accurately weigh approximately 15 mg of this compound into a clean, dry glass vial. Record the weight to the nearest 0.01 mg.
- Accurately weigh approximately 8 mg of Maleic Acid into the same vial. Record the weight to the nearest 0.01 mg. The goal is to achieve a near 1:1 molar ratio between the analyte and standard protons being integrated to minimize integration errors.[6][8]
- Using a calibrated pipette, add approximately 0.75 mL of DMSO-d₆ to the vial.
- Securely cap the vial and vortex for at least 60 seconds until both the analyte and the internal standard are completely dissolved. Visual inspection is critical.[12]
- Carefully transfer the solution into a 5 mm NMR tube.
3. NMR Data Acquisition:
- Justification: The acquisition parameters are the most critical part of the experiment. They are chosen not for speed, but for quantitative accuracy.
- Insert the sample into the spectrometer and allow the temperature to equilibrate (typically 5-10 minutes).
- Tune and match the probe for the sample.
- Calibrate the 90° pulse width on the sample itself.
- Acquire the ¹H NMR spectrum using the following critical parameters:
- Pulse Angle: 90°. Ensures uniform excitation across the spectrum.
- Relaxation Delay (D1): 60 seconds. This is a conservative delay, chosen to be at least 5 times the longest T₁ relaxation time of any proton in the analyte or standard. This ensures complete spin-lattice relaxation, which is paramount for the signal integral to be directly proportional to the number of nuclei.[4][17]
- Acquisition Time (AQ): At least 4 seconds. This ensures high digital resolution for accurate peak integration.[17]
- Number of Scans (NS): Set to achieve a Signal-to-Noise ratio (S/N) of at least 250:1 for the smallest signal being integrated (either analyte or standard).[7] This minimizes errors in the integration of small signals. For a typical sample, 16-64 scans are usually sufficient.
4. Data Processing and Analysis:
- Apply a minimal line broadening (e.g., 0.1 Hz) to improve S/N without significantly distorting the peak shape.[17]
- Manually phase the spectrum carefully. Phasing errors are a common source of integration inaccuracy.
- Apply a high-order polynomial baseline correction to ensure a flat baseline across the entire spectrum, especially around the integrated peaks.[17]
- Integrate the selected signals. For this compound, integrate the -OCH₃ singlet. For Maleic Acid, integrate the vinyl proton singlet. The integration region should span at least 64 times the full width at half height (FWHH) of the peak to capture >99% of the signal intensity.[6]
- Use the purity equation provided in Section 1 to calculate the final weight/weight % purity of the this compound.
Visualizing the Workflow and Decision Process
A clear workflow ensures reproducibility and minimizes error. The following diagrams illustrate the qNMR process and guide the selection of an appropriate purity assessment method.
Caption: The ¹H qNMR workflow for purity determination.
Caption: Decision tree for selecting a purity analysis method.
Conclusion
For the purity assessment of this compound, qNMR presents a robust, accurate, and highly reliable method that provides an absolute purity value without the need for an analyte-specific reference standard. Its strength lies in its fundamental principle, which, when coupled with a meticulously planned and executed experimental protocol, yields data of the highest metrological quality. While chromatographic methods like HPLC and GC remain indispensable tools, particularly for complex mixture separation and trace impurity detection, qNMR offers an orthogonal and often definitive technique for assigning the purity of key compounds in the pharmaceutical development pipeline. The adoption of qNMR, guided by the principles outlined in this guide, can significantly enhance the confidence and integrity of analytical data, ultimately accelerating the journey from discovery to clinic.
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Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.[Link]
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A Senior Application Scientist's Guide to Evaluating 3-Methoxy-2-methylphenol as a Novel Synthetic Antioxidant
Authored for Researchers, Scientists, and Drug Development Professionals
In the continuous pursuit of potent and safe synthetic antioxidants, the limitations of incumbents like Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT) necessitate the exploration of novel chemical entities. This guide introduces 3-Methoxy-2-methylphenol as a promising candidate and provides a comprehensive framework for its evaluation against established synthetic antioxidants. We will delve into the mechanistic rationale for its potential efficacy and present detailed, self-validating experimental protocols to rigorously assess its antioxidant capacity.
The Rationale for an Alternative: Moving Beyond BHA and BHT
BHA and BHT are widely utilized synthetic antioxidants in the food, cosmetic, and pharmaceutical industries due to their low cost and high efficacy in preventing oxidative degradation of lipids.[1] However, concerns regarding their potential toxicity and tumor-promoting effects have spurred research into safer alternatives.[2][3][4] This creates a compelling opportunity for the investigation of novel phenolic compounds that may offer comparable or superior antioxidant activity with an improved safety profile.
Introducing this compound: A Structurally Promising Candidate
This compound is a phenolic compound with structural features that suggest significant antioxidant potential.[5][6][7] The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl (-OH) group, thereby neutralizing free radicals.[8][9] The efficiency of this process is influenced by the substituents on the aromatic ring.[9][10] In this compound, the presence of an electron-donating methoxy group (-OCH3) and a methyl group (-CH3) is expected to enhance its radical scavenging ability by stabilizing the resulting phenoxyl radical.[11]
This guide outlines the essential in vitro assays to quantitatively compare the antioxidant performance of this compound with BHA and BHT.
Comparative Antioxidant Activity Assessment: Experimental Workflows
To provide a robust comparison, a multi-assay approach is recommended. The following experimental workflows are designed to assess different facets of antioxidant activity.
Experimental Workflow: In Vitro Antioxidant Capacity Screening
Caption: Workflow for comparing the antioxidant capacity of this compound with BHA and BHT.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a widely used method to assess the ability of a compound to act as a free radical scavenger.[12][13][14] The principle lies in the reduction of the stable DPPH radical, which is deep purple, to the yellow-colored diphenylpicrylhydrazine in the presence of a hydrogen-donating antioxidant.[15]
Experimental Protocol
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark to prevent degradation.[12]
-
Sample Preparation: Prepare stock solutions of this compound, BHA, BHT, and a positive control (e.g., Trolox or Ascorbic Acid) in methanol. Create a series of dilutions from each stock solution.
-
Assay Procedure:
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[12]
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
Data Analysis: Plot the percentage of inhibition against the concentration of each compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).[16][17] This assay is applicable to both hydrophilic and lipophilic antioxidants. The pre-formed ABTS•+ is a blue-green chromophore that is reduced to a colorless form by an antioxidant, and the change in absorbance is measured.[18]
Experimental Protocol
-
Preparation of ABTS•+ Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[17]
-
-
Preparation of Working Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.700 ± 0.02 at 734 nm.[16]
-
Sample Preparation: Prepare stock solutions and serial dilutions of this compound, BHA, BHT, and Trolox (as a standard) in a suitable solvent.
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of each sample dilution or standard to triplicate wells.
-
Add 200 µL of the ABTS•+ working solution to each well.
-
Incubate the plate in the dark at room temperature for 6 minutes.[11]
-
-
Measurement: Measure the absorbance at 734 nm using a microplate reader.[16]
-
Calculation: Calculate the percentage of inhibition as described for the DPPH assay.
-
Data Analysis: Determine the IC50 value for each compound. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[14]
Lipid Peroxidation Inhibition Assay
This assay assesses the ability of an antioxidant to inhibit the oxidation of lipids, which is a key process in cellular damage.[19][20] A common method involves inducing lipid peroxidation in a lipid-rich system (e.g., linoleic acid emulsion or liposomes) and measuring the formation of secondary oxidation products like malondialdehyde (MDA), often using the thiobarbituric acid reactive substances (TBARS) method.[21][22]
Experimental Protocol
-
Preparation of Linoleic Acid Emulsion: Prepare a 50 mM linoleic acid emulsion in 20 mM phosphate buffer (pH 7.4) containing Tween 20.
-
Sample Preparation: Prepare stock solutions and serial dilutions of this compound, BHA, BHT, and a positive control in a suitable solvent.
-
Assay Procedure:
-
In test tubes, mix the linoleic acid emulsion with the sample solutions.
-
Induce lipid peroxidation by adding a solution of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), a free radical initiator.
-
Incubate the mixture at 37°C for a specified time (e.g., 2 hours).
-
-
TBARS Assay:
-
Stop the reaction by adding a solution of trichloroacetic acid (TCA).
-
Add thiobarbituric acid (TBA) solution and heat the mixture at 95°C for 30 minutes to form the MDA-TBA adduct.
-
Cool the samples and centrifuge to remove any precipitate.[22]
-
-
Measurement: Measure the absorbance of the supernatant at 532 nm.[21]
-
Calculation: Calculate the percentage inhibition of lipid peroxidation.
-
Data Analysis: Determine the IC50 value for each compound.
Interpreting the Data: A Comparative Table
The experimental data can be summarized in a table for clear comparison. The following is an illustrative example of how the results could be presented.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | Lipid Peroxidation IC50 (µM) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| BHA | Experimental Value | Experimental Value | Experimental Value |
| BHT | Experimental Value | Experimental Value | Experimental Value |
| Trolox | Experimental Value | Experimental Value | Experimental Value |
Lower IC50 values indicate higher antioxidant activity.
Mechanistic Insights: Antioxidants and Oxidative Stress Signaling
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects.[23][24][25] ROS can damage cellular components and activate signaling pathways involved in inflammation and cell death.[23][26] Phenolic antioxidants can mitigate this by neutralizing ROS, thereby modulating these signaling pathways.[8][27]
Oxidative Stress and Cellular Response Pathway
Caption: Role of antioxidants in mitigating ROS-induced cellular damage and signaling.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for evaluating this compound as a potential alternative to BHA and BHT. By employing these standardized and self-validating protocols, researchers can generate robust and comparable data on its antioxidant efficacy. The structural characteristics of this compound present a strong theoretical basis for its antioxidant potential, and the experimental methodologies outlined here will enable a thorough investigation to validate its performance. The findings from such studies will be crucial in the development of new, effective, and safer antioxidants for various industrial applications.
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- Phenolic acids: Natural versatile molecules with promising therapeutic applic
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- DPPH radical scavenging activity. (n.d.). Marine Biology.
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- Antioxidant activity applying an improved ABTS radical cation decoloriz
- Lipid peroxidation inhibition: Significance and symbolism. (2025). Wisdomlib.
- In vitro Inhibition of Lipid Peroxidation and the Antioxidant System of Endophytic Fungi from Thai Medicinal Plants. (2011). ThaiScience.
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- A Comparative Analysis of 2-Methoxy-3,4,5-trimethylphenol with Other Antioxidants: A Guide for Researchers. (n.d.). Benchchem.
- Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. (2020).
- Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert. (n.d.). In Vivo.
- Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP)
- Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations. (2025).
- Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP)
- Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. (n.d.). PubMed.
- This compound. (n.d.). PubChem.
- Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. (2021).
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 3-Methoxy-2-methylphenol
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the laboratory bench to the responsible management of chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Methoxy-2-methylphenol (CAS No. 6971-52-4), ensuring the safety of personnel, compliance with regulations, and protection of our environment. This document is designed to be a self-validating system, explaining the causality behind each procedural choice to build a foundation of trust and expertise.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal protocol can be implemented, a thorough understanding of the hazards associated with this compound is paramount. This initial assessment dictates the necessary precautions and the ultimate disposal pathway.
According to globally harmonized system (GHS) classifications, this compound presents the following hazards[1]:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Serious Eye Damage/Irritation: Causes serious eye damage.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
This hazard profile underscores the necessity of stringent handling procedures to prevent accidental exposure during the disposal process.
Table 1: Key Safety and Physical Properties of this compound
| Property | Value | Significance for Disposal |
| GHS Hazard Statements | H302, H315, H318, H335 | Dictates the required Personal Protective Equipment (PPE) and handling precautions. |
| Molecular Formula | C8H10O2 | Relevant for chemical compatibility assessments. |
| Physical State | Solid (crystalline powder) | Affects spill cleanup procedures and choice of waste container. |
| Incompatible Materials | Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides, strong bases, strong reducing agents[2][3] | Crucial for segregating waste to prevent dangerous chemical reactions. |
The Core of Compliance: Hazardous Waste Determination
The cornerstone of proper chemical disposal in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA). A critical first step is to determine if waste this compound is a "hazardous waste" under RCRA regulations.
This compound is not explicitly found on the EPA's lists of hazardous wastes (F, K, P, and U lists)[4][5][6]. Therefore, its classification as a hazardous waste depends on whether it exhibits one or more of the four "characteristics" of hazardous waste[7][8]:
-
Ignitability (D001): The ability to readily catch fire. This is determined by the flash point of a liquid waste. As this compound is a solid, this characteristic is less likely but should be considered if it is dissolved in a flammable solvent.
-
Corrosivity (D002): The ability to corrode metal or have a very high or low pH. An aqueous solution of the waste would need to be tested for its pH.
-
Reactivity (D003): The tendency to explode, react violently with water, or release toxic gases. There is no indication from available safety data that this compound is inherently reactive in this manner, but it must be considered, especially if mixed with other chemicals.
-
Toxicity (D004-D043): The potential to leach harmful concentrations of specific toxic chemicals into groundwater. This is determined by the Toxicity Characteristic Leaching Procedure (TCLP)[9][10][11]. Given that many phenolic compounds are regulated for their toxicity, it is plausible that this compound could fail the TCLP.
It is the legal responsibility of the waste generator to make this determination. This can be done through:
-
Generator Knowledge: Utilizing existing data about the chemical and the process that generated the waste.
-
Laboratory Analysis: Sending a sample of the waste to a certified laboratory for analysis of its characteristics.
Given the lack of specific public data on the RCRA characteristics of this compound, laboratory analysis is the most prudent and defensible approach.
Step-by-Step Disposal Protocol
This protocol is based on the assumption that waste this compound will be managed as a hazardous waste, which is the most conservative and protective approach.
Personal Protective Equipment (PPE)
Before handling any waste, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat and closed-toe shoes.
-
Respiratory Protection: Work in a well-ventilated area or under a chemical fume hood.
Waste Collection and Segregation
The principle of "causality" here is to prevent dangerous reactions and ensure the waste is properly characterized for the disposal facility.
-
Designated Waste Container: Use a dedicated, leak-proof, and sealable container for collecting waste this compound and any contaminated materials (e.g., gloves, weigh boats, contaminated labware). The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.
-
Segregation: Do not mix this waste with other chemical waste streams. Pay special attention to the list of incompatible materials in Table 1. Mixing with strong oxidizers or acids could lead to a violent reaction.
-
Labeling: Immediately label the waste container with the words "HAZARDOUS WASTE ", the full chemical name "This compound ", and the date accumulation begins.
On-Site Storage
Proper storage is a critical logistical step to maintain safety and compliance.
-
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container to contain any potential leaks.
-
Ventilation: Ensure the storage area is well-ventilated.
Spill Management: An Immediate Action Plan
In the event of a spill, a swift and correct response is crucial.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in section 3.1.
-
Containment: For a solid spill, carefully sweep or scoop the material to prevent it from becoming airborne. For a liquid spill (if dissolved in a solvent), contain it with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb flammable solvent spills.
-
Collection: Place all contaminated absorbent material and cleanup debris into a designated hazardous waste container.
-
Decontamination: Clean the spill area with soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Partnering with a Licensed Disposal Facility: The Final Step
The "cradle-to-grave" responsibility under RCRA means your obligation does not end until the waste is properly disposed of.
-
Selection of a Vendor: Choose a licensed and reputable hazardous waste disposal company. Your institution's EHS department will likely have a list of approved vendors.
-
Waste Profile: You will need to provide the disposal company with a detailed waste profile. This will include the chemical name, quantity, and the results of your hazardous waste determination.
-
Documentation: The disposal company will provide a hazardous waste manifest. This is a legal document that tracks the waste from your laboratory to its final destination. Ensure all information is accurate and retain a copy for your records.
-
Packaging for Transport: The disposal vendor will provide guidance on the final packaging and labeling required for transportation, which must comply with Department of Transportation (DOT) regulations.
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
-
Grokipedia. Toxicity characteristic leaching procedure. [Link]
-
Wikipedia. Toxicity characteristic leaching procedure. [Link]
-
United States Environmental Protection Agency. SW-846 Test Method 1311: Toxicity Characteristic Leaching Procedure. [Link]
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PubChem. This compound. [Link]
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Cole-Parmer. Material Safety Data Sheet - 3-Methoxyphenol, 97%. [Link]
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Department of Toxic Substances Control - California. RCRA Listed Hazardous Waste. [Link]
-
United States Environmental Protection Agency. Hazardous Waste Listings. [Link]
-
Office of Clinical and Research Safety. RCRA Characteristic Waste. [Link]
-
New Pig Corporation. RCRA 101 Part 3: Listed and Characteristic Wastes. [Link]
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United States Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]
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United States Environmental Protection Agency. Method 604: Phenols. [Link]
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Navigating the Safe Handling of 3-Methoxy-2-methylphenol: A Guide for Laboratory Professionals
For the diligent researcher and scientist, the pursuit of innovation is paramount. However, this pursuit must be intrinsically linked with an unwavering commitment to safety. This guide provides essential, immediate, and actionable information for the safe handling and disposal of 3-Methoxy-2-methylphenol (CAS No. 6971-52-4), a compound that, while valuable in various applications, presents notable health hazards that demand respect and careful management.[1][2] This document moves beyond a simple checklist, offering a procedural and logical framework to ensure that your work with this chemical is not only productive but also fundamentally safe.
Understanding the Hazard Profile of this compound
Before any handling, a thorough understanding of the inherent risks is critical. This compound is classified as a hazardous substance with the following primary concerns:
-
Skin Irritation: It is known to cause skin irritation upon contact.[1][3][4]
-
Serious Eye Damage: Direct contact can lead to serious and potentially irreversible eye damage.[1]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[1][3]
These hazards underscore the necessity of a multi-faceted safety approach, encompassing engineering controls, appropriate personal protective equipment, and stringent handling protocols.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's hazard profile.
| Body Part | PPE Required | Specifications and Rationale |
| Eyes/Face | Safety Goggles with side shields / Face Shield | Standard safety glasses are insufficient. Chemical safety goggles that provide a complete seal around the eyes are mandatory to protect against splashes. A face shield should be worn in conjunction with goggles when there is a heightened risk of splashing.[5] |
| Skin | Chemical-resistant Gloves (Nitrile or Neoprene) | Given that this compound causes skin irritation, gloves made of nitrile or neoprene are essential to prevent direct contact.[6] Always inspect gloves for any signs of degradation or perforation before use and change them frequently, especially if contamination is suspected. |
| Body | Laboratory Coat / Chemical-resistant Apron | A clean, buttoned laboratory coat serves as the minimum barrier against accidental spills. For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is strongly recommended. |
| Respiratory | Chemical Fume Hood / NIOSH-approved Respirator | All manipulations of this compound, especially when handling the solid form or creating solutions, must be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[5] In the rare event of an emergency or if a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a standardized operational procedure is crucial for minimizing exposure and ensuring reproducible safety. The following protocol outlines the key steps for safely handling this compound in a laboratory setting.
Preparation and Pre-Handling
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood. Ensure the fume hood is functioning correctly before commencing any work.
-
Gather Materials: Assemble all necessary equipment, including glassware, spatulas, and weighing paper, within the fume hood to minimize movement in and out of the containment area.
-
Emergency Preparedness: Confirm that an eyewash station and safety shower are readily accessible and unobstructed. Have appropriate spill containment materials, such as an inert absorbent (e.g., vermiculite, sand), readily available.[5]
Handling and Use
-
Don PPE: Before handling the chemical, don all required PPE as outlined in the table above.
-
Weighing: If weighing the solid, do so within the fume hood on a tared weigh boat or paper. Avoid creating dust.
-
Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to prevent splashing.
-
Avoid Incompatibilities: Keep the chemical away from incompatible materials such as bases, acid chlorides, and acid anhydrides.[5]
-
Container Management: Keep the container tightly closed when not in use to prevent the release of vapors.[5]
Post-Handling and Decontamination
-
Clean-Up: Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Glove Removal: Remove gloves using the proper technique to avoid contaminating your hands.
-
Hand Washing: Wash your hands thoroughly with soap and water after completing your work and before leaving the laboratory.[3]
Workflow for Safe Handling of this compound
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
